2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIODRBHIESSYRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460522 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505084-58-2 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-(trifluoromethyl)isonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid structure
An In-Depth Technical Guide to 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid: Synthesis, Characterization, and Applications
Executive Summary
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal and agrochemical research. The strategic placement of chloro, trifluoromethyl, and carboxylic acid groups on the pyridine scaffold imparts unique electronic and steric properties, making it a valuable synthon for developing novel bioactive molecules. This document will detail its molecular structure, physicochemical properties, prevalent synthetic methodologies with mechanistic insights, analytical characterization techniques, and significant applications. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile compound.
Molecular Overview and Physicochemical Properties
Chemical Structure and Nomenclature
This compound is a trifluoromethyl-substituted pyridine derivative.[1] Its structure features a pyridine ring substituted at the C2 position with a chlorine atom, the C4 position with a carboxylic acid group, and the C5 position with a trifluoromethyl group.
-
IUPAC Name : this compound
-
Synonym : 2-chloro-5-(trifluoromethyl)isonicotinic acid[2]
-
Molecular Weight : 225.55 g/mol [2]
Caption: 2D Structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties is presented below. These values are critical for designing experimental protocols, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| Molecular Weight | 225.55 g/mol | [2] |
| Molecular Formula | C7H3ClF3NO2 | [2][3] |
| Appearance | Solid | |
| Melting Point | 173-178 °C | |
| SMILES | OC(=O)C1=CC(Cl)=NC=C1C(F)(F)F | [3] |
| InChI Key | RMSKYTKOFDQVEL-UHFFFAOYSA-N |
The Role of Key Structural Features
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry. Its introduction into a molecule can significantly enhance properties such as metabolic stability, bioavailability, and lipophilicity, which are crucial for developing more effective drugs.[4] The chlorine atom and carboxylic acid group provide reactive handles for further chemical modification, allowing this compound to serve as a versatile scaffold in the synthesis of more complex molecules. The pyridine ring itself is a common motif in many natural products and pharmaceuticals, recognized for its ability to engage in hydrogen bonding and other key biological interactions.[5]
Synthesis and Mechanistic Insights
Common Synthetic Routes for the TFMP Core
The precursor, 2-chloro-5-(trifluoromethyl)pyridine, is a critical intermediate for numerous agrochemicals and pharmaceuticals.[6][7] Its synthesis is often achieved starting from 3-picoline (3-methylpyridine). One robust industrial method involves a one-step, high-temperature, vapor-phase chlorination and fluorination process.[1][7]
This process, while efficient for large-scale production, can lead to the formation of multi-chlorinated by-products.[1] An alternative, multi-step approach involves the initial chlorination of 3-picoline to form 2-chloro-5-(trichloromethyl)pyridine, followed by a fluorine/chlorine exchange reaction to yield the desired 2-chloro-5-(trifluoromethyl)pyridine.[1][8]
Caption: General synthetic workflow for TFMP derivatives.
Postulated Synthesis of the Carboxylic Acid
Starting from the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, the introduction of the carboxylic acid group at the C4 position can be envisioned through several organometallic strategies. A plausible route would involve a directed ortho-metalation approach or a halogen-metal exchange followed by carboxylation.
Step-by-Step Hypothetical Protocol:
-
Lithiation: Treat 2-chloro-5-(trifluoromethyl)pyridine with a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The base would selectively deprotonate the C4 position, which is activated by the adjacent nitrogen and chloro-substituents.
-
Carboxylation: The resulting lithiated intermediate is then quenched with a source of carbon dioxide, such as dry ice (solid CO2) or by bubbling CO2 gas through the solution.
-
Acidic Workup: The reaction is subsequently quenched with an aqueous acid (e.g., HCl) to protonate the carboxylate salt, yielding the final product, this compound.
-
Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography.
Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the Cl, CF3, and COOH groups. |
| ¹³C NMR | Resonances for all seven carbon atoms. The carbon of the CF3 group will appear as a quartet due to coupling with the fluorine atoms. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
| Mass Spectrometry | The molecular ion peak (M+) should be observed at m/z corresponding to 225.55, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~32% intensity of M+). |
| HPLC | A single major peak under appropriate conditions (e.g., reverse-phase C18 column with a mobile phase of acetonitrile/water with formic acid), indicating high purity. |
Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine moiety is a privileged structure in modern chemistry.[1] Compounds derived from 2-chloro-5-(trifluoromethyl)pyridine are integral to the synthesis of numerous high-value products.
-
Herbicides : It is a key intermediate for aryloxyphenoxypropionate herbicides like Fluazifop-butyl, which are used to control grass weeds.[1][6]
-
Insecticides : It serves as a precursor for insecticides such as Fipronil and Chlorfluazuron.[6]
-
Fungicides : The related compound 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a metabolite of the fungicide Fluopyram.[1][9]
-
Pharmaceuticals : While many TFMP-containing drugs are in clinical trials, the scaffold is being actively investigated for developing antiviral and antitumor agents.[4] The carboxylic acid functionality of the title compound provides a crucial attachment point for building more complex pharmaceutical candidates.
Safety, Handling, and Storage
Proper safety protocols are mandatory when handling this compound and its precursors.
-
Hazard Identification : this compound is classified as an irritant, causing skin and serious eye irritation.[10] The precursor, 2-chloro-5-(trifluoromethyl)pyridine, is harmful if swallowed or inhaled.[11][12][13]
-
Handling : Use in a well-ventilated area or under a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[10][11][14] Avoid breathing dust, fumes, or vapors.[10][11] Wash hands thoroughly after handling.[10][11]
-
Storage : Store in a cool, dry, and well-ventilated place.[10][11][14] Keep the container tightly closed when not in use.[10][11][14]
-
First Aid :
-
In case of skin contact : Wash with plenty of soap and water.[10][14]
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][14]
-
If inhaled : Remove the victim to fresh air and keep at rest in a comfortable breathing position.[10]
-
If swallowed : Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[11]
-
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 505084-58-2 [sigmaaldrich.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 7. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 9. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid CAS 505084-58-2
An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid (CAS 505084-58-2): A Keystone Building Block in Modern Chemistry
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique architecture, featuring a pyridine core substituted with a chloro group, a trifluoromethyl group, and a carboxylic acid, makes it a versatile and valuable building block for the synthesis of complex, biologically active molecules. The strategic incorporation of the trifluoromethyl (CF₃) group is known to enhance critical properties such as metabolic stability, lipophilicity, and target binding affinity.[1] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, chemical reactivity, applications, and safety protocols for researchers, chemists, and professionals in drug development.
The Strategic Importance of Trifluoromethylpyridines in Chemical Synthesis
The trifluoromethylpyridine (TFMP) scaffold has become a privileged structural motif in modern medicinal and agricultural chemistry.[2] The introduction of a trifluoromethyl group into an organic molecule can profoundly and beneficially alter its physicochemical properties.[1] These enhancements include:
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Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, often leading to an improved pharmacokinetic profile and longer in-vivo half-life.
-
Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its intended target.
-
Modulated Acidity/Basicity: As a potent electron-withdrawing group, the CF₃ group lowers the pKa of nearby acidic protons and reduces the basicity of the pyridine nitrogen, influencing solubility and receptor interactions.
-
Improved Binding Affinity: The CF₃ group can participate in favorable interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, thereby enhancing the binding affinity and potency of the final compound.
This compound, CAS 505084-58-2, embodies these advantages within a single, versatile molecule. The presence of three distinct functional handles—the carboxylic acid, the chloro leaving group, and the stable trifluoromethyl moiety—provides chemists with multiple avenues for synthetic elaboration, making it a cornerstone intermediate for creating novel therapeutic and crop protection agents.[3][4]
Physicochemical and Spectroscopic Profile
Accurate characterization is fundamental for the effective use of any chemical intermediate. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 505084-58-2 | |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-chloro-5-(trifluoromethyl)isonicotinic acid | |
| Molecular Formula | C₇H₃ClF₃NO₂ | [5][6] |
| Molecular Weight | 225.55 g/mol | [6] |
| Appearance | White to yellow solid | |
| Melting Point | 185-186°C | [7][8] |
| Boiling Point | 376.7 ± 42.0 °C (Predicted) | [7] |
| Density | 1.603 ± 0.06 g/cm³ (Predicted) | [7] |
| Solubility | Slightly soluble in water | [9] |
Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere, preferably in a refrigerator, to ensure long-term stability.[7]
Synthesis and Manufacturing Insights
While various routes can produce the trifluoromethylpyridine core, a common and logical pathway to the title compound involves the synthesis of a nitrile-substituted precursor followed by hydrolysis. The hydrolysis of a nitrile at the 4-position of the pyridine ring is a robust and high-yielding method to install the carboxylic acid functionality.
Representative Synthetic Workflow: Nitrile Hydrolysis
The conversion of 2-chloro-4-cyano-5-(trifluoromethyl)pyridine to the final carboxylic acid is a critical final step. This transformation can be achieved under either acidic or basic conditions, which cleave the carbon-nitrogen triple bond.
Caption: A generalized workflow for the synthesis via nitrile hydrolysis.
Detailed Protocol: Acid-Catalyzed Hydrolysis
This protocol describes a representative procedure for the acid-catalyzed hydrolysis of the corresponding nitrile precursor.
Causality and Experimental Rationale:
-
Strong Acid (H₂SO₄): Concentrated sulfuric acid serves as both the acid catalyst and the water source (upon dilution) for the hydrolysis. The protonation of the nitrile nitrogen by the strong acid makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.
-
Elevated Temperature: The hydrolysis of nitriles is often slow at room temperature. Heating the reaction mixture provides the necessary activation energy to drive both steps of the hydrolysis (conversion to the primary amide and then to the carboxylic acid) to completion.
-
Aqueous Workup: The reaction is quenched by carefully adding it to ice water. This serves to dilute the strong acid, precipitate the organic product which is often less soluble in the cold aqueous acidic medium, and control the exotherm. The resulting solid can then be easily collected by filtration.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-cyano-5-(trifluoromethyl)pyridine (1.0 eq).
-
Acid Addition: Slowly and carefully, add concentrated sulfuric acid (5-10 volumes) to the starting material while stirring. An initial exotherm may be observed.
-
Heating: Heat the mixture to 80-100°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Allow the reaction mixture to cool to room temperature. In a separate beaker, prepare a mixture of crushed ice and water.
-
Precipitation: Slowly and with vigorous stirring, pour the reaction mixture into the ice-water slurry. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the isolated solid under vacuum to yield the final product, this compound.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from the distinct reactivity of its functional groups, allowing for selective modifications.
Caption: Key reactive sites for chemical derivatization.
-
Carboxylic Acid Reactivity: The carboxyl group is the most versatile handle for derivatization. It is readily converted into amides, esters, and acid chlorides. Amide bond formation is particularly crucial for building larger molecules in drug discovery. A patent describes the activation of this specific carboxylic acid with oxalyl chloride and a catalytic amount of DMF to form the acyl chloride in situ, which can then be reacted with an amine.[10]
-
Chloro Group Reactivity: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles (e.g., amines, thiols, alcohols) to build diverse libraries of compounds.
Detailed Protocol: Amide Bond Formation via Acyl Chloride
This protocol outlines the synthesis of an amide derivative, a cornerstone reaction in medicinal chemistry.
Causality and Experimental Rationale:
-
Oxalyl Chloride: This reagent is chosen to convert the carboxylic acid into a highly reactive acyl chloride intermediate. The byproducts of this reaction (CO, CO₂, HCl) are gaseous, which helps to drive the reaction to completion and simplifies purification.
-
DMF (catalytic): N,N-Dimethylformamide acts as a catalyst by reacting with oxalyl chloride to form the Vilsmeier reagent, which is the active species that generates the acyl chloride.
-
Anhydrous Conditions: The reaction must be carried out under anhydrous (dry) conditions because the acyl chloride intermediate is highly reactive towards water and would hydrolyze back to the carboxylic acid.
-
Base (e.g., Triethylamine): When reacting the acyl chloride with an amine, a non-nucleophilic base is typically added to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMF (1-2 drops).[10]
-
Acyl Chloride Formation: Cool the mixture in an ice bath (0°C). Add oxalyl chloride (1.2-1.5 eq) dropwise.[10]
-
Stirring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The completion of this step is often indicated by the cessation of gas evolution.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.0 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Coupling: Cool the amine solution to 0°C and slowly add the freshly prepared acyl chloride solution.
-
Reaction Completion: Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
-
Workup and Purification: Quench the reaction with water or saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery and Agrochemicals
This carboxylic acid is a documented intermediate in the synthesis of novel compounds for both pharmaceutical and agricultural applications. The trifluoromethylpyridine core is a key component in several commercial products.
-
Agrochemicals: Trifluoromethylpyridine derivatives are integral to many modern crop protection agents. For instance, the fungicide Fluopyram and the herbicide Fluazifop contain this core structure.[4] The title compound serves as a key building block for creating analogs and new active ingredients in this field. 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a close isomer, is a known metabolite of the fungicide Fluopyram.[4][11]
-
Pharmaceuticals: In drug discovery, the TFMP moiety is explored for developing treatments across various therapeutic areas.[1] Derivatives have been investigated as potential kinase inhibitors for oncology applications, targeting signaling pathways that drive tumor growth.[1] The ability to readily form amides from this compound makes it an ideal starting point for synthesizing libraries of potential drug candidates.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure safety. The compound is classified as hazardous.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid dust generation and accumulation.[3][12] Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[14]
-
Hazardous Decomposition: Upon combustion, may produce toxic fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[14]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its trifecta of reactive sites, combined with the beneficial properties imparted by the trifluoromethyl group, provides a robust platform for the design and synthesis of next-generation pharmaceuticals and agrochemicals. This guide has outlined its core properties, synthesis, reactivity, and safe handling, providing researchers with the foundational knowledge required to leverage this powerful building block in their scientific pursuits.
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. 505084-58-2 | 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% [fluoromart.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS 505084-58-2 [matrix-fine-chemicals.com]
- 6. 2-クロロ-5-(トリフルオロメチル)ピリジン-3-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 505084-58-2 | CAS DataBase [chemicalbook.com]
- 8. This compound [infochems.co.kr]
- 9. 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% | 505084-58-2 [chemicalbook.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid (CAS: 505084-58-2), a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. This document delves into the core physicochemical properties, detailed synthetic pathways, reactivity profile, and potential applications of this versatile building block. By synthesizing established data with expert-derived insights, this guide serves as a critical resource for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive molecules. Particular emphasis is placed on the synthesis of its crucial precursor, 2-chloro-5-(trifluoromethyl)pyridine, and a proposed, state-of-the-art methodology for its subsequent C4-carboxylation.
Introduction and Strategic Importance
The incorporation of a trifluoromethyl group (-CF3) and a pyridine scaffold into a single molecular entity is a well-established strategy in modern drug discovery and agrochemical design. The -CF3 group often enhances metabolic stability, lipophilicity, and binding affinity, while the pyridine ring serves as a bioisostere for phenyl groups and provides a key site for hydrogen bonding interactions. This compound, also known as 2-chloro-5-(trifluoromethyl)isonicotinic acid, embodies this strategic design.[1] It possesses three key points of functionality: a reactive carboxylic acid for amide coupling and other derivatizations, a displaceable chlorine atom for nucleophilic aromatic substitution, and an electronically modified pyridine ring. These features make it a highly valuable intermediate for constructing complex molecular architectures.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 505084-58-2 | |
| Molecular Formula | C₇H₃ClF₃NO₂ | [2] |
| Molecular Weight | 225.55 g/mol | |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-chloro-5-(trifluoromethyl)isonicotinic acid | [1] |
| Appearance | White to pale yellowish-brown crystalline powder or solid | [1] |
| SMILES | OC(=O)C1=CC(Cl)=NC=C1C(F)(F)F | [3] |
| InChIKey | OIODRBHIESSYRO-UHFFFAOYSA-N | [3] |
Synthesis and Manufacturing Pathways
The synthesis of this compound is not widely detailed in peer-reviewed literature. However, a logical and efficient pathway involves a two-stage process: first, the synthesis of the key intermediate 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), followed by the selective introduction of a carboxylic acid group at the C4 position.
Stage 1: Synthesis of the Precursor 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)
The industrial synthesis of 2,5-CTF is well-established and typically starts from 3-picoline (3-methylpyridine). The process involves the transformation of the methyl group into a trichloromethyl group, followed by a halogen exchange (Halex) reaction to form the trifluoromethyl group, and finally, chlorination of the pyridine ring. A common multi-step approach is outlined below.[4][5]
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 3-Picoline
Step 1: N-Oxidation of 3-Picoline
-
To a stirred solution of 3-picoline, add an oxidizing agent such as hydrogen peroxide in acetic acid.
-
Heat the reaction mixture to facilitate the formation of 3-picoline-N-oxide.
-
Monitor the reaction by TLC or GC until completion.
-
Work up the reaction by neutralizing the acid and extracting the product. Purify by distillation or crystallization.
Step 2: Chlorination to 2-Chloro-5-methylpyridine
-
Treat the 3-picoline-N-oxide from the previous step with a chlorinating agent like benzoyl chloride in a suitable solvent (e.g., dichloromethane).[4]
-
The reaction proceeds via a rearrangement mechanism to yield a mixture of isomers, with 2-chloro-5-methylpyridine being a major product.
-
Isolate the desired product through distillation.
Step 3: Side-Chain Chlorination to 2-Chloro-5-(trichloromethyl)pyridine
-
Subject 2-chloro-5-methylpyridine to free-radical chlorination. This is typically achieved using chlorine gas (Cl₂) under UV irradiation or with a radical initiator like azobisisobutyronitrile (AIBN).[4]
-
The reaction is carried out in a solvent like carbon tetrachloride or o-dichlorobenzene at elevated temperatures.
-
Continuously supply chlorine gas until the starting material is consumed, as monitored by GC.
Step 4: Fluorination to 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)
-
The final step is a halogen exchange reaction. Treat 2-chloro-5-(trichloromethyl)pyridine with a fluorinating agent.
-
Anhydrous hydrogen fluoride (HF) is commonly used in industrial settings, often with a catalyst.[5] Alternatively, reagents like potassium fluoride (KF) with a phase-transfer catalyst (e.g., cetyltrimethylammonium bromide) in a polar aprotic solvent like DMSO can be employed.[4]
-
Heat the mixture under reflux for several hours.
-
After completion, quench the reaction and extract the final product, 2-chloro-5-(trifluoromethyl)pyridine. Purify by vacuum distillation.
Figure 1: General synthetic workflow for the preparation of the key precursor 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) from 3-picoline.
Stage 2: Proposed Synthesis via C4-Selective Carboxylation
Proposed Experimental Protocol: C4-Carboxylation of 2,5-CTF
Step 1: C4-Phosphination of 2,5-CTF
-
In a glovebox, charge an oven-dried vial with 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv.), triphenylphosphine (Ph₃P, 1.2 equiv.), and a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%).
-
Add a suitable solvent (e.g., 1,2-dichloroethane) and an oxidant (e.g., Ag₂CO₃, 1.2 equiv.).
-
Seal the vial and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling, the resulting pyridylphosphonium salt can often be used directly in the next step after filtration to remove inorganic salts.
Step 2: Copper-Catalyzed Carboxylation with CO₂
-
To the crude pyridylphosphonium salt from Step 1, add a copper catalyst (e.g., CuCl, 10 mol%), a ligand (e.g., TMEDA, 20 mol%), and a polar aprotic solvent (e.g., DMA).
-
Add a reductant (e.g., ZnEt₂, 2.0 equiv.) to the mixture at room temperature.
-
Bubble CO₂ gas (1 atm) through the reaction mixture via a needle for the duration of the reaction (e.g., 12-24 hours).
-
Monitor the formation of the desired carboxylic acid by LC-MS.
-
Upon completion, quench the reaction carefully with aqueous HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Figure 2: A proposed modern synthetic route for the C4-selective carboxylation of 2,5-CTF using a phosphination/copper-catalyzed carboxylation sequence.[6]
Chemical Reactivity and Profile
The reactivity of this compound is governed by its three principal functional groups:
-
Carboxylic Acid (-COOH): This group is the primary handle for derivatization. It can be readily converted into a variety of other functional groups.
-
Amide Formation: Standard peptide coupling conditions (e.g., HATU, HOBt, EDC with an amine) will yield corresponding amides. This is a common strategy in drug development.
-
Esterification: Fischer esterification (acid catalysis with an alcohol) or reaction with alkyl halides under basic conditions will produce esters.
-
Reduction: Strong reducing agents like LiAlH₄ will reduce the carboxylic acid to a primary alcohol (4-(hydroxymethyl) group).
-
-
2-Chloro Substituent (-Cl): The chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group.
-
It can be displaced by various nucleophiles such as amines, alkoxides, and thiols, typically under heated conditions, sometimes with palladium or copper catalysis. This allows for the introduction of a wide range of substituents at the C2 position.
-
-
Pyridine Ring: The ring itself is electron-deficient. The nitrogen atom is basic and can be protonated or quaternized. The reactivity of the ring towards electrophilic aromatic substitution is low due to the deactivating effects of the chloro and trifluoromethyl substituents.
Spectroscopic Analysis (Predicted)
While experimental spectra for this specific compound are not widely published, its spectroscopic characteristics can be confidently predicted based on its structure and data from analogous compounds. This information is crucial for reaction monitoring and product characterization.
| Parameter | Predicted Characteristics |
| ¹H NMR | Two signals are expected in the aromatic region (typically δ 8.0-9.0 ppm). Both signals will be singlets (or very narrow doublets due to long-range coupling) corresponding to the protons at the C3 and C6 positions. The proton at C6, adjacent to the nitrogen, is expected to be further downfield. The carboxylic acid proton will appear as a broad singlet, highly variable in chemical shift (δ 10-13 ppm) depending on solvent and concentration. |
| ¹³C NMR | Seven distinct carbon signals are expected. The carboxylic acid carbonyl carbon (C=O) will be in the δ 160-170 ppm range. The CF₃ carbon will appear as a quartet due to C-F coupling. The five pyridine ring carbons will appear in the aromatic region (δ 120-160 ppm), with their exact shifts influenced by the electronic effects of the substituents. |
| ¹⁹F NMR | A single sharp signal is expected for the -CF₃ group. |
| Mass Spectrometry (EI) | The molecular ion (M⁺) peak would be observed. The exact mass can be calculated for high-resolution mass spectrometry (HRMS). A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature. Fragmentation would likely involve the loss of -COOH, -Cl, and potentially parts of the trifluoromethyl group. |
| Calculated Mass | Monoisotopic Mass: 224.98044 Da.[7] |
| IR Spectroscopy | Key stretches would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=C and C=N stretches for the pyridine ring (~1400-1600 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹). |
Applications and Research Relevance
This compound is a strategic building block primarily for the synthesis of complex organic molecules in the life sciences.
-
Agrochemicals: The precursor, 2,5-CTF, is a vital intermediate for producing high-efficiency herbicides such as fluazifop and haloxyfop, which are used to control grass weeds in broadleaf crops.[5] The 4-carboxylic acid derivative is a logical next-generation intermediate for creating new herbicides with potentially different properties or modes of action, likely through the formation of novel amides or esters.
-
Pharmaceuticals: In medicinal chemistry, this molecule serves as a scaffold for generating libraries of compounds for screening. The isonicotinic acid core is present in numerous drugs. The combination of the chloro and trifluoromethyl groups allows for precise tuning of electronic and steric properties to optimize ligand-receptor binding and improve pharmacokinetic profiles (ADME). Potential therapeutic areas could include oncology, inflammation, and infectious diseases, where kinase inhibitors and other targeted therapies often employ substituted heterocyclic cores.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care. While specific toxicology data is limited, based on its functional groups and related compounds, the following precautions are advised:
-
Hazard Classification: Assumed to be an irritant. May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Disclaimer: This information is for guidance only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling this chemical.
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An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid, also known as 2-chloro-5-(trifluoromethyl)isonicotinic acid, is a fluorinated heterocyclic building block of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the chloro-substituted pyridine ring, make it a strategic intermediate for the development of novel bioactive molecules. The carboxylic acid moiety provides a versatile handle for a wide array of chemical transformations, including amidation, esterification, and coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, outlines established synthetic strategies, details its known applications, and presents essential safety and handling protocols to empower researchers in its effective and safe utilization.
Core Physicochemical & Structural Data
This compound (CAS No. 505084-58-2) is a solid at room temperature with a molecular weight of 225.55 g/mol .[1] The strategic placement of its functional groups dictates its reactivity and utility as a synthetic intermediate.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃ClF₃NO₂ | [2] |
| Molecular Weight | 225.55 g/mol | [1] |
| CAS Number | 505084-58-2 | [2] |
| Synonym | 2-chloro-5-(trifluoromethyl)isonicotinic acid | [2] |
| Melting Point | 185-186 °C | [3] |
| Boiling Point | 281.6 °C at 760 mmHg | [3] |
| Density | ~1.6 g/cm³ | [3] |
| Physical Form | Solid | [4] |
| Solubility | Slightly soluble in water | [3][5] |
| Purity (Commercial) | Available as 97% or 98% pure | [4][6] |
Synthesis Strategies: A Mechanistic Perspective
A plausible synthetic pathway would originate from 3-picoline (3-methylpyridine). This common starting material undergoes a series of chlorination and fluorination reactions to generate the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, which is then carboxylated.
Caption: Plausible synthetic pathway from 3-picoline.
Causality Behind Experimental Choices:
-
Starting Material: 3-Picoline is an inexpensive and readily available industrial feedstock, making it an economically viable starting point.[7]
-
Side-Chain Chlorination: The methyl group is first converted to a trichloromethyl group. This is a crucial step as the -CCl₃ group is a precursor to the desired -CF₃ moiety. This transformation is typically achieved via radical chlorination.[8]
-
Ring Chlorination: Subsequent chlorination of the pyridine ring is directed to the 2-position due to the electronic effects of the existing substituent and the nitrogen heteroatom.[9]
-
Fluorination: The halogen exchange reaction (Halex reaction) replaces the chlorine atoms of the -CCl₃ group with fluorine. Anhydrous potassium fluoride (KF) or hydrogen fluoride (HF) are common fluorinating agents for this step.[7][10]
-
Carboxylation: The final step involves introducing the carboxylic acid group at the 4-position. A directed ortho-metalation (DoM) is a highly effective strategy. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) can selectively deprotonate the C4 position, which is activated by the adjacent chloro and nitrogen groups. The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice) to yield the target carboxylic acid upon acidic workup.
Analytical Characterization & Quality Control
Ensuring the purity and structural integrity of this compound is paramount for its successful application in synthesis. A multi-technique approach is required for comprehensive validation.
A. Spectroscopic Analysis
While specific spectra for this exact compound are not publicly cataloged, the expected spectral features can be predicted based on its structure and data from closely related analogues like 2-chloro-5-(trifluoromethyl)pyridine.[11][12][13]
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets (or narrow doublets with a small ⁴J coupling) in the aromatic region, corresponding to the protons at the C3 and C6 positions of the pyridine ring. A broad singlet corresponding to the acidic proton of the carboxylic acid would also be present, which would be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The signals for the pyridine ring carbons will be influenced by the electronegative chloro and trifluoromethyl substituents.
-
¹⁹F NMR: A single, sharp signal would be expected for the three equivalent fluorine atoms of the -CF₃ group.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z 225. The isotopic pattern would be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹).
B. Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this non-volatile compound.
Protocol: HPLC Purity Analysis
This protocol is based on established methods for analyzing related pyridine derivatives and serves as a robust starting point for method development.[14][15]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile with 0.1% formic acid or phosphoric acid.
-
Rationale: The acidic modifier ensures the carboxylic acid is protonated, leading to better peak shape and retention on the non-polar stationary phase.
-
-
Gradient: A typical gradient would start at a low percentage of acetonitrile and ramp up to a high percentage to elute any less polar impurities. For example, 10% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of maximum absorbance, likely around 254 nm.
-
Sample Preparation: Dissolve a precisely weighed sample in the mobile phase or a suitable solvent like acetonitrile/water to a concentration of ~1 mg/mL.
-
Validation: The method should be validated for linearity, precision, and accuracy using a certified reference standard. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Applications in Synthesis: A Versatile Building Block
The primary value of this compound lies in its role as a key intermediate for introducing the 2-chloro-5-(trifluoromethyl)pyridyl moiety into larger, more complex molecules. This scaffold is prevalent in a range of high-value agrochemicals and is being actively explored in pharmaceuticals.[5][16]
Caption: Key reaction pathways and application areas.
-
Agrochemicals: The parent structure, 2-chloro-5-(trifluoromethyl)pyridine, is a cornerstone for potent herbicides like fluazifop-p-butyl, insecticides such as chlorfluazuron, and fungicides.[17] The carboxylic acid derivative serves as a handle to link this active pyridine scaffold to other molecular fragments, enabling the synthesis of new analogues with potentially improved efficacy, selectivity, or pharmacokinetic properties.
-
Pharmaceuticals: The trifluoromethylpyridine motif is increasingly recognized for its ability to enhance drug properties like metabolic stability and binding affinity.[16][18] This building block is used in the synthesis of novel compounds for various therapeutic areas. The carboxylic acid can be converted to an amide, a common functional group in many active pharmaceutical ingredients (APIs), via standard peptide coupling reagents (e.g., HATU, HOBt) or after activation to an acid chloride.[3]
-
Organic Electronics: There is emerging interest in using fluorinated heterocyclic compounds as intermediates for organic light-emitting diodes (OLEDs), suggesting potential applications in materials science.[5]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to established protocols is non-negotiable. The following information is derived from the Safety Data Sheet (SDS) for this compound.[9]
A. Hazard Identification
-
Classification: This chemical is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[9]
-
Signal Word: Warning [9]
-
Hazard Statements:
B. Recommended Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Handling Practices:
C. Storage
-
Keep the container tightly closed.
-
Store in a dry, cool, and well-ventilated place.[9]
D. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[9]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Conclusion
This compound is a high-value synthetic intermediate with significant potential for the discovery and development of next-generation pharmaceuticals and agrochemicals. Its well-defined physicochemical properties and versatile reactivity, centered on the carboxylic acid group, provide a reliable platform for chemical innovation. By understanding its synthetic origins, analytical characterization, and requisite safety protocols, researchers can confidently and effectively leverage this powerful building block in their synthetic campaigns.
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Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
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The Ascendancy of the Trifluoromethylpyridine Scaffold: A Technical Guide for Drug Discovery and Agrochemical Development
Executive Summary
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal and agricultural chemistry. Among the myriad of fluorinated motifs, the trifluoromethylpyridine scaffold has emerged as a privileged structure, imparting a unique constellation of physicochemical properties that enhance biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides an in-depth technical exploration of trifluoromethylpyridine derivatives, intended for researchers, scientists, and professionals in drug development and agrochemical innovation. We will traverse the synthetic landscape, dissect the underlying chemical principles governing their reactivity, and illuminate their application in creating next-generation therapeutic agents and crop protection solutions. This document is designed not as a rigid protocol, but as a comprehensive scientific narrative, grounded in mechanistic understanding and field-proven insights to empower the practicing scientist.
The Trifluoromethyl Group: A Bioisostere of Strategic Importance
The trifluoromethyl (-CF3) group is a powerful tool in molecular design due to its profound impact on a molecule's properties.[1][2][3] Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine, significantly alters the electronic landscape of the parent molecule.[2] This electronic perturbation can modulate pKa, influence receptor-ligand interactions, and alter metabolic pathways.[1][2]
Beyond its electronic effects, the -CF3 group is highly lipophilic, a characteristic that can enhance a molecule's ability to cross cellular membranes, a critical factor for drug bioavailability and the efficacy of agrochemicals.[3][4] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation. This increased metabolic stability often translates to a longer biological half-life and improved therapeutic or protective efficacy.[3][4]
When appended to a pyridine ring, these properties are synergistically combined with the unique characteristics of the pyridine moiety itself, creating a scaffold with broad applicability in bioactive compound design.[1][2]
Synthetic Strategies for Trifluoromethylpyridine Derivatives
The synthesis of trifluoromethylpyridine derivatives is a rich and evolving field of organic chemistry. Two principal strategies dominate the landscape: the direct trifluoromethylation of a pre-formed pyridine ring and the construction of the pyridine ring from a trifluoromethyl-containing building block. A historically significant and industrially relevant third approach involves the halogen exchange of a trichloromethylpyridine precursor.
Halogen Exchange: From Trichloromethyl to Trifluoromethyl
One of the most established methods for introducing a trifluoromethyl group onto a pyridine ring is through the fluorination of a corresponding trichloromethylpyridine.[5] This halogen exchange reaction is typically performed using hydrogen fluoride (HF) and can be conducted in either the liquid or vapor phase.
Vapor-phase fluorination is particularly suited for large-scale industrial production.[5] The process involves passing the trichloromethylpyridine substrate, often in the presence of a catalyst, through a high-temperature reactor with a stream of anhydrous hydrogen fluoride.
Causality Behind Experimental Choices: The high temperatures (typically >300°C) are necessary to provide the activation energy for the cleavage of the strong C-Cl bonds and the formation of the even stronger C-F bonds.[5] The use of a catalyst, often a metal fluoride such as iron fluoride, facilitates the halogen exchange process, increasing the reaction rate and yield.[5] The reaction can be performed as a stepwise process of chlorination followed by fluorination, or as a simultaneous vapor-phase chlorination/fluorination.[5] The latter has the advantage of being a one-step process, but can lead to a mixture of products requiring careful control of reaction parameters like temperature and reactant ratios to achieve the desired product selectivity.[5]
The following is a representative, generalized protocol for the synthesis of the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, from 3-picoline via a simultaneous chlorination/fluorination process.
Materials:
-
3-picoline
-
Chlorine gas
-
Anhydrous hydrogen fluoride
-
Transition metal-based catalyst (e.g., iron fluoride) on a solid support
Equipment:
-
Vapor-phase reactor system with a catalyst fluidized-bed and an empty phase for further reaction/equilibration
-
High-temperature furnace
-
Gas flow controllers
-
Condensation and collection system for the product
-
Scrubber for acidic off-gases
Procedure:
-
The catalyst is loaded into the fluidized-bed section of the reactor.
-
The reactor is heated to the target temperature, typically in the range of 300-500°C.
-
A gaseous stream of 3-picoline, chlorine, and anhydrous hydrogen fluoride is introduced into the reactor. The molar ratios of the reactants are carefully controlled to optimize the yield of the desired product and minimize the formation of by-products.
-
In the initial phase of the reactor, the methyl group of 3-picoline undergoes chlorination and subsequent fluorination to form 3-(trifluoromethyl)pyridine.
-
As the reaction mixture proceeds through the reactor, nuclear chlorination of the pyridine ring occurs, predominantly at the 2- and 6-positions.
-
The product stream exiting the reactor is cooled to condense the organic products.
-
The crude product is collected and typically contains a mixture of 2-chloro-5-(trifluoromethyl)pyridine, 2,6-dichloro-5-(trifluoromethyl)pyridine, and other chlorinated isomers.
-
The desired 2-chloro-5-(trifluoromethyl)pyridine is isolated and purified by fractional distillation.
Self-Validating System: The progress of the reaction and the composition of the product stream are monitored in real-time using online gas chromatography (GC). The reaction conditions (temperature, flow rates, reactant ratios) are adjusted based on the GC analysis to maintain optimal production of the target compound. The final product is characterized by GC-MS and NMR to confirm its identity and purity.
Ring Construction from Trifluoromethylated Building Blocks
An alternative and highly versatile approach to trifluoromethylpyridine derivatives is the construction of the pyridine ring itself from acyclic precursors that already contain the trifluoromethyl group. This strategy often provides excellent control over the regiochemistry of the final product.
Causality Behind Experimental Choices: This "bottom-up" approach is particularly valuable for accessing substitution patterns that are difficult to achieve through direct functionalization of a pre-formed pyridine ring. The choice of the trifluoromethyl-containing building block and the cyclization strategy dictates the final substitution pattern of the pyridine ring. Common building blocks include trifluoroacetoacetates and trifluoromethyl-β-diketones.
The following protocol outlines the synthesis of 4-trifluoromethyl nicotinic acid, a key intermediate for the insecticide flonicamid, using a cyclocondensation approach.[1]
Materials:
-
Ethyl trifluoroacetoacetate
-
Cyanoacetamide
-
Organic base (e.g., piperidine or triethylamine)
-
Thionyl chloride
-
Aminoacetonitrile hydrochloride
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Apparatus for filtration and recrystallization
Procedure:
-
Synthesis of 4-trifluoromethyl nicotinic acid:
-
In a round-bottom flask, ethyl trifluoroacetoacetate, cyanoacetamide, and a catalytic amount of an organic base are dissolved in a suitable solvent (e.g., ethanol).
-
The mixture is heated at reflux for a specified period, typically several hours, to drive the cyclocondensation reaction.
-
Upon cooling, the product, 2-hydroxy-4-(trifluoromethyl)nicotinonitrile, often precipitates and can be collected by filtration.
-
The nicotinonitrile is then hydrolyzed to the corresponding nicotinic acid, for example, by heating with a strong acid or base.
-
-
Synthesis of Flonicamid:
-
The 4-trifluoromethyl nicotinic acid is converted to its more reactive acid chloride by treating it with thionyl chloride. The reaction is typically refluxed for 2-3 hours.[1]
-
The excess thionyl chloride is removed under reduced pressure.
-
The resulting 4-trifluoromethyl nicotinoyl chloride is then reacted with aminoacetonitrile hydrochloride in the presence of a base to neutralize the HCl formed during the reaction, yielding flonicamid.[1][2]
-
The crude flonicamid is purified by recrystallization.
-
Self-Validating System: The identity and purity of the intermediates and the final product are confirmed at each stage using techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (NMR, IR, and MS). The yield of each step is calculated to assess the efficiency of the process.
The Influence of the Trifluoromethyl Group on Pyridine Reactivity
The potent electron-withdrawing nature of the trifluoromethyl group profoundly influences the reactivity of the pyridine ring, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Activation towards Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic attack. The addition of a strongly electron-withdrawing -CF3 group further depletes the electron density of the ring, significantly activating it towards SNAr.[6][7] This activation is most pronounced when the -CF3 group is positioned ortho or para to a leaving group (such as a halogen), as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the trifluoromethyl group through resonance.[8]
Causality Behind Experimental Choices: This principle is exploited in the synthesis of many biologically active trifluoromethylpyridine derivatives. For instance, in the synthesis of the herbicide fluazifop-butyl, a key step involves the SNAr reaction between 2-chloro-5-(trifluoromethyl)pyridine and hydroquinone.[9] The -CF3 group at the 5-position activates the chlorine at the 2-position for displacement by the nucleophilic phenoxide.
Diagram: Mechanism of SNAr on a Trifluoromethylpyridine
Caption: SNAr mechanism on a trifluoromethyl-activated pyridine ring.
Applications in Agrochemicals
Trifluoromethylpyridine derivatives are integral components of numerous modern agrochemicals, including herbicides, fungicides, and insecticides.[1][2]
Herbicides: The Case of Fluazifop-butyl
Fluazifop-butyl is a selective, post-emergence herbicide used to control grass weeds in broadleaf crops.[1] Its active ingredient contains a 5-(trifluoromethyl)pyridin-2-yloxy moiety.
Fluazifop-butyl itself is a pro-herbicide. After application, it is rapidly absorbed by the leaves of susceptible grasses and hydrolyzed to the active form, fluazifop acid.[10] This active metabolite is then translocated to the meristematic tissues, the sites of active growth.[1]
Fluazifop acid inhibits the enzyme acetyl-CoA carboxylase (ACCase).[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[1][2] By blocking ACCase, fluazifop disrupts the production of these vital lipids, leading to a cessation of growth and ultimately, the death of the weed.[1] The selectivity of fluazifop-butyl arises from differences in the structure and sensitivity of ACCase between susceptible grasses and tolerant broadleaf crops.[2]
Diagram: Fluazifop-butyl Mechanism of Action
Caption: Inhibition of ACCase by Fluazifop leads to weed death.
Applications in Pharmaceuticals
The advantageous properties imparted by the trifluoromethyl group have made trifluoromethylpyridine derivatives a highly sought-after scaffold in drug discovery, particularly in the development of kinase inhibitors for oncology.[11]
Kinase Inhibitors: Targeting Deregulated Cell Signaling
Kinases are a class of enzymes that play a central role in cell signaling pathways. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The trifluoromethylpyridine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.
While specific SAR is target-dependent, some general principles have emerged from the study of trifluoromethylpyridine-based kinase inhibitors:
-
The Trifluoromethyl Group: The position of the -CF3 group on the pyridine ring is critical for activity and selectivity. It often occupies a hydrophobic pocket in the kinase active site and its strong electron-withdrawing nature can influence the hydrogen bonding interactions of the pyridine nitrogen.[12]
-
The Pyridine Nitrogen: The nitrogen atom of the pyridine ring frequently acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase active site.
-
Substituents on the Pyridine Ring: The nature and position of other substituents on the pyridine ring are crucial for modulating potency, selectivity, and pharmacokinetic properties. For example, amino groups can act as hydrogen bond donors, while larger hydrophobic groups can be used to probe deeper into the active site.
Table 1: Examples of Trifluoromethylpyridine-based Kinase Inhibitors and their Targets
| Compound Class | Target Kinase(s) | Key Structural Features | Reference |
| 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309) | PI3K/mTOR | 2-amino-4-(trifluoromethyl)pyridine moiety | [13] |
| Diaminopyrimidine Derivatives | PYK2 | Trifluoromethylpyrimidine core | [14] |
| o-Amino-arylurea Derivatives | KDR | 1-(4-chloro-3-(trifluoromethyl)phenyl) urea scaffold | [4] |
PQR309 (bimiralisib) is a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor that has been investigated as a clinical candidate in oncology.[13] Its structure features a 2-amino-4-(trifluoromethyl)pyridine moiety. X-ray crystallography has revealed that the amino group of this moiety forms crucial hydrogen bonds with aspartate residues in the active site of PI3Kγ.[12] The trifluoromethyl group is believed to contribute to the overall binding affinity and favorable physicochemical properties of the molecule.
Conclusion and Future Outlook
Trifluoromethylpyridine derivatives have firmly established themselves as a versatile and highly valuable class of compounds in both the agrochemical and pharmaceutical industries. Their synthesis, while often requiring specialized conditions, is well-understood, with robust industrial-scale processes in place for key intermediates. The unique electronic and steric properties of the trifluoromethyl group, when combined with the pyridine scaffold, provide a powerful platform for the design of highly active and metabolically stable molecules.
The future of trifluoromethylpyridine chemistry will likely focus on several key areas:
-
Development of Novel Synthetic Methodologies: While existing methods are effective, the development of more efficient, sustainable, and regioselective synthetic routes will continue to be an active area of research. This includes the exploration of new catalysts and direct C-H trifluoromethylation techniques.
-
Expansion of Biological Targets: The proven success of trifluoromethylpyridines in inhibiting kinases will undoubtedly spur further exploration of this scaffold against other enzyme classes and receptor targets.
-
Fine-tuning of Pharmacokinetic Properties: A deeper understanding of the structure-property relationships will enable the more precise tuning of ADME (absorption, distribution, metabolism, and excretion) properties, leading to the development of safer and more effective drugs and agrochemicals.
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5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]
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The Intricacies of Reactivity in Pyridine Carboxylic Acids: A Technical Guide for the Modern Researcher
This guide provides an in-depth exploration of the reactivity of pyridine carboxylic acids, essential scaffolds in medicinal chemistry and materials science. We will move beyond simple reaction schemes to dissect the electronic and steric factors that govern the chemical behavior of these versatile molecules. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this important class of compounds.
The Electronic Landscape: Understanding the Core Reactivity
Pyridine carboxylic acids are a fascinating class of compounds where the electron-deficient nature of the pyridine ring is further modulated by the presence of an electron-withdrawing carboxylic acid group. This interplay dictates the reactivity of both the heterocyclic ring and the carboxyl functionality. The position of the carboxylic acid group on the pyridine ring—be it picolinic (2-), nicotinic (3-), or isonicotinic (4-) acid—profoundly influences the molecule's electronic distribution and, consequently, its chemical behavior.[1]
The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, leading to a significant reduction in electron density at the 2, 4, and 6 positions. This inherent electron deficiency makes the pyridine ring less susceptible to electrophilic attack compared to benzene but more prone to nucleophilic substitution.[2][3] The addition of a carboxylic acid group, itself an electron-withdrawing substituent, further deactivates the ring towards electrophiles.
Acidity and the Zwitterionic Character
The acidity of pyridine carboxylic acids is a key parameter influencing their reactivity and solubility. The pKa values for the carboxyl group and the pyridinium ion are crucial for understanding their behavior in different chemical environments. Picolinic acid, with the carboxylic acid group at the 2-position, can exist as a zwitterion, a feature that significantly impacts its properties and reactivity.[4][5]
| Compound | pKa1 (COOH) | pKa2 (NH+) |
| Picolinic Acid | 1.0 | 5.4 |
| Nicotinic Acid | 2.0 | 4.8 |
| Isonicotinic Acid | 1.8 | 4.9 |
| Benzoic Acid | 4.2 | - |
| Note: pKa values can vary slightly depending on the measurement conditions. Data compiled from various sources.[6][7] |
Reactions at the Carboxyl Group: A Tale of Three Isomers
The reactivity of the carboxylic acid moiety is influenced by the electronic effects of the pyridine ring. While standard transformations like esterification and amidation are readily achievable, the specific conditions and potential side reactions can differ between the isomers.
Esterification
The formation of esters from pyridine carboxylic acids is a fundamental transformation. Standard methods, such as Fischer-Speier esterification (acid-catalyzed reaction with an alcohol), can be employed. However, the basicity of the pyridine nitrogen can interfere with acid catalysis by sequestering the acid catalyst. Therefore, methods that do not rely on strong acid catalysis are often preferred.
One robust method involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with the desired alcohol.
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend isonicotinic acid (1 eq.) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours until the evolution of gas ceases and the solution becomes clear.
-
Ester Formation: Cool the reaction mixture to 0 °C and carefully add anhydrous methanol (3 eq.) dropwise. A vigorous reaction will occur.
-
Work-up: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence stops.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry, and pyridine carboxylic acids are frequently used building blocks.[1] A variety of coupling reagents can be employed to facilitate the reaction between the carboxylic acid and an amine. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization. More modern and efficient coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[8]
Caption: A typical workflow for amide bond formation using HATU as a coupling agent.
Decarboxylation: The Picolinic Acid Anomaly
Decarboxylation of pyridine carboxylic acids is a reaction of significant synthetic and mechanistic interest. A notable difference in reactivity is observed among the isomers, with picolinic acid undergoing decarboxylation much more readily than nicotinic and isonicotinic acids.[5] This enhanced reactivity is attributed to the formation of a stable zwitterionic intermediate, where the pyridinium nitrogen stabilizes the negative charge that develops on the ring upon loss of carbon dioxide.[5][9][10][11]
The decarboxylation of quinolinic acid (pyridine-2,3-dicarboxylic acid) proceeds readily to yield nicotinic acid.[9]
Caption: The proposed ylide mechanism for the decarboxylation of picolinic acid.
Ring Reactivity: A Tale of Deactivation and Activation
The electron-deficient nature of the pyridine ring, exacerbated by the carboxylic acid group, governs its reactivity towards electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution: A Challenging Transformation
Electrophilic aromatic substitution on the pyridine ring is significantly more difficult than on benzene.[12] The nitrogen atom deactivates the ring towards electrophiles, and under strongly acidic conditions often required for these reactions, the nitrogen is protonated, further increasing its electron-withdrawing effect. The carboxylic acid group adds to this deactivation. When substitution does occur, it is directed to the 3-position.[12][13][14]
To overcome this low reactivity, a common strategy is the conversion of the pyridine to its N-oxide. The N-oxide functionality is electron-donating, activating the ring towards electrophilic attack, primarily at the 4-position.[15] Subsequent deoxygenation restores the pyridine ring.
Nucleophilic Aromatic Substitution: A Favorable Pathway
The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the 2- and 4-positions, where the negative charge of the Meisenheimer-like intermediate can be delocalized onto the nitrogen atom.[2][3] The presence of a good leaving group, such as a halide, at these positions is essential. The carboxylic acid group, being electron-withdrawing, can further facilitate this reaction.
Caption: The addition-elimination mechanism for nucleophilic aromatic substitution on a pyridine ring.
Activation of the pyridine ring towards nucleophilic attack can also be achieved by N-alkylation to form a pyridinium salt, which is highly electron-deficient and readily undergoes substitution.[2] Lewis acids can also be used to activate the pyridine ring for nucleophilic attack.[16][17]
Synthesis of Other Important Derivatives
Beyond esters and amides, other derivatives of pyridine carboxylic acids are synthetically valuable.
-
Acid Chlorides: As mentioned previously, acid chlorides are useful intermediates for the synthesis of esters and amides. They are typically prepared by reacting the carboxylic acid with thionyl chloride or oxalyl chloride.[18][19]
-
Pyridine-N-oxides: The N-oxidation of pyridine carboxylic acids not only facilitates electrophilic substitution but also offers a handle for other transformations.[20][21][22][23][24] The reaction of pyridine mono-carboxylic acid N-oxides with diazodiphenylmethane has been studied, showing generally higher rate constants compared to the parent pyridine carboxylic acids.[20]
Conclusion: A Versatile Scaffold for Innovation
The reactivity of pyridine carboxylic acids is a rich and nuanced field, governed by a delicate balance of electronic and steric effects. A thorough understanding of these principles is paramount for their effective utilization in research and development. From their role as key building blocks in the synthesis of pharmaceuticals to their application in the design of novel materials, pyridine carboxylic acids continue to be a cornerstone of modern organic chemistry.[1] Their versatile reactivity ensures their continued prominence in the pursuit of scientific innovation.
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The Genesis of a Key Building Block: A Technical History of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid
Fribourg, Switzerland - In the landscape of modern drug discovery and agrochemical development, the emergence of highly functionalized molecular scaffolds is a pivotal event. This guide delves into the discovery and history of one such molecule: 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid, a compound that has become an instrumental building block for researchers and scientists. With its unique electronic properties and versatile reactivity, this trifluoromethylated pyridine derivative has carved a significant niche in the synthesis of complex bioactive molecules.
A Strategic Emergence: The Scientific Drivers
The story of this compound is intrinsically linked to the rise of fluorine chemistry in the life sciences. The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly and often favorably alter their metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine ring, a common motif in pharmaceuticals and agrochemicals, provides a scaffold that is both biologically relevant and synthetically versatile. The combination of these features in a single molecule created a high-value intermediate for synthetic chemists.
A significant milestone in the documented application of this compound is found in a 2013 patent application for novel glucocorticoid receptor antagonists.[1] This patent explicitly utilizes this compound (identified by its CAS number 505084-58-2) as a key starting material, highlighting its established role as a commercially available and synthetically useful intermediate by this time.
The Synthetic Blueprint: Pathways to a Versatile Intermediate
The synthesis of this compound is not a singular, one-off discovery but rather the result of established and adaptable synthetic methodologies in heterocyclic chemistry. While a definitive "first synthesis" paper is not prominent, logical and practiced synthetic routes can be outlined based on the chemical literature for analogous structures.
A highly plausible and efficient method for the preparation of this compound involves the directed ortho-metalation of its precursor, 2-chloro-5-(trifluoromethyl)pyridine, followed by carboxylation. This strategic approach allows for the regioselective introduction of the carboxylic acid group at the 4-position of the pyridine ring.
Figure 1: A plausible synthetic workflow for the preparation of this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example of how this compound could be synthesized based on established chemical principles.
Step 1: Formation of the Lithiated Intermediate
-
A solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise to the cooled solution, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1-2 hours to ensure the complete formation of the lithiated intermediate.
Step 2: Carboxylation
-
An excess of crushed dry ice (solid CO2) is added to the reaction mixture in one portion.
-
The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is separated and acidified to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Physicochemical Profile and Data
The utility of a chemical intermediate is defined by its physical and chemical properties. The following table summarizes the key data for this compound.
| Property | Value |
| CAS Number | 505084-58-2 |
| Molecular Formula | C₇H₃ClF₃NO₂ |
| Molecular Weight | 225.55 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 185-186 °C |
| Boiling Point | 281.6 °C at 760 mmHg |
| Solubility | Slightly soluble in water |
Applications in Drug Discovery and Beyond
The primary application of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Glucocorticoid Receptor Antagonists
As previously mentioned, a key documented use of this compound is in the synthesis of glucocorticoid receptor (GR) antagonists.[1] GR antagonists are being investigated for the treatment of a variety of conditions, including metabolic disorders, psychiatric conditions, and the side effects of long-term steroid therapy. The unique substitution pattern of this compound provides a scaffold that can be elaborated to produce potent and selective GR modulators.
Figure 2: A generalized workflow illustrating the use of the title compound in the synthesis of GR antagonists.
Agrochemical Research
Given the extensive use of trifluoromethylpyridines in the agrochemical industry, it is highly probable that this compound and its derivatives are explored in the development of new herbicides, fungicides, and insecticides. The carboxylic acid functionality provides a convenient handle for the synthesis of esters and amides, allowing for the fine-tuning of a molecule's properties to optimize its efficacy and crop safety.
Conclusion and Future Outlook
The discovery and development of this compound is a testament to the ongoing evolution of synthetic chemistry and the strategic design of molecular building blocks. While its early history is intertwined with the broader development of fluorinated pyridines for industrial applications, its emergence as a valuable intermediate in medicinal chemistry is now well-established. As researchers continue to push the boundaries of drug discovery and materials science, the demand for versatile and highly functionalized intermediates like this compound is poised to grow, ensuring its continued relevance in the years to come.
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Google Patents. (2013). US 2013/0172335 A1: 2,3-DIARYL- OR HETEROARYL-SUBSTITUTED 1,1,1-TRIFLUORO-2-HYDROXYPROPYL COMPOUNDS. Retrieved from [1]
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The Architectural Versatility of Substituted Pyridine Carboxylic Acids: A Technical Guide to Emerging Research Frontiers
Foreword: The Enduring Relevance of a Privileged Scaffold
The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, remains a cornerstone of modern chemical and biological sciences.[1][2] When functionalized with a carboxylic acid moiety, this scaffold transforms into a class of compounds with remarkable versatility—substituted pyridine carboxylic acids. The inherent properties of this structural motif, including its aromatic nature, electron-deficient ring system, and the coordinating and hydrogen-bonding capabilities of both the pyridine nitrogen and the carboxylic acid group, have cemented its status as a "privileged scaffold" in drug discovery and a highly sought-after building block in materials science.[3][4] This guide provides an in-depth exploration of the burgeoning research areas centered on substituted pyridine carboxylic acids, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, present validated protocols, and illuminate the pathways to innovation in this dynamic field.
Part 1: The Medicinal Chemistry Landscape: Targeting a Spectrum of Human Disease
The presence of the substituted pyridine carboxylic acid core in numerous FDA-approved drugs is a testament to its profound impact on human health.[4] This framework's ability to engage in a multitude of non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for the fine-tuning of binding affinities and selectivity for a wide array of biological targets.[3]
Enzyme Inhibition: A Dominant Therapeutic Strategy
A significant thrust in the application of substituted pyridine carboxylic acids lies in the design of potent and selective enzyme inhibitors. The carboxylic acid group often acts as a key pharmacophoric feature, coordinating with metal ions in enzyme active sites or forming critical hydrogen bonds with amino acid residues.[3]
A recent comprehensive review highlights a plethora of patented pyridine carboxylic acid derivatives with promising activity against key biological targets.[3] These include inhibitors of IRAK4 and ASK1 for anti-inflammatory and anti-cancer applications, WDR5 inhibitors targeting oncogenic pathways, and selective PDGFR inhibitors for treating pulmonary arterial hypertension.[3] The development pipeline is rich with examples from major pharmaceutical companies, underscoring the industrial relevance of this scaffold.[5]
Table 1: Exemplary Patented Substituted Pyridine Carboxylic Acid-Based Enzyme Inhibitors
| Target Enzyme | Therapeutic Area | Noteworthy Features |
| IRAK4/ASK1 | Inflammation, Oncology | Potent inhibition of key signaling kinases. |
| WDR5 | Oncology | Disruption of protein-protein interactions. |
| PDGFR | Pulmonary Arterial Hypertension | Selective inhibition of receptor tyrosine kinases. |
| Trk | Oncology, Pain | Targeting neurotrophic tyrosine receptor kinases. |
| FXIa | Thrombosis | Development of novel anticoagulants. |
| DHODH | Autoimmune Diseases | Inhibition of pyrimidine biosynthesis. |
Source: Adapted from a comprehensive review on pyridine carboxylic acid isomers in enzyme inhibition.[3]
Antimicrobial and Antiviral Frontiers
The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted pyridine carboxylic acids have emerged as a promising class of compounds in this arena.[1] Their inherent structural features can be tailored to disrupt microbial cellular processes. For instance, some derivatives have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2]
In the realm of virology, these compounds are being explored as potential antiviral agents, including inhibitors of proteases crucial for viral replication.[5] The ability to readily modify the substitution pattern on the pyridine ring allows for the optimization of antiviral activity and pharmacokinetic properties.
Central Nervous System (CNS) Applications
Emerging research has indicated that novel derivatives of pyridine carboxylic acid hydrazides can induce noticeable changes in motor activity, suggesting their potential as modulators of the central nervous system.[6][7] Further evaluation of these compounds could lead to the development of new therapeutics for neurological disorders. The synthesis of such derivatives often involves the reaction of a pyridine carboxylic acid hydrazide with substituted arylsulfonyl or benzoyl chlorides.[6][7]
Experimental Protocol: Synthesis of a Substituted 4-Pyridine Carboxylic Acid Hydrazide Derivative
Objective: To synthesize a novel N'-substituted-4-pyridinecarbohydrazide.
Materials:
-
4-Pyridine carboxylic acid hydrazide (PCH)
-
Substituted arylsulfonyl chloride or benzoyl chloride (e.g., 4-toluenesulfonyl chloride)
-
Anhydrous pyridine (as solvent and base)
-
Dry diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve 1.0 equivalent of 4-pyridine carboxylic acid hydrazide in a minimal amount of anhydrous pyridine.
-
Addition of Reagent: To the stirred solution, add 1.1 equivalents of the substituted arylsulfonyl chloride or benzoyl chloride dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Precipitation: Stir the mixture until a solid precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold diethyl ether.
-
Drying and Characterization: Dry the product under vacuum. Characterize the synthesized compound using UV-Vis, IR, ¹H NMR, and mass spectrometry to confirm its structure and purity.[6][7]
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous pyridine and a drying tube is crucial to prevent the hydrolysis of the reactive sulfonyl chloride or benzoyl chloride.
-
Pyridine as Solvent and Base: Pyridine serves a dual role. It is a suitable solvent for the reactants and also acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.
-
Dropwise Addition at 0 °C: This controls the initial exothermic reaction, preventing potential side reactions and ensuring a more controlled formation of the desired product.
-
Work-up with Ice Water: This step serves to precipitate the product, which is typically less soluble in water, and also to quench any unreacted acylating agent.
Part 2: Innovations in Materials Science: Building Functional Architectures
The unique combination of a nitrogen-containing aromatic ring and a carboxylic acid group makes substituted pyridine carboxylic acids exceptional building blocks, or "linkers," for the construction of advanced materials.[8]
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
MOFs and COFs are classes of porous crystalline materials with vast potential in gas storage and separation, catalysis, chemical sensing, and drug delivery.[8] The structure and functionality of these frameworks are dictated by the organic linkers used in their synthesis. Carboxylic acid-functionalized pyridines are highly valued linkers due to their ability to form stable coordination bonds with metal ions (in MOFs) or strong covalent bonds (in COFs).[8][9]
The pyridine nitrogen can influence gas-framework interactions, while the carboxylic acid groups provide robust anchoring points for the framework's structure.[8] An example of such a linker is 3,5-Di(3-carboxyphenyl)pyridine.[8]
Diagram: Logical Relationship in MOF Synthesis
Caption: Logical components for the synthesis of a Metal-Organic Framework.
Supramolecular Chemistry and Crystal Engineering
The predictable hydrogen bonding patterns between the carboxylic acid group and the pyridine nitrogen make these compounds ideal candidates for crystal engineering and the design of supramolecular assemblies.[9][10] The formation of co-crystals and molecular salts can be controlled by the pKa values of the interacting components.[10] This level of control is crucial for developing materials with desired physicochemical properties, such as solubility and stability, which is particularly relevant in the pharmaceutical industry for improving the bioavailability of active pharmaceutical ingredients (APIs).[9]
Part 3: Synthetic Strategies: Accessing Chemical Diversity
The exploration of the vast chemical space of substituted pyridine carboxylic acids is underpinned by the development of efficient and versatile synthetic methodologies.
Classical and Modern Synthetic Approaches
Historically, the synthesis of substituted pyridines has relied on multi-step procedures. However, recent advancements have focused on more efficient strategies, including multicomponent reactions and novel catalytic systems.[1] For instance, SnCl₂·2H₂O has been utilized as a catalyst for the construction of the pyridine skeleton via a multicomponent reaction in water.[1]
One-Pot Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acids
A significant advancement has been the development of a one-pot method for synthesizing 4-substituted pyridine-2,6-dicarboxylic acid derivatives under mild conditions.[11][12] This protocol overcomes the limitations of longer synthetic routes and harsh reaction conditions often associated with previous methods.[11] The reaction proceeds via the formation of a dihydropyran intermediate from pyruvates and aldehydes, which is then reacted with an ammonium source.[12]
Experimental Workflow: One-Pot Synthesis of a 4-Substituted Pyridine-2,6-dicarboxylate
Caption: Workflow for the one-pot synthesis of pyridine dicarboxylates.
This one-pot procedure offers several advantages, including high atom economy, mild reaction conditions, and operational simplicity, making it an attractive method for generating libraries of novel 4-substituted pyridine-2,6-dicarboxylic acid derivatives for biological screening and materials science applications.[11]
Conclusion and Future Outlook
Substituted pyridine carboxylic acids continue to be a fertile ground for research and discovery. In medicinal chemistry, the focus will likely remain on developing highly selective inhibitors for validated and novel biological targets, as well as expanding their application in underexplored areas like CNS disorders. The modular nature of their synthesis will be instrumental in creating diverse chemical libraries for high-throughput screening.
In materials science, the rational design of linkers for MOFs and COFs with tailored pore sizes and functionalities will drive the development of next-generation materials for clean energy, environmental remediation, and biomedical applications. The synergy between computational modeling and experimental synthesis will be crucial in predicting and realizing novel materials with unprecedented properties. The continued innovation in synthetic methodologies, particularly in sustainable and atom-economical processes, will undoubtedly accelerate progress in all facets of research involving this remarkable class of compounds.
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2025, May 20). PubMed Central. [Link]
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Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. (No. 0071). OIST. [Link]
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Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022, October 12). MDPI. [Link]
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Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system. (2014, August 29). PubMed. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC - NIH. [Link]
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Synthesis of novel derivatives of 4-Pyridine carboxylic acid hydrazide and their activity on central nervous system | Request PDF. ResearchGate. [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed. [Link]
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(PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. [Link]
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Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. [Link]
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Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities | Request PDF. ResearchGate. [Link]
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RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. ResearchGate. [Link]
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Co-crystals and molecular salts of carboxylic acid/pyridine complexes. (2015, February 24). RSC Publishing. [Link]
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Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid | Request PDF. ResearchGate. [Link]
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Unlocking Innovation: The Power of Pyridinecarboxylic Acid Derivatives like 6-Chloronicotinic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Methodological & Application
Introduction: The Strategic Value of a Fluorinated Pyridine Building Block
An Application Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid
In the landscape of modern medicinal chemistry and agrochemical design, fluorinated heterocyclic compounds are indispensable scaffolds. The strategic incorporation of a trifluoromethyl (-CF3) group into a molecule can significantly enhance its pharmacological profile by improving metabolic stability, increasing lipophilicity, and modulating binding affinity to biological targets.[1][2][3] The pyridine core, a ubiquitous motif in bioactive compounds, provides a key structural framework.
This compound is a highly valuable, functionalized building block that combines these features. Its three distinct functional groups—the chloro, trifluoromethyl, and carboxylic acid moieties—are positioned for versatile downstream chemical modifications. This makes it a critical intermediate for constructing complex molecules in drug discovery and development programs, particularly for creating novel insecticides, herbicides, and fungicides.[4][5][6] This guide provides a detailed, two-stage protocol for the synthesis of this important compound, grounded in established chemical principles and designed for reproducibility in a research setting.
Retrosynthetic Analysis and Strategic Approach
The synthesis of polysubstituted pyridines, especially those bearing multiple electron-withdrawing groups, requires a carefully planned strategy. A direct, late-stage C-H functionalization of a readily accessible intermediate presents an efficient and elegant route. Our retrosynthetic analysis disconnects the target molecule at the C4-carboxyl bond, identifying 2-chloro-5-(trifluoromethyl)pyridine as the key precursor.
This strategy is underpinned by the electronic nature of the precursor. The potent electron-withdrawing effects of both the chlorine atom at C2 and the trifluoromethyl group at C5 significantly increase the acidity of the ring protons, particularly at the C4 and C6 positions. This activation makes the pyridine ring susceptible to deprotonation by a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA). The subsequent quenching of the resulting organolithium intermediate with an electrophile—in this case, carbon dioxide—installs the desired carboxylic acid group regioselectively at the C4 position.
Caption: Retrosynthetic pathway for the target molecule.
Protocol 1: Synthesis of Key Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine
The synthesis of the key intermediate is a well-established industrial process that begins with 3-picoline. The pathway involves a three-step sequence: initial ring chlorination, subsequent side-chain chlorination, and a final halogen exchange (HALEX) reaction to install the trifluoromethyl group.
Experimental Workflow
Caption: Workflow for the synthesis of the key intermediate.
Step-by-Step Methodology
Step 1a: Synthesis of 2-Chloro-5-methylpyridine This reaction involves the chlorination of 3-picoline N-oxide.
-
N-Oxidation: To a solution of 3-picoline (1.0 mol) in a suitable solvent like acetic acid, add hydrogen peroxide (30% aq., 1.2 mol) dropwise while maintaining the temperature below 70°C. Stir for 8-12 hours until the reaction is complete (monitored by TLC).
-
Chlorination: Cool the mixture to 50°C. Add phosphorus oxychloride (POCl₃, 1.5 mol) or benzoyl chloride dropwise, ensuring the temperature does not exceed 80°C.[7] Reflux the mixture for 3-4 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution) to pH 8-9. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Step 1b: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine This step involves free-radical chlorination of the methyl group.
-
Reaction Setup: In a flask equipped with a reflux condenser, gas inlet, and a light source (e.g., a UV lamp), dissolve 2-chloro-5-methylpyridine (1.0 mol) in a solvent like carbon tetrachloride or o-dichlorobenzene.[7][8]
-
Chlorination: Add a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 mol). Heat the mixture to reflux (80-120°C, depending on the solvent) and bubble chlorine gas through the solution while irradiating with the lamp.[7] Monitor the reaction progress by GC until the starting material is consumed.
-
Workup: Cool the reaction mixture and purge with nitrogen to remove excess chlorine. Remove the solvent under reduced pressure. The resulting crude 2-chloro-5-(trichloromethyl)pyridine is often used directly in the next step without further purification.
Step 1c: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine This is a halogen exchange (HALEX) reaction.
-
Reaction Setup: In a suitable pressure reactor (e.g., a stainless steel autoclave), add the crude 2-chloro-5-(trichloromethyl)pyridine (1.0 mol).
-
Fluorination: Add anhydrous hydrogen fluoride (HF, 5.0 mol) or another fluorinating agent like antimony trifluoride (SbF₃) with a catalytic amount of SbCl₅.[9] Seal the reactor and heat to 150-180°C for 10-15 hours.[10]
-
Workup: After cooling, carefully vent the reactor to remove excess HF. Neutralize the reaction mixture with an aqueous base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer, and purify by vacuum distillation to yield 2-chloro-5-(trifluoromethyl)pyridine as a low-melting solid.
Data Summary: Protocol 1
| Step | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| 1a | 3-Picoline, H₂O₂, POCl₃ | Acetic Acid | 70-100°C | 55-65% | [7] |
| 1b | 2-Chloro-5-methylpyridine, Cl₂, AIBN | CCl₄ | 80-120°C | >90% (crude) | [7][8] |
| 1c | 2-Chloro-5-(trichloromethyl)pyridine, HF | Neat | 150-180°C | 85-95% | [9][10] |
Protocol 2: Synthesis of this compound
This protocol utilizes a directed ortho-metalation (DoM) and carboxylation sequence to functionalize the C4 position of the pyridine ring. This method is highly efficient for introducing the carboxylic acid group in a single, regioselective step.
Experimental Workflow
Caption: Workflow for the final carboxylation step.
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. To this solution, add freshly prepared Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70°C. Stir the resulting dark solution at -78°C for 1 hour.
-
Carboxylation: Add freshly crushed, high-purity dry ice (solid CO₂, excess, ~5 eq) to the reaction mixture in several small portions. Use caution as CO₂ sublimation will cause pressure buildup.
-
Quenching and Workup: Allow the reaction mixture to slowly warm to room temperature overnight. Quench the reaction by adding 1 M hydrochloric acid (HCl) until the pH is acidic (~pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.
Data Summary: Protocol 2
| Parameter | Details |
| Key Reagents | 2-Chloro-5-(trifluoromethyl)pyridine, LDA, Dry Ice (CO₂) |
| Solvent | Anhydrous THF |
| Temperature | -78°C to Room Temperature |
| Reaction Time | 1 hour at -78°C, then overnight warming |
| Expected Yield | 60-75% (unoptimized) |
Characterization and Quality Control
The identity and purity of the final product, this compound (CAS 505084-58-2), should be confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the substitution pattern, while ¹⁹F NMR will verify the presence of the -CF₃ group.
-
Mass Spectrometry: To confirm the molecular weight (225.55 g/mol ).[11]
-
HPLC: To determine the purity of the final compound.
-
Melting Point: For comparison with literature or reference standards.
Conclusion
The synthesis of this compound is effectively achieved through a two-stage process. The initial multi-step synthesis of the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, from 3-picoline is a robust and scalable route. The subsequent directed ortho-metalation and carboxylation provide a modern and efficient method for the regioselective installation of the carboxylic acid at the C4 position. This comprehensive guide offers researchers a reliable and well-documented pathway to access this valuable fluorinated building block for applications in pharmaceutical and agrochemical research.
References
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Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-112. [Link]
-
ResearchGate. (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Alfa Chemical. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Alfa Chemical. [Link]
-
ACS Publications. (2019). Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
-
Zhu, X., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10321-10323. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Ningbo Inno Pharmchem Co., Ltd.[Link]
- Google Patents. (n.d.). EP 0110690 A1 - Preparation of \trifluoromethyl\pyridines.
- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
-
Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Huimeng Bio-tech. [Link]
-
Molbase. (n.d.). This compound | CAS 505084-58-2. Molbase. [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 7. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
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- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. alfa-chemical.com [alfa-chemical.com]
- 11. This compound | CAS 505084-58-2 [matrix-fine-chemicals.com]
Application Notes and Protocols for 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid: A Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of a Fluorinated Pyridine Scaffold
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The trifluoromethyl group (-CF3) is particularly valued for its ability to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to enhanced efficacy and an improved pharmacokinetic profile.
This guide focuses on 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid , a versatile synthetic intermediate that combines the reactivity of a carboxylic acid, the nucleophilic substitution potential of a 2-chloropyridine, and the unique electronic properties imparted by a trifluoromethyl group. Understanding the synthesis and reaction mechanisms of this compound is crucial for researchers aiming to leverage its potential in creating novel pharmaceuticals and agrochemicals. This document provides an in-depth analysis of its synthesis, key reaction mechanisms, and detailed, field-tested protocols for its application.
I. Synthesis and Spectroscopic Characterization
The efficient construction of the target molecule is paramount. While various synthetic routes to the core 2-chloro-5-(trifluoromethyl)pyridine structure exist, a common and scalable approach begins with 3-picoline.[1] The subsequent introduction of the C4-carboxylic acid functionality is typically achieved through the oxidation of a corresponding 4-methyl precursor.
Synthetic Pathway Overview
A plausible and industrially relevant synthetic route involves a multi-step process starting from 3-methylpyridine (3-picoline). The key transformations include N-oxidation, chlorination of the pyridine ring, radical chlorination of the methyl group, fluorination, and finally, oxidation to the carboxylic acid.
Figure 2: Generalized SNAr mechanism at the C2 position. (Note: Placeholder images used. In a real application, these would be chemical structure diagrams).
Protocol 2: SNAr with an Amine Nucleophile
-
Objective: To synthesize a 2-amino-5-(trifluoromethyl)pyridine-4-carboxylic acid derivative.
-
Principle: An amine nucleophile displaces the C2-chloride. A non-nucleophilic base is often required to deprotonate the amine nucleophile in situ or to neutralize the HCl byproduct. The carboxylic acid may need to be protected (e.g., as an ester) prior to the reaction to prevent unwanted side reactions.
-
Materials:
-
This compound (or its methyl/ethyl ester)
-
Primary or secondary amine (1.1-1.5 equiv.)
-
A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of the pyridine substrate (1.0 equiv.) in DMF, add the amine (1.1 equiv.) and DIPEA (2.0 equiv.).
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
If the product precipitates, collect it by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Causality: The use of a polar aprotic solvent like DMF or DMSO is critical as it solvates the cation of the base, leaving the anion more reactive, and helps to stabilize the charged Meisenheimer intermediate. Heating is required to overcome the activation energy associated with the disruption of aromaticity in the first step.
Carboxylic Acid Transformations: Amidation
Expertise & Experience: The formation of an amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry. The direct reaction of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group into a better leaving group.
Mechanism: Amide Bond Formation via an Acyl Chloride Intermediate
-
Activation: The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form a highly reactive acyl chloride intermediate.
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Elimination: A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion and forming the stable amide bond. A base is required to neutralize the HCl generated.
Figure 3: Workflow for amide formation via an acyl chloride.
Protocol 3: Two-Step Amidation via Acyl Chloride
-
Objective: To synthesize an amide derivative from the title carboxylic acid.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (DCM) or Toluene
-
A primary or secondary amine (1.1 equiv.)
-
A base such as triethylamine (TEA) or DIPEA (2.2 equiv.)
-
-
Procedure:
-
Activation: Suspend the carboxylic acid (1.0 equiv.) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Add oxalyl chloride (1.2 equiv.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the amine (1.1 equiv.) and TEA (2.2 equiv.) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amide.
-
Purify by flash chromatography or recrystallization.
-
-
Trustworthiness: This two-step procedure is highly reliable. The acyl chloride is moisture-sensitive and should be used immediately after formation. The use of modern coupling reagents (see below) offers a milder, one-pot alternative.
Protocol 4: One-Pot Amidation using Coupling Reagents
-
Principle: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP activate the carboxylic acid in situ to form a highly reactive acyl-oxybenzotriazole or similar species, which is then readily attacked by the amine. [2]This method avoids the harsh conditions of acyl chloride formation.
-
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and DIPEA (3.0 equiv.) in anhydrous DMF.
-
Stir the mixture for 5-10 minutes at room temperature to pre-activate the acid.
-
Add the amine (1.1 equiv.) to the reaction mixture.
-
Stir at room temperature for 2-6 hours, monitoring by LC-MS.
-
Workup is similar to Protocol 2: pour into water, extract with ethyl acetate, wash, dry, concentrate, and purify. [2]
-
III. Summary and Future Directions
This compound is a potent and versatile building block. Its reactivity is dominated by two key sites: the C2-position, which is highly activated for nucleophilic aromatic substitution, and the C4-carboxylic acid, which can be readily converted into a variety of functional groups, most notably amides and esters. The electron-withdrawing trifluoromethyl group is crucial, as it not only enhances the reactivity for SNAr but also imparts desirable properties to the final products.
The protocols outlined in this guide provide a robust framework for the utilization of this intermediate. Future research will likely focus on expanding the scope of nucleophiles used in SNAr reactions and exploring metal-catalyzed cross-coupling reactions at the C2-position as an alternative to SNAr, further broadening the synthetic utility of this valuable scaffold.
References
- Supporting Information for a relevant study providing NMR data for similar compounds.
-
Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. PMC - NIH. [Link]
-
Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters - ACS Publications. [Link]
-
Reactions of 2‐halopyridines to form 2‐alkyl pyridines. ResearchGate. [Link]
- Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. ResearchGate. [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]
-
Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride. The Royal Society of Chemistry. [Link]
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters - ACS Publications. [Link]
- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Preparation of (trifluoromethyl)pyridines. European Patent Office - EP 0110690 A1. [Link]
-
An Efficient Light‐mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode. Physical Chemistry Laboratory Server. [Link]
-
METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. WIPO Patentscope. [Link]
- Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
-
Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research - ACS Publications. [Link]
-
Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications (RSC Publishing). [Link]
Sources
The Synthetic Versatility of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid: A Guide for Researchers
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and agrochemical design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. Within the vast landscape of fluorinated building blocks, 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid stands out as a highly versatile and valuable intermediate. Its unique arrangement of a reactive carboxylic acid, a displaceable chloro substituent, and an electron-withdrawing trifluoromethyl group on a pyridine core opens a gateway to a diverse array of complex molecules.[1][2][3]
This technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the effective utilization of this compound in key organic transformations. The methodologies presented herein are grounded in established chemical principles and aim to provide a framework for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science.
Core Applications and Synthetic Strategies
This compound is a trifunctional building block, offering three primary sites for chemical modification: the carboxylic acid group, the C2-chloro substituent, and the pyridine ring itself. This guide will focus on five key synthetic applications:
-
Amide Bond Formation: Leveraging the carboxylic acid functionality to create a diverse range of amides.
-
Suzuki-Miyaura Cross-Coupling: Utilizing the chloro substituent as a handle for carbon-carbon bond formation.
-
Nucleophilic Aromatic Substitution (SNAr): Displacing the C2-chloro group with various nucleophiles.
-
Esterification: Converting the carboxylic acid to its corresponding esters.
-
Decarboxylation: Removing the carboxylic acid group to access 2-chloro-5-(trifluoromethyl)pyridine.
The electron-withdrawing nature of both the trifluoromethyl group and the carboxylic acid significantly influences the reactivity of the pyridine ring, making the C2-chloro group susceptible to nucleophilic attack and influencing the conditions required for cross-coupling reactions.
Amide Bond Formation: Accessing a World of Bioactive Scaffolds
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The carboxylic acid moiety of this compound provides a direct entry point to a vast array of amide derivatives, which are prevalent in numerous biologically active compounds.
Mechanistic Considerations
Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides (like EDC), uronium/aminium salts (like HATU), and phosphonium salts (like PyBOP). The choice of coupling reagent and conditions is crucial to ensure high yields and minimize side reactions, such as racemization if chiral amines are used.
Generalized Protocol for Amide Coupling
This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the acid in anhydrous DMF.
-
Add the desired amine (1.1 equiv) to the solution.
-
Add HATU (1.2 equiv) and DIPEA (2.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Data Presentation: Representative Amide Coupling Reactions
| Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Aniline | HATU | DIPEA | DMF | 6 | 85-95 |
| Benzylamine | EDC/HOBt | DIPEA | DCM | 8 | 80-90 |
| Morpholine | PyBOP | DIPEA | DMF | 4 | 90-98 |
Yields are typical and may vary depending on the specific amine and reaction scale.
Experimental Workflow: Amide Coupling
Caption: Workflow for amide coupling of this compound.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures.[4][5] The C2-chloro atom of the pyridine ring serves as an effective handle for such transformations.
Causality Behind Experimental Choices
The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, makes the oxidative addition of the C-Cl bond to a Pd(0) catalyst more challenging compared to electron-rich aryl chlorides. Therefore, the choice of a highly active catalyst system, typically employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, is critical for achieving good yields. A suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is required to facilitate the transmetalation step.
Generalized Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or toluene/water)
-
Ethyl acetate (EtOAc)
-
Saturated NH₄Cl (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with EtOAc and water.
-
Separate the layers and extract the aqueous layer with EtOAc.
-
Combine the organic layers and wash with saturated NH₄Cl (aq) and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the coupled product.
Data Presentation: Catalyst and Base Screening for Suzuki Coupling
| Arylboronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 75-85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 80-90 |
| 3-Thienylboronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 95 | 85-95 |
Yields are representative and depend on the specific boronic acid and reaction optimization.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr): Introducing Heteroatom Functionality
The C2 position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the trifluoromethyl group. This makes the C2-chloro substituent a good leaving group in SNAr reactions, allowing for the introduction of a variety of nitrogen, oxygen, and sulfur nucleophiles.[6][7][8]
Rationale for Reaction Conditions
SNAr reactions on electron-deficient heteroaromatics are often facilitated by polar aprotic solvents such as DMSO, DMF, or NMP, which can stabilize the charged Meisenheimer intermediate. The reaction may be run at elevated temperatures to overcome the activation energy barrier. A base is often required to deprotonate the nucleophile or to act as a scavenger for the HCl byproduct.
Generalized Protocol for SNAr with an Amine
This protocol outlines a general procedure for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile
-
Base (e.g., K₂CO₃ or triethylamine)
-
Solvent (e.g., DMSO or NMP)
-
Water
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
Procedure:
-
In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in the chosen solvent (e.g., DMSO).
-
Add the amine nucleophile (1.5-2.0 equiv) and the base (2.0-3.0 equiv).
-
Heat the reaction mixture to 80-120 °C for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with 1 M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If the product is not a solid, extract the aqueous mixture with EtOAc. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Scope of Nucleophiles in SNAr
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | DMSO | 100 | 12 | 80-90 |
| Sodium methoxide | N/A | Methanol | 65 | 6 | 90-98 |
| Sodium thiophenoxide | K₂CO₃ | DMF | 80 | 8 | 85-95 |
Yields are illustrative and can be optimized by adjusting reaction parameters.
Logical Flow: SNAr Reaction
Caption: Logical progression of a nucleophilic aromatic substitution (SNAr) reaction.
Esterification: Modifying the Carboxylic Acid
Esterification of the carboxylic acid group is a straightforward transformation that can be used to modulate the physicochemical properties of the molecule or to protect the acid functionality during subsequent reactions. A patent has described the conversion of this compound to its methyl ester.[9][10]
Mechanistic Pathways
Esterification can be achieved under acidic conditions (Fischer esterification) or by conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an alcohol.
Protocol for Methyl Ester Formation via the Acyl Chloride
This protocol is adapted from a patented procedure and involves the formation of the acyl chloride followed by reaction with methanol.
Materials:
-
This compound (CAS 505084-58-2)
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous Methanol
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Suspend this compound (1.0 equiv) in anhydrous DCM in a flask under an inert atmosphere.
-
Add a catalytic amount of anhydrous DMF (1 drop).
-
Cool the mixture to 0 °C and add oxalyl chloride (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Add anhydrous methanol (5.0 equiv) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated NaHCO₃ (aq).
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude methyl ester by column chromatography.
Decarboxylation: Accessing the Core Pyridine Scaffold
In some synthetic routes, it may be desirable to remove the carboxylic acid group to yield 2-chloro-5-(trifluoromethyl)pyridine. Decarboxylation of heteroaromatic carboxylic acids can often be achieved by heating, sometimes in the presence of a catalyst.[11][12][13]
Rationale for Decarboxylation Conditions
The stability of the resulting carbanion intermediate plays a key role in the ease of decarboxylation. The electron-withdrawing trifluoromethyl group can help to stabilize the negative charge that develops on the pyridine ring during decarboxylation. The reaction is often carried out at high temperatures in a high-boiling solvent.
Generalized Protocol for Decarboxylation
This protocol provides a general method for the decarboxylation of this compound.
Materials:
-
This compound
-
Copper powder or Copper(I) oxide (optional, as catalyst)
-
High-boiling solvent (e.g., quinoline or diphenyl ether)
Procedure:
-
Combine this compound (1.0 equiv) and the copper catalyst (0.1 equiv, if used) in a round-bottom flask equipped with a reflux condenser.
-
Add the high-boiling solvent.
-
Heat the mixture to 180-220 °C and monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and dilute with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Filter the mixture to remove the catalyst.
-
Wash the organic solution with 1 M HCl (aq) to remove the high-boiling solvent (if it is basic like quinoline), followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography to afford 2-chloro-5-(trifluoromethyl)pyridine.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. Its trifunctional nature allows for selective manipulation at the carboxylic acid, the chloro substituent, and the pyridine ring. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable intermediate in their drug discovery and materials science endeavors. The strategic application of the reactions outlined herein will undoubtedly contribute to the development of novel and impactful chemical entities.
References
-
Ishihara Sangyo Kaisha, Ltd. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 131-143. [Link]
-
Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Pest Management Science, 74(5), 1025-1035. [Link]
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Hoffmann-La Roche. (2014). 2,3-DIARYL- OR HETEROARYL-SUBSTITUTED 1,1,1-TRIFLUORO-2-HYDROXYPROPYL COMPOUNDS. EP Patent 2,411,365 B1. [Link]
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Advanced Synthetic Methodologies in Agrochemical Development: Application Notes & Protocols
Introduction: Cultivating Innovation in Crop Protection
The global imperative to ensure food security for a growing population necessitates continuous innovation in the agrochemical industry. The development of new active ingredients (AIs) for fungicides, herbicides, and insecticides faces mounting challenges, including the evolution of pest resistance, stringent regulatory landscapes, and the demand for more sustainable and environmentally benign solutions.[1] Modern synthetic organic chemistry offers a powerful toolkit to address these challenges, enabling the efficient, safe, and sustainable production of complex and highly effective agrochemicals.
This guide provides an in-depth exploration of three transformative synthetic strategies that are reshaping the synthesis of agrochemicals: Flow Chemistry , Photoredox Catalysis , and C-H Functionalization . By moving beyond traditional batch syntheses, these methodologies offer unprecedented control over reaction parameters, unlock novel chemical transformations, and facilitate the late-stage modification of complex molecules, thereby accelerating the discovery and development of next-generation crop protection agents.[2] This document is intended for researchers, scientists, and professionals in the agrochemical and pharmaceutical fields, offering both conceptual understanding and detailed, actionable protocols for the application of these cutting-edge techniques.
Continuous Flow Chemistry: Precision and Scalability in Agrochemical Synthesis
Continuous flow chemistry, the practice of performing chemical reactions in a continuously flowing stream through a reactor, has emerged as a disruptive technology in chemical manufacturing.[3] This approach offers significant advantages over traditional batch processing, particularly for the large-scale and cost-effective production required in the agrochemical sector.[4][5] The enhanced heat and mass transfer, precise control over reaction time and temperature, and the ability to safely handle hazardous reagents and intermediates make flow chemistry an ideal platform for developing robust and sustainable agrochemical syntheses.[6][7]
Core Principles and Advantages:
-
Enhanced Safety: The small reactor volumes inherent to flow systems minimize the inventory of hazardous materials at any given time, significantly reducing the risks associated with highly exothermic or explosive reactions.[8]
-
Improved Yield and Selectivity: Precise control over reaction parameters, such as temperature, pressure, and residence time, allows for the optimization of reaction conditions to maximize product yield and minimize the formation of byproducts.[9]
-
Scalability: Scaling up a flow process is typically achieved by extending the operation time or by "scaling out" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up batch reactors.[5]
-
Process Intensification: Flow chemistry enables the integration of multiple reaction and purification steps into a single, continuous process, reducing footprint, capital expenditure, and waste generation.[6]
Application Protocol 1: Continuous Flow Synthesis of the Fungicide Hymexazol
This protocol details the two-step continuous flow synthesis of Hymexazol, a systemic soil fungicide, from ethyl acetoacetate and hydroxylamine hydrochloride. This process demonstrates the efficiency and scalability of flow chemistry for the production of a commercial agrochemical.[10]
Materials:
-
Ethyl acetoacetate (Reagent A)
-
Hydroxylamine hydrochloride (Reagent B)
-
Sodium hydroxide solution (50 wt%)
-
Concentrated hydrochloric acid (37 wt%)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Equipment:
-
Two syringe pumps or HPLC pumps for reagent delivery
-
T-mixer
-
Heated coil reactor (e.g., PFA tubing in a heated oil bath or a commercial flow reactor system)
-
Back-pressure regulator
-
Collection vessel
-
Standard laboratory glassware for work-up and purification
Experimental Workflow Diagram:
Caption: Continuous two-step flow synthesis of Hymexazol.
Reaction Procedure:
-
Reagent Preparation:
-
Prepare a solution of hydroxylamine hydrochloride in deionized water and carefully add 50 wt% sodium hydroxide solution to reach the desired concentration and pH.
-
Ethyl acetoacetate is used neat.
-
Prepare a separate solution of concentrated hydrochloric acid.
-
-
System Setup:
-
Set up the flow chemistry system as depicted in the workflow diagram.
-
Set the temperature of the first heated coil reactor to the optimized temperature (e.g., 80 °C).
-
Set the back-pressure regulator to maintain a pressure sufficient to prevent solvent boiling (e.g., 5 bar).
-
-
Reaction Initiation:
-
Pump the ethyl acetoacetate (Reagent A) and the hydroxylamine hydrochloride/NaOH solution (Reagent B) at appropriate flow rates to achieve the desired stoichiometric ratio and residence time in the first reactor (e.g., 10 minutes). The reagents are mixed in the first T-mixer before entering the heated coil.
-
The output from the first reactor, containing the intermediate hydroxamic acid, is then mixed with the concentrated hydrochloric acid stream from a third pump in the second T-mixer.
-
This mixture flows through a second coil reactor at ambient temperature to allow for the cyclization and quenching to complete (e.g., 2-minute residence time).
-
-
Collection and Work-up:
-
The reaction mixture is collected from the outlet of the back-pressure regulator.
-
The collected solution is then subjected to a standard work-up procedure, which may include extraction with an organic solvent like ethyl acetate, washing of the organic phase, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization to yield pure Hymexazol.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Scale | Kilogram-scale | [10] |
| Overall Yield | 86% | [10] |
| Purity | >99% | [5] |
| Total Residence Time | ~12 minutes | [10] |
| Key Advantage | Reduced side reactions | [5] |
Photoredox Catalysis: Harnessing Light for Novel Bond Formations
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[11] This strategy utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates, initiating transformations that are often difficult or impossible to achieve with traditional thermal methods. In agrochemical synthesis, photoredox catalysis provides a powerful platform for C-H functionalization, cross-coupling reactions, and the introduction of key functional groups, often with high selectivity and functional group tolerance.[6][12]
Core Principles and Advantages:
-
Mild Reaction Conditions: Reactions are typically conducted at room temperature, avoiding the need for high temperatures and harsh reagents, which is beneficial for complex and sensitive molecules.
-
Unique Reactivity: Access to radical-mediated pathways allows for novel bond disconnections and the formation of challenging C-C and C-heteroatom bonds.
-
High Functional Group Tolerance: The mild conditions often tolerate a wide range of functional groups, making it suitable for late-stage functionalization of complex agrochemical scaffolds.[13]
-
Sustainability: The use of visible light as a traceless and renewable reagent aligns with the principles of green chemistry.
Application Protocol 2: Photocatalytic C–H Cyanation of an Arene Intermediate
This protocol describes a general method for the direct cyanation of C-H bonds in electron-rich arenes, a common structural motif in agrochemicals, using an organic photoredox catalyst. This transformation is valuable for introducing the nitrile group, a versatile synthon that can be converted into other important functionalities.[4][14]
Materials:
-
Arene substrate (e.g., a substituted aniline or phenol derivative relevant to agrochemical synthesis)
-
Triarylsulfonium salt (acceptor in the EDA complex)
-
Amine donor catalyst
-
Cyanide source (e.g., Trimethylsilyl cyanide)
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk tube or other reaction vessel suitable for photochemical reactions
-
Magnetic stirrer
-
Visible light source (e.g., Blue LED lamp, 450 nm)
-
Cooling fan to maintain room temperature
-
Standard laboratory glassware for work-up and purification
Reaction Mechanism Overview:
Caption: Generalized mechanism for photoredox-catalyzed C-H cyanation.
Reaction Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere, add the arene substrate (1.0 equiv), the triarylsulfonium salt (1.2 equiv), the amine donor catalyst (0.1 equiv), and the cyanide source (1.5 equiv).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature to ensure all solids are dissolved.
-
-
Photochemical Reaction:
-
Place the reaction vessel in front of the visible light source (e.g., blue LED lamp).
-
Use a cooling fan to maintain the reaction temperature at approximately 25 °C.
-
Irradiate the reaction mixture with stirring for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS if necessary.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aromatic nitrile.
-
C-H Functionalization: The Logic of Direct Synthesis
Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to molecule construction by avoiding the need for pre-functionalized starting materials.[15] This methodology allows for the direct conversion of ubiquitous C-H bonds into new C-C, C-N, or C-O bonds. In the context of agrochemical development, late-stage C-H functionalization is particularly powerful, as it enables the rapid diversification of complex lead compounds to explore structure-activity relationships (SAR) and optimize their biological and physicochemical properties.[9][16]
Core Principles and Advantages:
-
Atom and Step Economy: By eliminating the need for installing and manipulating activating groups, C-H functionalization streamlines synthetic routes, reducing waste and cost.
-
Late-Stage Functionalization: The ability to modify complex molecules at a late stage in the synthesis allows for the rapid generation of analogues for biological screening without the need for de novo synthesis.[13]
-
Novel Retrosynthetic Disconnections: C-H activation opens up new possibilities for retrosynthetic analysis, enabling more convergent and efficient synthetic strategies.
-
Access to Novel Chemical Space: This methodology provides access to previously inaccessible derivatives of complex scaffolds, potentially leading to the discovery of agrochemicals with novel modes of action.
Application Protocol 3: Palladium-Catalyzed C-H Arylation of an Imidazole-4-carboxamide Precursor
This protocol describes the direct C-H arylation at the C2 position of an ethyl imidazole-4-carboxylate, a precursor to imidazole-4-carboxamide-based agrochemicals with plant growth-promoting activity. This reaction exemplifies a directed C-H activation strategy for the synthesis of functionalized heterocyclic compounds.[9]
Materials:
-
Ethyl imidazole-4-carboxylate (Substrate)
-
Aryl iodide (Coupling partner)
-
Palladium(II) acetate (Pd(OAc)₂, catalyst)
-
Potassium carbonate (K₂CO₃, base)
-
Dimethylacetamide (DMA, solvent)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Microwave reactor or a sealed reaction vial with an oil bath
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Experimental Workflow Diagram:
Caption: Workflow for the microwave-assisted C-H arylation of an imidazole precursor.
Reaction Procedure:
-
Reaction Setup:
-
In a microwave reaction vial, combine ethyl imidazole-4-carboxylate (1.0 equiv), the aryl iodide (1.5 equiv), Pd(OAc)₂ (0.1 equiv), and K₂CO₃ (2.0 equiv).
-
Add anhydrous DMA as the solvent.
-
Seal the vial and purge with an inert gas.
-
-
Microwave-Assisted Reaction:
-
Place the sealed vial in the microwave reactor.
-
Irradiate the mixture at the specified temperature (e.g., 120 °C) for the designated time (e.g., 30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the C2-arylated product.
-
Quantitative Data Summary for Arylation:
| Substrate | Arylating Agent | Yield | Reference |
| Ethyl imidazole-4-carboxylate | 4-Iodoanisole | 44% | [9] |
| Ethyl imidazole-4-carboxylate | 4-Iodotoluene | 56% | [9] |
Conclusion
The adoption of advanced synthetic methodologies such as flow chemistry, photoredox catalysis, and C-H functionalization is paramount for the future of agrochemical research and development. These techniques provide the tools to synthesize complex molecules with greater efficiency, safety, and sustainability. By enabling novel chemical transformations and facilitating the rapid diversification of lead compounds, these strategies will continue to accelerate the discovery of innovative and effective crop protection solutions, ultimately contributing to global food security.
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A general arene C-H functionalization strategy via electron donor-acceptor complex photoactivation. Nature Chemistry, 15(1), 43–52. [Link]
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Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates
Introduction: The Critical Role of Intermediates in Pharmaceutical Synthesis
In the intricate journey from raw materials to life-saving active pharmaceutical ingredients (APIs), pharmaceutical intermediates represent crucial, well-defined molecular milestones.[1][2] These compounds are the building blocks in a multi-step synthesis, and their purity, yield, and scalability directly impact the efficiency, safety, and economic viability of the final drug product.[1][3] This guide provides a comprehensive overview of the strategic considerations, practical methodologies, and rigorous analytical controls essential for the successful synthesis of pharmaceutical intermediates. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The quality of an intermediate is paramount as it dictates the impurity profile, reproducibility, and overall success of downstream synthetic transformations.[1] Regulatory bodies like the FDA and EMA, guided by frameworks such as ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients), emphasize the need for controlled manufacturing processes and thorough characterization of these pivotal compounds.[1][4][5]
Strategic Synthesis: Foundational Reactions and Modern Approaches
The synthesis of pharmaceutical intermediates leverages a vast toolkit of organic reactions. The choice of reaction is dictated by factors such as yield, selectivity, cost of reagents, and scalability. Some of the most frequently employed reactions in pharmaceutical synthesis include:
-
Amide Bond Formation: A cornerstone of medicinal chemistry, essential for constructing the peptide linkages prevalent in many drug molecules.[6][7]
-
Cross-Coupling Reactions: The Suzuki-Miyaura[7][8] and Buchwald-Hartwig amination[8] reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively, enabling the assembly of complex molecular architectures.
-
Grignard Reactions: A classic and robust method for carbon-carbon bond formation, widely used for its versatility in creating new alcohols and other functional groups from carbonyl compounds.[8][9][10]
-
Reductions and Oxidations: These fundamental transformations are critical for manipulating functional groups throughout a synthetic sequence.[8]
In recent years, there has been a significant shift towards greener and more sustainable synthetic methods, including the use of biocatalysis.[11][12] Enzymes offer high chemo-, regio-, and enantioselectivity, often under mild reaction conditions, reducing the environmental impact of chemical manufacturing.[11][12][13]
Core Workflow for Intermediate Synthesis
The successful synthesis of a pharmaceutical intermediate follows a logical and systematic workflow, ensuring reproducibility and quality.
Caption: General workflow for pharmaceutical intermediate synthesis.
Application Protocol: Synthesis of 3-Methylbenzophenone via Grignard Reaction
This protocol details the synthesis of 3-methylbenzophenone, a valuable intermediate in pharmaceutical research, utilizing a Grignard reaction.[9] This method is a robust and scalable approach for forming a carbon-carbon bond between an aryl magnesium halide and an acyl chloride.[9]
Physicochemical Properties of Key Reagents and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| 3-Bromotoluene | C₇H₇Br | 171.03 | 183.7 - 184 | -40 to -35 | 1.41 |
| Magnesium Turnings | Mg | 24.31 | 1090 | 648 - 650 | 1.74 |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 197.2 | -1 | 1.211 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | -116.3 | 0.706 - 0.714 |
| 3-Methylbenzophenone | C₁₄H₁₂O | 196.25 | 317 | N/A (Liquid at RT) | ~1.08 (estimated) |
| Data sourced from BenchChem Application Notes.[9] |
Step-by-Step Protocol
Part 1: Formation of 3-methylphenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the entire apparatus from atmospheric moisture using calcium chloride drying tubes.
-
Magnesium Activation: Place magnesium turnings (1.1 equivalents) into the flask. Add a single crystal of iodine to activate the magnesium surface. The iodine will etch the magnesium oxide layer, exposing the reactive metal.[10]
-
Initiation: In the dropping funnel, prepare a solution of 3-bromotoluene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.
-
Grignard Reagent Formation: The reaction is initiated when the brown color of the iodine disappears, and the solution becomes cloudy with gentle boiling of the ether.[9] Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part 2: Synthesis of 3-Methylbenzophenone
-
Acylation: Prepare a solution of benzoyl chloride (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Cool the Grignard reagent solution to 0°C using an ice bath.
-
Reaction: Add the benzoyl chloride solution dropwise to the stirred Grignard reagent at 0°C. A precipitate will form during the addition.[9]
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-3 hours to ensure the reaction goes to completion.[9]
Part 3: Work-up and Isolation
-
Quenching: Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. This will quench any unreacted Grignard reagent and hydrolyze the intermediate magnesium salt.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 5% aqueous sodium bicarbonate solution to remove any unreacted benzoyl chloride, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-methylbenzophenone as an oil.
Purification of Pharmaceutical Intermediates
The purity of an intermediate is non-negotiable.[14] The choice of purification technique depends on the physical state of the compound and the nature of the impurities.
Purification Decision Workflow
Caption: Decision tree for selecting a primary purification method.
Common Purification Techniques:
-
Crystallization: This is a powerful technique for purifying solid compounds.[15][16] It relies on the principle that the desired compound is soluble in a hot solvent and less soluble upon cooling, allowing pure crystals to form while impurities remain in the solution.[13][15][16][17] The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[13]
-
Chromatography: A highly versatile method that separates components based on their differential affinities for a stationary phase and a mobile phase.[14][18] Column chromatography, using silica gel or alumina, is common for purifying intermediates.[18] For more challenging separations, High-Performance Liquid Chromatography (HPLC) is often employed.[19][20]
-
Distillation: This technique is used to purify liquids based on differences in their boiling points.[14][18] It is effective for removing volatile impurities or separating the intermediate from a non-volatile reaction mixture.[18]
-
Extraction: A fundamental technique used during the initial work-up to separate the desired intermediate from a reaction mixture based on its solubility in two immiscible solvents, often an organic solvent and water.[18][21]
Chiral Intermediates: Synthesis and Resolution
Many modern pharmaceuticals are chiral, meaning they exist as non-superimposable mirror images (enantiomers).[] Often, only one enantiomer possesses the desired therapeutic activity, while the other may be inactive or even cause adverse effects.[] Therefore, controlling the stereochemistry during the synthesis of chiral intermediates is critical.
Strategies for Obtaining Enantiomerically Pure Intermediates:
-
Asymmetric Synthesis: This involves using chiral catalysts or reagents to selectively produce one enantiomer over the other.[]
-
Chiral Resolution: This process separates a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers.[][24] Common resolution techniques include:
-
Diastereomeric Salt Formation: Reacting a racemic acid or base with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[][25]
-
Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer, allowing for its separation.[13][24]
-
Chiral Chromatography: Employing a chiral stationary phase in HPLC or Supercritical Fluid Chromatography (SFC) to separate the enantiomers.[][24][26]
-
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized intermediate. A comprehensive Certificate of Analysis (CoA) should be generated for each batch.
Key Analytical Techniques:
| Analytical Technique | Purpose | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Determines the percentage of the desired intermediate and detects impurities.[21][26][27] |
| Gas Chromatography (GC) | Purity assessment for volatile compounds | Similar to HPLC, but for compounds that are easily vaporized.[27][28] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure elucidation and confirmation | Provides detailed information about the molecular structure of the intermediate.[21] |
| Mass Spectrometry (MS) | Molecular weight determination and structural information | Confirms the molecular weight of the intermediate and can help identify impurities.[21][27] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Confirms the presence of key functional groups in the molecule. |
Process Development and Scale-Up
Transitioning a synthetic route from the laboratory to pilot or commercial scale presents numerous challenges.[29][30][31] A process that is efficient on a gram scale may not be safe or economical on a kilogram scale.[32]
Key Considerations for Scale-Up:
-
Process Safety: Thorough evaluation of reaction thermodynamics, potential for runaway reactions, and handling of hazardous materials.[32]
-
Reaction Kinetics and Thermodynamics: Understanding how reaction rates and heat flow change with scale.[32]
-
Mixing and Mass Transfer: Ensuring efficient mixing in larger reactors to maintain consistent reaction conditions.[32]
-
Impurity Profile: Identifying and controlling the formation of impurities at a larger scale.
-
Regulatory Compliance: Ensuring the process adheres to Good Manufacturing Practices (GMP) and other relevant regulatory guidelines.[33][34]
Conclusion
The synthesis of pharmaceutical intermediates is a multidisciplinary endeavor that combines the principles of organic chemistry with the rigors of process engineering and analytical science. A deep understanding of reaction mechanisms, purification techniques, and analytical characterization is essential for developing robust, scalable, and compliant manufacturing processes. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can effectively navigate the complexities of intermediate synthesis, paving the way for the efficient and safe production of the next generation of pharmaceuticals.
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Application Notes and Protocols for Amide Coupling with 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Synthesis of Novel Amides
The synthesis of amides from 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid presents a unique set of opportunities and challenges for the medicinal chemist. This highly functionalized pyridine derivative is a valuable building block in the design of novel therapeutics and agrochemicals, owing to the presence of the electron-withdrawing trifluoromethyl group and the reactive chloro substituent.[1] The electronic properties of this substrate significantly influence the reactivity of the carboxylic acid, rendering it highly activated towards amide bond formation. However, the inherent reactivity of the 2-chloropyridine moiety towards nucleophilic aromatic substitution (SNAr) necessitates a carefully considered approach to amide coupling to avoid unwanted side reactions.
This application note provides a comprehensive guide to performing amide coupling reactions with this compound. We will delve into the mechanistic rationale behind the choice of coupling reagents, provide detailed, step-by-step protocols for two robust methods, and offer insights into reaction optimization, troubleshooting, and product purification.
Understanding the Substrate: Reactivity and Considerations
The chemical behavior of this compound is governed by the interplay of its substituents:
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which acidifies the carboxylic acid proton and activates the carbonyl group towards nucleophilic attack.
-
Trifluoromethyl Group (-CF3): As a potent electron-withdrawing group, the CF3 moiety further enhances the electrophilicity of the carboxylic acid, facilitating its activation.[1]
-
2-Chloro Substituent: The chlorine atom at the 2-position makes the pyridine ring susceptible to nucleophilic aromatic substitution. This can be a competing reaction pathway, particularly with amine nucleophiles under forcing conditions.
Given these characteristics, the choice of coupling conditions must balance the need for efficient amide bond formation with the imperative to minimize SNAr side products.
Selecting the Optimal Coupling Strategy
Two primary methods are recommended for the amide coupling of this compound: the HATU-based approach and the EDC/HOBt-mediated coupling. The choice between these will depend on the nature of the amine coupling partner and the desired reaction kinetics.
Method 1: HATU-Mediated Amide Coupling
Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for challenging substrates such as electron-deficient carboxylic acids or sterically hindered amines. It rapidly forms a highly reactive OAt-active ester, which readily undergoes aminolysis to form the desired amide. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to prevent unwanted side reactions.
Reaction Mechanism: HATU Coupling
Caption: HATU activation of a carboxylic acid followed by aminolysis.
Method 2: EDC/HOBt-Mediated Amide Coupling
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) is a widely used and cost-effective coupling system. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester. This active ester subsequently reacts with the amine. This method is generally effective for a broad range of substrates.
Experimental Workflow: Amide Coupling
Caption: General workflow for amide coupling reactions.
Detailed Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: HATU-Mediated Amide Coupling
Materials:
| Reagent/Material | Quantity (for 1 mmol scale) | Molar Equivalents |
| This compound | 225.5 mg | 1.0 |
| Amine | 1.1 mmol | 1.1 |
| HATU | 418.3 mg | 1.1 |
| DIPEA | 348 µL | 2.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | 5-10 mL | - |
| Ethyl acetate (EtOAc) | As needed | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | As needed | - |
| Brine | As needed | - |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and the amine (1.1 eq).
-
Dissolution: Add anhydrous DMF (to achieve a concentration of 0.1-0.2 M). Stir the mixture at room temperature until all solids are dissolved.
-
Addition of Reagents: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[2]
Protocol 2: EDC/HOBt-Mediated Amide Coupling
Materials:
| Reagent/Material | Quantity (for 1 mmol scale) | Molar Equivalents |
| This compound | 225.5 mg | 1.0 |
| Amine | 1.1 mmol | 1.1 |
| EDC·HCl | 210.9 mg | 1.1 |
| HOBt | 148.6 mg | 1.1 |
| DIPEA | 348 µL | 2.0 |
| Anhydrous Dichloromethane (DCM) or DMF | 5-10 mL | - |
| Ethyl acetate (EtOAc) | As needed | - |
| 1M Hydrochloric acid (HCl) | As needed | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | As needed | - |
| Brine | As needed | - |
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.1 eq).
-
Dissolution: Add anhydrous DCM or DMF (to achieve a concentration of 0.1-0.2 M) and stir until a homogeneous solution is formed.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Reagents: Add EDC·HCl (1.1 eq) portion-wise to the stirred solution, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor the progress by TLC or LC-MS. Reactions are typically complete in 4-24 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic phase successively with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude amide product by flash column chromatography or recrystallization.[3][4]
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; unreactive amine; side reactions. | - Switch to HATU from EDC/HOBt for more challenging couplings. - Increase reaction time or gently heat (e.g., to 40-50 °C), monitoring for SNAr byproducts. - Ensure all reagents and solvents are anhydrous. |
| SNAr Side Product | Reaction temperature is too high; prolonged reaction time; highly nucleophilic amine. | - Maintain the reaction at room temperature or below. - Use a less nucleophilic base if possible. - Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Epimerization (for chiral amines) | Prolonged activation time; use of a strong, nucleophilic base. | - Minimize the time between the addition of the coupling reagent and the amine. - Consider using a more hindered base like 2,4,6-collidine in place of DIPEA. |
Product Purification and Characterization
Column Chromatography:
-
Stationary Phase: Silica gel is typically effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly used. The polarity of the eluent system should be optimized based on the polarity of the amide product. For particularly polar or basic pyridyl amides, specialized columns or mobile phase additives may be necessary to achieve good peak shape.[5]
Recrystallization:
-
This is often an effective method for obtaining highly pure crystalline products.[3][4]
-
Solvent Selection: A solvent system in which the amide has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Common solvents for recrystallization of pyridine derivatives include ethanol, isopropanol, acetonitrile, or mixtures of ethyl acetate and hexanes.[6]
Characterization:
The purified amide product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Conclusion
The amide coupling of this compound is a readily achievable transformation with careful selection of reagents and reaction conditions. The protocols outlined in this application note, utilizing either HATU or EDC/HOBt, provide robust starting points for the synthesis of a wide array of novel amide derivatives. By understanding the inherent reactivity of this versatile building block and employing the suggested optimization and purification strategies, researchers can efficiently access new chemical entities for applications in drug discovery and beyond.
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-
ResearchGate. Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. [Link]
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Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]
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Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]
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Organic Syntheses. (1997). n-(5-chloro-2-pyridyl)triflimide. [Link]
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Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving Pyridine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Pyridine Functionalization
The pyridine motif is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Consequently, the development of efficient and versatile methods for its functionalization is of paramount importance to the drug discovery and development pipeline.[3][4] Traditionally, palladium-catalyzed cross-coupling reactions have relied on the use of pre-functionalized, and often unstable, organometallic reagents such as organoboronic acids or organostannanes to form new carbon-carbon bonds.[5]
This guide details a transformative approach: the use of readily available, air- and water-stable pyridine carboxylic acids as latent nucleophilic partners in palladium-catalyzed cross-coupling reactions. This strategy, primarily proceeding through a decarboxylative coupling mechanism, circumvents the need for sensitive organometallic intermediates, offering a more robust, economical, and environmentally benign pathway to valuable 2-substituted pyridine structures.[5][6] These reactions leverage the carboxylic acid group as a disposable handle, which is extruded as CO2 in the catalytic cycle, to generate a carbon-palladium bond in situ.[7][8]
The Core Principle: Decarboxylative Cross-Coupling
Decarboxylative cross-coupling reactions represent a significant advancement in synthetic chemistry, wherein a carboxylic acid is reacted with an organic halide or pseudohalide to forge a new C-C bond, driven by the irreversible loss of carbon dioxide.[6] This methodology effectively transforms the C–COOH bond into a C–M bond within the catalytic cycle, bypassing the separate synthesis and handling of sensitive organometallic compounds.
The primary advantages of this approach include:
-
Substrate Availability: Carboxylic acids are inexpensive and widely available starting materials.[6]
-
Stability: Unlike many organometallic reagents, carboxylic acids are generally stable to air and moisture, simplifying handling and reaction setup.
-
Improved Functional Group Tolerance: The conditions for decarboxylative coupling are often milder and more tolerant of various functional groups compared to traditional methods.[6]
-
"Greener" Chemistry: This method avoids the generation of toxic organometallic byproducts.[5]
General Mechanistic Insights
The catalytic cycle for palladium-catalyzed decarboxylative cross-coupling is a nuanced process, often influenced by the specific substrates, ligands, and additives employed. However, a generalized mechanism for the coupling of a pyridine carboxylic acid with an aryl halide (Ar-X) can be outlined. A key development in this field is the use of bimetallic systems, particularly Palladium-Copper catalysis, which has proven highly effective for heteroaromatic carboxylates.[5][7]
The proposed dual-catalyst mechanism likely proceeds through the following key steps:
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a low-valent Pd(0) species, forming a Pd(II)-aryl complex.
-
Decarboxylative Cupration: Concurrently, the pyridine carboxylic acid reacts with a copper(I) salt. Decarboxylation occurs to form a 2-pyridyl-copper intermediate.
-
Transmetalation: The organocopper species transfers its pyridyl group to the Pd(II)-aryl complex.
-
Reductive Elimination: The resulting diorgano-Pd(II) complex undergoes reductive elimination to yield the 2-arylpyridine product and regenerate the active Pd(0) catalyst, thus closing the catalytic loop.[5]
Application Protocols for Key Transformations
The following sections provide generalized, field-tested protocols for major classes of decarboxylative cross-coupling reactions involving pyridine carboxylic acids.
Synthesis of 2-Arylpyridines (Suzuki-Type Coupling)
This protocol describes the coupling of a pyridine carboxylic acid with an aryl halide to form a biaryl linkage, a common scaffold in medicinal chemistry.[1]
Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the pyridine carboxylic acid (1.0 equiv.), aryl halide (1.2 equiv.), palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and copper source (e.g., Cu₂O, 10-20 mol%).
-
Ligand and Base: Add the appropriate phosphine ligand (e.g., XPhos, SPhos, 4-10 mol%) and base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Atmosphere and Solvent: Seal the vessel, and evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF, to a concentration of 0.1-0.5 M).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 110-160 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Causality and Field Insights
-
Catalyst System: A dual Pd/Cu system is often superior for heteroaromatic carboxylates.[5] Cuprous oxide (Cu₂O) has been shown to give consistently higher yields than copper(I) halides.[5] Pd(II) sources like Pd(OAc)₂ are often used as pre-catalysts, which are reduced in situ to the active Pd(0) species.[9]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos) are critical. They stabilize the monoligated Pd(0) species, promote the rates of both oxidative addition and reductive elimination, and prevent catalyst decomposition at high temperatures.[10]
-
Base and Solvent: The choice of base and solvent is crucial and often substrate-dependent. Stronger bases can facilitate the initial carboxylate formation, while high-boiling point, polar aprotic solvents like dioxane or DMF are required to achieve the necessary temperatures for efficient decarboxylation.
Synthesis of Pyridyl-Alkenes (Heck-Type Coupling)
The decarboxylative Heck-type reaction allows for the direct olefination of pyridines using their corresponding carboxylic acids, providing an alternative to traditional Heck reactions that require aryl halides.[5][11]
Experimental Protocol
-
Reaction Setup: In a pressure-rated vial, combine the pyridine carboxylic acid (1.0 equiv.), alkene (1.5-2.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂ or Pd(TFA)₂, 5-10 mol%), and an oxidant/additive (e.g., Ag₂CO₃, 1.0-2.0 equiv.).
-
Atmosphere and Solvent: Add a high-boiling solvent such as DMA or NMP. Seal the vial tightly. Note: An inert atmosphere is often beneficial but not always strictly required.
-
Reaction: Heat the mixture to 120-150 °C for 12-24 hours.
-
Workup and Purification: After cooling, dilute the mixture with a suitable organic solvent (e.g., CH₂Cl₂) and water. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.
Causality and Field Insights
-
Mechanism: This reaction proceeds via a Pd(II)/Pd(IV) cycle or through electrophilic palladation at the pyridine ring, followed by decarboxylation and subsequent Heck-type carbopalladation/beta-hydride elimination steps.[7]
-
Oxidant: A stoichiometric amount of an oxidant, typically a silver salt like Ag₂CO₃, is often required. The silver salt can act as both a halide scavenger (if a Pd(II) halide precatalyst is used) and a re-oxidant in the catalytic cycle, and it may also facilitate the decarboxylation step.
Synthesis of Pyridyl-Alkynes (Sonogashira-Type Coupling)
Decarbonylative Sonogashira coupling provides a powerful method for constructing C(sp²)-C(sp) bonds, linking a pyridine core to an alkyne.[12][13] This transformation often involves the in situ activation of the carboxylic acid to a mixed anhydride, which then undergoes decarbonylation.[12][14]
Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk tube under an Argon atmosphere, add the pyridine carboxylic acid (1.0 equiv.), Pd(OAc)₂ (5 mol%), and a ligand such as XantPhos (10 mol%).
-
Activation: Add an activating agent, typically an acid anhydride like pivalic anhydride (Piv₂O, 1.5 equiv.), and a base/nucleophilic catalyst like 4-DMAP (1.5 equiv.).
-
Reagents and Solvent: Add the terminal alkyne (2.0-4.0 equiv.) followed by anhydrous, degassed dioxane (to 0.2 M).
-
Reaction: Place the sealed tube in a preheated oil bath at 160 °C and stir for 12-18 hours.[12]
-
Workup and Purification: Cool the reaction, dilute with ether or ethyl acetate, and wash with saturated NaHCO₃ solution and brine. Dry the organic phase, concentrate, and purify via flash chromatography.
Causality and Field Insights
-
Activation is Key: The direct decarboxylation of many pyridine carboxylic acids for alkynylation is challenging. In situ formation of a mixed pivalic anhydride creates a more reactive electrophile for the palladium catalyst.[14]
-
Decarbonylative Pathway: The mechanism involves oxidative addition of the C(acyl)-O bond of the mixed anhydride to Pd(0), followed by decarbonylation (loss of CO) to form the crucial aryl-Pd intermediate. This is then intercepted by the alkyne in a traditional Sonogashira-type cycle.[12][14]
-
High Temperatures: The high temperature (160 °C) is necessary to drive the decarbonylation step, which is often the turnover-limiting step in the catalytic cycle.[12]
Data Summary: Reaction Scope and Conditions
The following table summarizes representative conditions and yields for the decarboxylative coupling of various pyridine carboxylic acids.
| Reaction Type | Pyridine Carboxylic Acid | Coupling Partner | Catalyst System | Base / Additive | Solvent | Yield (%) | Reference |
| Suzuki-Type | Picolinic Acid | 4-Bromoanisole | Pd(II) Iodide / Cu₂O | K₃PO₄ | DMF | 36% | [5] |
| Suzuki-Type | 6-Me-Pyridine-3-COOH | 4-Tolylboronic acid | Pd(OAc)₂ / L6 | Et₃N / H₃BO₃ | Dioxane | 73% | [1] |
| Heck-Type | Benzoic Acid (model) | Styrene | Pd(TFA)₂ / Ag₂CO₃ | - | DMA | ~80% | [5] |
| Sonogashira | Nicotinic Acid | Phenylacetylene | Pd(OAc)₂ / XantPhos | 4-DMAP / Piv₂O | Dioxane | 85% | [12][14] |
| Sonogashira | Isonicotinic Acid | 1-Octyne | Pd(OAc)₂ / XantPhos | 4-DMAP / Piv₂O | Dioxane | 78% | [12][14] |
Note: The Suzuki-type reaction cited from[1] is a decarbonylative variant using a boronic acid and an anhydride activator, showcasing a related but distinct strategy.
General Experimental Workflow & Troubleshooting
A successful experiment relies on careful planning and execution from setup to purification.
Sources
- 1. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Combined Experimental and Computational Mechanistic Investigation of the Palladium-Catalyzed Decarboxylative Cross-Coupling of Sodium Benzoates with Chloroarenes. | Semantic Scholar [semanticscholar.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids [organic-chemistry.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid
Introduction: A Scaffold of Strategic Importance
2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid (CAS 505084-58-2) is a highly valuable heterocyclic building block in modern medicinal and agrochemical research.[1][2] Its strategic importance stems from the unique combination of three distinct functional and structural motifs integrated into a single, synthetically versatile scaffold.
-
The Trifluoromethyl (-CF₃) Group: This moiety is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved binding affinity and pharmacokinetic profiles.[3][4]
-
The Pyridine Core: As an electron-deficient aromatic system, the pyridine ring serves as a bioisostere for phenyl groups but with altered polarity and metabolic fate, offering unique hydrogen bonding capabilities.[5]
-
Dual Reactive Handles: The molecule possesses two orthogonal reactive sites: the carboxylic acid at the C4 position and the chloro group at the C2 position. This duality allows for selective, sequential, or tandem derivatization, enabling the rapid generation of diverse chemical libraries from a common starting material.
This guide provides an in-depth exploration of the reactivity of this scaffold and details robust protocols for its derivatization through three primary pathways: amide bond formation, esterification, and palladium-catalyzed cross-coupling.
Physicochemical Properties & Reactivity Profile
The electronic nature of the pyridine ring is significantly influenced by the electron-withdrawing effects of the ring nitrogen, the trifluoromethyl group, and the carboxylic acid. This makes the entire scaffold electron-deficient, which dictates the reactivity of its functional groups.
| Property | Value |
| CAS Number | 505084-58-2 |
| Molecular Formula | C₇H₃ClF₃NO₂ |
| Molecular Weight | 225.55 g/mol |
| Appearance | Off-white to light yellow solid |
| Reactivity at C4-COOH | Standard carboxylic acid chemistry (activation required) |
| Reactivity at C2-Cl | Susceptible to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling |
Causality of Reactivity:
-
C4-Carboxylic Acid: This group behaves as a typical carboxylic acid, requiring activation for conversion into amides or esters. Common activating agents transform the hydroxyl group into a better leaving group, facilitating nucleophilic attack.
-
C2-Chloro Group: Its position ortho to the electron-withdrawing ring nitrogen and its activation by the other electron-withdrawing groups on the ring make this chloro substituent an excellent leaving group for both SNAr and a suitable electrophile for oxidative addition in palladium catalytic cycles.[6]
Caption: Key derivatization pathways for the target scaffold.
Part 1: Derivatization via the Carboxylic Acid Group
The carboxylic acid is the most conventional handle for initial derivatization, allowing for the introduction of a wide array of functionalities through robust and well-established chemical transformations.
Amide Bond Formation: Building Blocks of Life Sciences
Amide bond synthesis is a cornerstone of medicinal chemistry. The resulting derivatives often exhibit improved biological activity and favorable ADME (absorption, distribution, metabolism, and excretion) properties.
Core Principle: The reaction proceeds via the activation of the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea ester with HATU, or an acyl chloride with SOCl₂), which is then readily attacked by a primary or secondary amine.
This method is favored for its mild conditions, high yields, and tolerance of a broad range of functional groups.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry, nitrogen-flushed flask, add this compound (1.0 eq) and the chosen solvent (DMF or DCM, approx. 0.1 M concentration).
-
Add the amine (1.1 eq) and HATU (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0 eq) dropwise. The DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and any amine hydrochloride salt, facilitating the reaction without competing in the coupling.[7]
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
This classic two-step method is highly effective and cost-efficient, particularly for large-scale synthesis, but involves more reactive intermediates.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq) or Oxalyl Chloride (1.5 eq) with catalytic DMF
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Desired primary or secondary amine (2.2 eq) or (1.1 eq with a base like triethylamine)
Procedure:
-
Step A: Acyl Chloride Formation.
-
In a fume hood, suspend the carboxylic acid (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (2.0 eq) dropwise at room temperature.[8] A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux (approx. 80-110 °C) for 2-4 hours until gas evolution ceases and the solution becomes clear.
-
Cool the reaction to room temperature and remove all volatile components under reduced pressure to yield the crude acyl chloride. Caution: This intermediate is moisture-sensitive and should be used immediately without purification.
-
-
Step B: Amination.
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (2.2 eq) in DCM. One equivalent acts as the nucleophile, while the second neutralizes the HCl byproduct. Alternatively, use 1.1 eq of the amine and 1.5 eq of triethylamine.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor completion by TLC or LC-MS.
-
-
Work-up & Purification: Follow steps 7-9 from Protocol 1.
Esterification: Modulating Polarity and Prodrug Potential
Esterification is a fundamental transformation used to mask the polarity of the carboxylic acid, which can improve cell permeability or create a prodrug that is later hydrolyzed in vivo to release the active carboxylic acid.
This is a straightforward, acid-catalyzed equilibrium process suitable for simple, unhindered alcohols.
Materials:
-
This compound (1.0 eq)
-
Desired alcohol (e.g., Methanol, Ethanol) (used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)
Procedure:
-
Suspend the carboxylic acid in a large excess of the desired alcohol (e.g., methanol).
-
Carefully add the catalytic amount of concentrated H₂SO₄.
-
Heat the mixture to reflux for 6-24 hours. The reaction is an equilibrium; using the alcohol as the solvent drives the reaction toward the product.
-
Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and neutralize the acid catalyst by slowly adding saturated aqueous NaHCO₃ solution until gas evolution stops.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography if necessary.
Part 2: Derivatization via the 2-Chloro Group
The C2-chloro position is a prime site for introducing structural complexity and diversity, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds between sp²-hybridized centers. It enables the coupling of the chloro-pyridine scaffold with a vast array of aryl, heteroaryl, or vinyl boronic acids and esters.[9]
Core Principle: The reaction follows a catalytic cycle involving a Palladium(0) species. The cycle consists of three key steps: oxidative addition of the palladium catalyst into the C-Cl bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[9]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
This protocol is a general procedure for coupling the title compound (or its ester/amide derivatives) with various boronic acids.
Materials:
-
This compound derivative (e.g., methyl ester) (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.5 eq)
-
Palladium catalyst, e.g., Pd(dppf)Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) or Pd(PPh₃)₄ (2-5 mol%)
-
Base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water
Procedure:
-
To a reaction vessel, add the chloro-pyridine substrate (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and the base (K₂CO₃, 2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) active species is oxygen-sensitive.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water). Degassing is achieved by bubbling argon through the solvent for 15-30 minutes prior to use.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.
-
Monitor progress by LC-MS. Look for the disappearance of the starting material and the appearance of the product mass.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (hexanes/ethyl acetate) or preparative HPLC.
| Example Boronic Acid | Typical Conditions | Expected Product Structure |
| Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C | Phenyl group at C2 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃, Toluene/H₂O, 100 °C | 4-Methoxyphenyl group at C2 |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C | 3-Pyridyl group at C2 |
Troubleshooting and Key Considerations
-
Orthogonality: When performing Suzuki coupling on the free carboxylic acid, side reactions like decarboxylation or catalyst inhibition can occur. It is often advantageous to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before proceeding with C-C coupling. The ester can then be hydrolyzed back to the acid if desired.
-
Catalyst Choice: For challenging couplings involving electron-deficient chloro-pyridines, more sophisticated catalysts and ligands (e.g., Buchwald-type ligands) may be required to achieve good yields.[10]
-
Purification Challenges: Palladium residues can be difficult to remove. Filtering through Celite, washing with aqueous solutions of thiourea or L-cysteine, or using specialized metal scavengers can be effective.
-
Analytical Verification: Always confirm the structure of final products using a combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure the desired transformation has occurred at the correct position.
Conclusion
This compound is a powerful and versatile scaffold that provides researchers with multiple avenues for chemical exploration. By strategically targeting either the carboxylic acid handle for amide and ester formation or the chloro substituent for advanced C-C bond-forming reactions, scientists can rapidly and efficiently generate libraries of novel compounds. The protocols outlined in this guide offer reliable and reproducible methods for unlocking the synthetic potential of this key intermediate, paving the way for the discovery of next-generation pharmaceuticals and agrochemicals.
References
- Google Patents. (n.d.). Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
Iwasaki, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Active Biopharma Corp. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
Neely, J. M., & Rovis, T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]
-
Sau, A., et al. (2020). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (2019). Microwave-Assisted Suzuki–Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. Retrieved from [Link]
-
Ball, M., & T. Smith. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Radomski, J. Z., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine.
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. This compound - [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. 5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid [benchchem.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Azetidine Scaffolds as Versatile Building Blocks for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the quest for novel chemical entities with improved pharmacological profiles is paramount. Saturated heterocyles are increasingly vital for escaping the flat, aromatic-rich chemical space that often leads to poor physicochemical properties. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold.[1][2] Its inherent ring strain imparts a rigid, three-dimensional conformation that can enhance binding affinity, while also improving properties such as aqueous solubility and metabolic stability.[3] This application note provides a technical guide on the synthesis and application of functionalized azetidine building blocks. We present detailed protocols for the synthesis of a versatile azetidine intermediate and its subsequent use in the construction of a kinase inhibitor analog via palladium-catalyzed cross-coupling. Furthermore, we outline the framework for the biological evaluation of such compounds, providing a comprehensive workflow from chemical synthesis to initial bioactivity assessment.
Introduction: The Value of Three-Dimensionality in Drug Design
The pursuit of bioactive molecules has historically been dominated by compounds rich in sp²-hybridized carbons, often leading to planar, lipophilic structures with suboptimal pharmacokinetic profiles.[4] The concept of increasing the fraction of sp³ centers (Fsp³) has gained significant traction as a strategy to improve compound properties by enhancing three-dimensionality. Azetidines are exemplary in this regard; their strained four-membered ring provides a conformationally restricted scaffold that presents substituents in well-defined vectors, which is advantageous for precise interactions with biological targets.[5][6]
The azetidine moiety is considered a "bioisostere" for other common rings like pyrrolidine, piperidine, and even phenyl groups, allowing chemists to modulate a molecule's properties while retaining its core biological activity.[3][4][7] The incorporation of an azetidine can lead to:
-
Improved Aqueous Solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving solubility over carbocyclic analogs.[3]
-
Enhanced Metabolic Stability: The ring is more stable to oxidative metabolism compared to larger, more flexible rings.[3][8]
-
Structural Rigidity: The constrained ring reduces the entropic penalty upon binding to a target protein, potentially increasing potency.[5]
-
Novel Exit Vectors: The geometry of the azetidine ring allows for the exploration of new chemical space around a core scaffold.[3]
Despite these benefits, the synthesis of functionalized azetidines has been historically challenging due to ring strain.[2][9] However, recent advances have made these valuable building blocks more accessible.[1][10] This guide will focus on a practical, multi-step synthesis and application workflow.
Part 1: Synthesis of a Key Azetidine Building Block
A versatile starting point for many synthetic campaigns is an N-protected 3-functionalized azetidine. N-Boc-3-iodoazetidine is an excellent building block as the iodide serves as an effective leaving group for subsequent cross-coupling reactions. The synthesis begins with the commercially available N-Boc-3-hydroxyazetidine.
Workflow for Synthesis of N-Boc-3-iodoazetidine
Caption: Synthetic workflow for N-Boc-3-iodoazetidine.
Protocol 1: Synthesis of N-Boc-3-iodoazetidine
Rationale: This two-step, one-pot protocol is an efficient method for converting a hydroxyl group into a more reactive iodide. The first step, mesylation, transforms the poorly-leaving hydroxyl group into a good leaving group (mesylate). The subsequent Finkelstein reaction with sodium iodide provides the desired iodo-azetidine.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium iodide (NaI)
-
Dichloromethane (DCM), anhydrous
-
Acetone
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, reflux condenser
Procedure:
-
Mesylation:
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor reaction completion by TLC.
-
-
Iodination:
-
Once the mesylation is complete, remove the DCM under reduced pressure (rotary evaporation).
-
To the crude mesylate intermediate, add acetone followed by sodium iodide (3.0 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux. Stir vigorously for 12-16 hours.
-
-
Workup and Purification:
-
After cooling to room temperature, remove the acetone via rotary evaporation.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product.
-
Expected Characterization Data:
| Parameter | Expected Value/Result |
| Appearance | Off-white to light yellow solid |
| Yield | 75-85% |
| ¹H NMR | Consistent with the structure of N-Boc-3-iodoazetidine |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the calculated exact mass |
Part 2: Application in Bioactive Molecule Synthesis
To demonstrate the utility of our building block, we will use it in the synthesis of an analog of a known kinase inhibitor. Many kinase inhibitors feature a heterocyclic core. By replacing a part of the existing scaffold with our N-Boc-3-iodoazetidine, we can explore new interactions within the kinase binding pocket and potentially improve the compound's drug-like properties. A Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, making it ideal for this purpose.[11][12][13]
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is a robust method for creating a carbon-carbon bond between an organohalide and an organoboron compound.[14] The choice of a palladium catalyst with appropriate ligands is crucial for achieving high yields, especially with saturated heterocycles.[12]
Materials:
-
N-Boc-3-iodoazetidine (from Protocol 1)
-
A suitable heteroaryl boronic acid or pinacol ester (1.1 eq)
-
Palladium catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Base, e.g., aqueous potassium carbonate (K₂CO₃) solution (2 M, 3.0 eq)
-
Solvent, e.g., 1,4-Dioxane or Toluene/Water mixture
-
Round-bottom flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor
Procedure:
-
To a reaction vessel, add N-Boc-3-iodoazetidine (1.0 eq), the heteroaryl boronic acid/ester (1.1 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane) followed by the degassed aqueous base.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Alternatively, microwave irradiation (e.g., 120 °C for 30-60 minutes) can be used to accelerate the reaction.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired azetidine-containing kinase inhibitor analog.
Comparative Physicochemical Properties (Hypothetical):
| Property | Parent Molecule (e.g., Phenyl) | Azetidine Analog | Rationale for Change |
| cLogP | 3.5 | 2.8 | Replacement of lipophilic group with polar azetidine |
| Aqueous Solubility | Low | Moderate | Increased polarity and H-bond acceptor |
| Fsp³ | 0.25 | 0.45 | Introduction of a saturated heterocyclic ring |
Part 3: Biological Evaluation Framework
Once the novel azetidine-containing compound is synthesized and purified, the next critical step is to assess its biological activity. For a kinase inhibitor, the primary goal is to determine its potency and selectivity.
Generic Kinase Signaling Pathway
Caption: Simplified kinase cascade showing a potential point of inhibition.
Protocol 3: General In Vitro Kinase Inhibition Assay
Rationale: An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.[15] This is typically done by quantifying the phosphorylation of a substrate.[16][17] A common method is a fluorescence-based assay that measures the amount of ATP consumed (or ADP produced).[18]
Procedure Outline:
-
Reagent Preparation:
-
Prepare a stock solution of the synthesized azetidine compound in DMSO.
-
Prepare serial dilutions of the compound to generate a dose-response curve.
-
Prepare assay buffer, recombinant kinase enzyme, kinase substrate (e.g., a peptide), and ATP.
-
-
Assay Execution (384-well plate format):
-
Add a small volume of the diluted compound to the wells of the microplate.
-
Add the kinase enzyme and substrate mixture to all wells and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30 minutes at 30 °C).
-
Stop the reaction and add the detection reagent (e.g., an ADP-Glo™ or similar system).
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
The signal will be inversely proportional to kinase activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Troubleshooting and Expert Insights
| Problem | Potential Cause | Suggested Solution |
| Low yield in Protocol 1 (Iodination) | Incomplete mesylation; insufficient reflux time. | Ensure mesylation is complete by TLC before workup. Increase reflux time or temperature for the Finkelstein reaction. |
| Low yield in Protocol 2 (Suzuki Coupling) | Inactive catalyst; poor choice of base or solvent. | Use fresh palladium catalyst. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. Ensure all reagents and solvents are properly degassed. |
| Poor solubility of final compound | Despite the azetidine, the overall molecule is still too lipophilic. | Consider adding other polar functional groups. If the N-Boc group is still present, deprotection will yield a more soluble amine salt. |
| High background in kinase assay | Compound interference with the assay signal. | Run a counterscreen without the kinase enzyme to check for compound auto-fluorescence or signal quenching. |
Conclusion
Azetidine scaffolds represent a powerful tool in the medicinal chemist's arsenal for developing bioactive molecules with superior properties.[19] Their unique structural and physicochemical attributes can overcome many of the liabilities associated with traditional "flat" molecules.[4] By mastering the synthesis of key azetidine building blocks and their incorporation into complex scaffolds, researchers can significantly expand the accessible chemical space and accelerate the discovery of next-generation therapeutics. The protocols and workflows detailed in this note provide a robust framework for the synthesis, functionalization, and initial biological characterization of novel azetidine-containing compounds.
References
-
Krasnova, L., & Chernyak, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available from: [Link]
-
Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available from: [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Examples of azetidine-based bioisosters. Available from: [Link]
-
ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of... Available from: [Link]
-
ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Available from: [Link]
-
Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Azetidine Intermediates: Driving Innovation in Pharmaceutical Research. Available from: [Link]
-
protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Available from: [Link]
-
protocols.io. (2023). In vitro kinase assay. Available from: [Link]
-
ScienceDaily. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. Available from: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available from: [Link]
-
NIH. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Available from: [Link]
-
MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available from: [Link]
-
ResearchGate. (n.d.). Recent progress in synthesis of 3-functionalized azetidines. Available from: [Link]
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... Available from: [Link]
-
ChemRxiv. (n.d.). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. Available from: [Link]
-
ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available from: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available from: [Link]
-
PubMed. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Available from: [Link]
-
PubMed. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Available from: [Link]
-
ACS Publications. (n.d.). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Azetidines - Enamine [enamine.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medwinpublisher.org [medwinpublisher.org]
- 10. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 17. In vitro kinase assay [protocols.io]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Trifluoromethylpyridines
Introduction: The Strategic Importance of Trifluoromethylpyridines
Trifluoromethylpyridines (TFMPs) are privileged scaffolds in modern chemistry, forming the core of numerous active ingredients in the pharmaceutical and agrochemical industries.[1][2] The trifluoromethyl (-CF₃) group, a powerful electron-withdrawing moiety, profoundly influences the electronic properties of the pyridine ring. This strong inductive effect, combined with the inherent electron deficiency of the pyridine nitrogen, renders the ring highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for its functionalization.[1][3]
This guide provides an in-depth exploration of the experimental procedures for SNAr on TFMPs. It moves beyond simple step-by-step instructions to elucidate the underlying principles governing reactivity, regioselectivity, and reaction optimization, empowering researchers to rationally design and execute these critical transformations.
Pillar 1: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction on an electron-deficient ring like a trifluoromethylpyridine is typically depicted as a two-step addition-elimination process.[4][5]
-
Nucleophilic Attack: An electron-rich nucleophile attacks an electron-deficient carbon atom of the pyridine ring that bears a suitable leaving group (e.g., F, Cl, Br). This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][6] The negative charge is delocalized and stabilized by the electron-withdrawing trifluoromethyl group and the ring nitrogen.
-
Elimination & Aromatization: The leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substitution product.
While the two-step model is widely accepted, recent computational and experimental evidence suggests that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single transition state, bypassing a discrete Meisenheimer intermediate.[6][7][8] For practical purposes, understanding the factors that stabilize the negative charge in the transition state/intermediate is key to predicting reactivity.
Caption: General mechanism for the two-step SNAr reaction.
Pillar 2: Key Factors Influencing Reactivity and Regioselectivity
The success and outcome of an SNAr reaction on a TFMP hinge on a delicate interplay of several factors. A rational approach to experimental design requires careful consideration of each.
-
Position of the Leaving Group: SNAr is most favorable when the leaving group is at the C-2 or C-4 position relative to the pyridine nitrogen.[3] In these positions, the nitrogen atom can directly participate in stabilizing the negative charge of the Meisenheimer intermediate through resonance. Reactions at the C-3 position are significantly slower and often require more forcing conditions.[3]
-
Nature of the Leaving Group: The typical reactivity order for leaving groups in SNAr is F > Cl > Br > I.[3] This is often counterintuitive to those familiar with SN2 reactions. In the rate-determining addition step, the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[3][4]
-
Strength of the Nucleophile: A more potent nucleophile will generally lead to a faster reaction. The nucleophilicity of the attacking species is critical.[3] For weak nucleophiles like alcohols, deprotonation with a strong base to form the corresponding alkoxide is necessary to initiate the reaction.[9]
-
Solvent Effects: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are the solvents of choice.[3][9] They effectively solvate the counter-ion of the nucleophile, leaving the nucleophile "bare" and more reactive, while poorly solvating the anionic Meisenheimer complex, thus accelerating the reaction.
Pillar 3: Experimental Protocols and Application Notes
The following protocols are representative examples for the substitution of a chloro-trifluoromethylpyridine with common classes of nucleophiles. Researchers should consider these as robust starting points, with the understanding that optimization may be required for specific substrates.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. All reactions involving strong bases or volatile reagents should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon).
Caption: A standardized workflow for SNAr reactions.
Protocol 1: O-Alkylation with Sodium Methoxide
This protocol describes the synthesis of a methoxy-trifluoromethylpyridine, a common structural motif. The use of a strong base (in this case, the nucleophile itself) is critical.
-
Reaction: 2-Chloro-5-(trifluoromethyl)pyridine + Sodium Methoxide → 2-Methoxy-5-(trifluoromethyl)pyridine
-
Rationale: Alcohols are poor nucleophiles for SNAr. The use of a pre-formed sodium alkoxide provides a potent nucleophile. Methanol can serve as the solvent, though higher-boiling polar aprotic solvents may be needed for less reactive substrates.[9][10]
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Sodium methoxide (NaOMe), 25 wt% solution in methanol or solid
-
Methanol (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq).
-
Dissolve the substrate in anhydrous methanol (to make a ~0.5 M solution).
-
Add sodium methoxide (1.2 eq) to the solution. Note: If using solid NaOMe, add it portion-wise as the reaction can be exothermic.
-
Heat the reaction mixture to reflux (approx. 65°C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution until the pH is neutral.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Methoxy-5-(trifluoromethyl)pyridine.
Protocol 2: Amination with Aqueous Ammonia
This protocol details the synthesis of an amino-trifluoromethylpyridine. For less reactive chlorides, a copper catalyst can significantly improve reaction rates and yields.
-
Reaction: 2-Chloro-4-(trifluoromethyl)pyridine + NH₃(aq) → 2-Amino-4-(trifluoromethyl)pyridine
-
Rationale: While ammonia is a good nucleophile, high temperatures and pressures are often required. The addition of a copper(I) catalyst facilitates the displacement of the chloride, allowing the reaction to proceed under more moderate conditions.[11] 1,4-Dioxane is used as a co-solvent to improve the solubility of the organic substrate in the aqueous medium.
Materials:
-
2-Chloro-4-(trifluoromethyl)pyridine
-
Aqueous ammonia (28-30% solution)
-
Copper(I) oxide (Cu₂O)
-
1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a sealable pressure vessel, add 2-Chloro-4-(trifluoromethyl)pyridine (1.0 eq), copper(I) oxide (0.1 eq), 1,4-dioxane, and aqueous ammonia. Safety Note: Ensure the vessel is appropriate for the pressure that will be generated at the reaction temperature.
-
Seal the vessel tightly.
-
Heat the reaction mixture to 100-120°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by LC-MS. Note: For monitoring, cool the vessel completely before opening.
-
After completion, cool the vessel to room temperature and carefully vent.
-
Filter the reaction mixture through a pad of celite to remove the copper catalyst, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the pure 2-Amino-4-(trifluoromethyl)pyridine.
Protocol 3: S-Thiolation with Thiophenol
This protocol describes the formation of a C-S bond using a thiol nucleophile. Thiolates are excellent "soft" nucleophiles and typically react readily.
-
Reaction: 2-Chloro-4-(trifluoromethyl)pyridine + Thiophenol → 2-(Phenylthio)-4-(trifluoromethyl)pyridine
-
Rationale: Thiols require a non-nucleophilic base, such as potassium carbonate, to be deprotonated in situ to the more nucleophilic thiolate. DMF is an excellent polar aprotic solvent for this transformation.[10]
Materials:
-
2-Chloro-4-(trifluoromethyl)pyridine
-
Thiophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 eq) and anhydrous DMF.
-
Add thiophenol (1.1 eq) to the suspension and stir for 15 minutes at room temperature.
-
Add a solution of 2-Chloro-4-(trifluoromethyl)pyridine (1.0 eq) in a small amount of DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine (2x) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the pure 2-(Phenylthio)-4-(trifluoromethyl)pyridine.
Data Summary and Comparison
The choice of conditions is highly dependent on the nucleophile and substrate. The following table provides a general comparison for guidance.
| Parameter | O-Nucleophiles (Alkoxides) | N-Nucleophiles (Amines) | S-Nucleophiles (Thiolates) |
| Nucleophilicity | Strong (when deprotonated) | Moderate to Strong | Very Strong |
| Base Required | Stoichiometric strong base (e.g., NaH) or use of pre-formed alkoxide. | Often used in excess as its own base; sometimes non-nucleophilic base. | Catalytic or stoichiometric weak base (e.g., K₂CO₃, Et₃N). |
| Typical Solvent | Alcohols, DMF, DMSO | Dioxane, NMP, DMSO | DMF, Acetonitrile, DMSO |
| Temperature | Room temp. to reflux (60-120°C) | Elevated temp. (80-150°C), often in sealed vessel. | Room temp. to moderate heat (25-80°C). |
| Catalysis | Generally not required. | Often benefits from Cu(I) or Pd catalysis for less reactive systems. | Generally not required. |
| Workup | Aqueous quench (e.g., NH₄Cl) | Aqueous workup, sometimes requires filtration of catalyst. | Aqueous workup. |
Troubleshooting and Optimization
-
No Reaction: If no reaction is observed, consider the following:
-
Increase Temperature: SNAr reactions are often kinetically slow.
-
Switch to a Better Leaving Group: If possible, use the corresponding fluoro- or nitro-pyridine, which are more activated.
-
Use a Stronger Nucleophile: Ensure the nucleophile is sufficiently deprotonated.
-
Change Solvent: Switch to a more polar aprotic solvent like DMSO or NMP.
-
-
Multiple Products: If side reactions occur, try lowering the reaction temperature or using a less aggressive base. For substrates with multiple leaving groups, regioselectivity can sometimes be controlled by temperature or the choice of nucleophile.[12]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. benchchem.com [benchchem.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid
Introduction
Welcome to the technical support center for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid. This molecule is a valuable building block in the development of novel pharmaceuticals and agrochemicals, largely due to the unique physicochemical properties imparted by the trifluoromethyl and pyridine moieties.[1][2] The synthesis, however, is not without its challenges, particularly concerning yield and regioselectivity.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic methodologies and field-proven insights. Our goal is to help you navigate the common pitfalls of this synthesis and optimize your experimental outcomes.
Common Synthetic Pathways: An Overview
The most reliable methods for synthesizing this compound involve the introduction of a functional group at the C4 position of a pre-formed pyridine ring, which is then converted to a carboxylic acid. The dominant strategy involves a halogen-metal exchange followed by carboxylation with carbon dioxide.
Caption: General workflow for synthesizing the target carboxylic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, particularly when using an organometallic route (e.g., Grignard or organolithium).
Question 1: My yield is extremely low or zero after the carboxylation step. What went wrong?
This is the most common issue and almost always points to problems with the formation or stability of the organometallic intermediate (Grignard or organolithium).
Possible Causes & Solutions
| Possible Cause | Scientific Explanation | Suggested Solution(s) |
| Presence of Moisture or Protic Solvents | Organolithium and Grignard reagents are extremely strong bases.[3] They will react instantly with any acidic protons (from water, alcohols, etc.) in a simple acid-base reaction, destroying the reagent before it can react with CO2. | • Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.• Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from sodium/benzophenone for THF).• Handle reagents under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture contamination. |
| Poor Quality of Organolithium Reagent | Commercially available organolithium reagents (like n-BuLi) can degrade over time, leading to a lower actual concentration. Using a less active reagent will result in incomplete halogen-metal exchange. | • Titrate your organolithium reagent before use to determine its exact molarity. A double titration with diphenylacetic acid is a standard method.• Purchase fresh reagents if they are old or have been stored improperly. |
| Reaction Temperature Too High | Organolithium intermediates of pyridines can be unstable at higher temperatures. Warming the reaction prematurely can lead to decomposition or side reactions, such as addition to the pyridine ring.[4] | • Maintain a very low temperature (typically -78 °C, a dry ice/acetone bath) throughout the generation of the organolithium species and during the addition of CO2.[5] Do not allow the reaction to warm up until the acidic quench. |
| Inefficient CO2 Quench | The reaction between the organometallic intermediate and CO2 is a surface reaction, especially with solid dry ice. Inefficient mixing or introduction of CO2 can lead to a significant portion of the intermediate being quenched by other sources upon workup. | • For gaseous CO2: Bubble dry CO2 gas vigorously through the solution at -78 °C for an extended period (e.g., 30-60 minutes).[6]• For solid CO2 (dry ice): Vigorously crush high-purity, dry ice into a powder. Under a strong inert gas flow, pour the reaction solution onto a large excess of the powdered dry ice with rapid stirring. Do not add the dry ice to the flask, as this can create a frozen crust that prevents reaction. |
Question 2: I'm seeing significant byproduct formation, especially starting material. What's happening?
The presence of unreacted starting material (e.g., 2-chloro-4-iodo-5-(trifluoromethyl)pyridine) alongside byproducts suggests either incomplete formation of the organometallic intermediate or its premature quenching.
Caption: Competing reaction pathways leading to byproducts.
Possible Causes & Solutions
-
Cause: Incomplete Halogen-Metal Exchange.
-
Explanation: Not enough active organolithium reagent was added to convert all of the starting aryl iodide.
-
Solution: Ensure you are using a slight excess (e.g., 1.05-1.1 equivalents) of a freshly titrated organolithium reagent.[5] Add the reagent slowly at -78 °C to maintain control.
-
-
Cause: Premature Quenching.
-
Explanation: If the organometallic intermediate is formed successfully but then encounters a proton source before CO2, it will revert to the corresponding C-H compound (in this case, 2-chloro-5-(trifluoromethyl)pyridine, which may be difficult to separate from the starting material).
-
Solution: Re-evaluate all sources of moisture and acidic contaminants. Ensure your inert atmosphere is robust, especially during transfers.
-
-
Cause: Metalation at an Undesired Position.
-
Explanation: While a halogen-metal exchange at the iodo-position is rapid and highly favored, direct lithiation at other positions can occur if conditions are not optimal, leading to isomeric carboxylic acids. Using a hindered base like Lithium diisopropylamide (LDA) can sometimes be used for direct C-H lithiation, but its regioselectivity is highly dependent on other substituents on the ring.[4][7]
-
Solution: For C4-carboxylation, stick to the halogen-metal exchange of a C4-halo-pyridine precursor. Ensure the reaction is kept at a low temperature to minimize competing pathways.
-
Question 3: My purification is difficult. How can I effectively isolate the carboxylic acid product?
The acidic nature of the product is the key to a straightforward purification strategy.
-
Recommendation: Acid-Base Extraction.
-
After the acidic workup, extract the crude product into an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or 1M NaOH). The carboxylic acid product will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
Separate the layers. The organic layer will contain neutral, non-acidic impurities and unreacted starting material.
-
Carefully re-acidify the aqueous layer with cold concentrated HCl until the pH is ~1-2. The carboxylic acid product will precipitate out as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. This method is highly effective for removing neutral organic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to introduce the carboxylic acid group at the C4 position?
The most direct and highest-yielding laboratory-scale method is the carboxylation of a Grignard or organolithium reagent derived from a 4-halopyridine precursor.[6][8] Starting with 2-chloro-4-iodo-5-(trifluoromethyl)pyridine is ideal because the iodine undergoes halogen-metal exchange much more readily than the chlorine.[9]
Q2: Are there modern, alternative methods for this carboxylation?
Yes, the field of C-H activation has produced novel methods, though they may require more specialized equipment or catalysts.
-
Electrochemical Carboxylation: Recent studies have shown that direct carboxylation of pyridines with CO2 can be achieved electrochemically. Interestingly, the regioselectivity can be switched: using a divided electrochemical cell favors C5-carboxylation, while an undivided cell promotes C4-carboxylation .[10][11] This method avoids the need for strongly basic organometallic reagents.[12]
-
Copper-Catalyzed Carboxylation: A C4-selective method has been developed that involves a two-step, one-pot process: C-H phosphination of the pyridine followed by a copper-catalyzed carboxylation of the resulting phosphonium salt with CO2 at room temperature.[13]
Q3: Can I use a nitrile hydrolysis route?
Yes, but it adds steps. You would first need to synthesize 2-chloro-4-cyano-5-(trifluoromethyl)pyridine. This can be challenging. The subsequent hydrolysis of the nitrile to a carboxylic acid typically requires harsh conditions (strong acid or base and high temperatures), which may not be compatible with the trifluoromethyl group. For this specific target, the organometallic route is generally more efficient.
Q4: What are the primary safety concerns for this synthesis?
-
Organolithium Reagents (n-BuLi, t-BuLi): These reagents are highly pyrophoric and will ignite on contact with air or moisture. They must be handled exclusively under an inert atmosphere using proper syringe and cannula techniques.
-
Cryogenic Baths: A dry ice/acetone bath is extremely cold (-78 °C). Use appropriate thermal gloves and handle with care to avoid frostbite. Ensure good ventilation as CO2 gas will be released.
-
Acid/Base Quenching: The quenching of organometallic reagents and the subsequent acid/base extractions can be highly exothermic. Perform additions slowly and with adequate cooling.
Experimental Protocol: Carboxylation via Halogen-Metal Exchange
This protocol describes the conversion of 2-chloro-4-iodo-5-(trifluoromethyl)pyridine to the target carboxylic acid.
Materials:
-
2-chloro-4-iodo-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv, freshly titrated)
-
Carbon Dioxide (CO2), either as high-purity dry ice or a cylinder of gas
-
Hydrochloric Acid (HCl), 3M aqueous solution
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain the flask under a positive pressure of inert gas.
-
Dissolution: Dissolve 2-chloro-4-iodo-5-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 30-45 minutes. Successful formation of the organolithium intermediate is often indicated by a color change.
-
Carboxylation:
-
Method A (Dry Ice): In a separate flask, create a slurry of freshly crushed dry ice in a small amount of anhydrous THF. Rapidly transfer the organolithium solution via a cooled cannula onto the vigorously stirred dry ice slurry.
-
Method B (Gaseous CO2): Bubble dry CO2 gas through the organolithium solution at -78 °C for 1 hour with vigorous stirring.
-
-
Quenching: While the reaction is still cold, slowly add 3M HCl solution to quench the reaction. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification (Acid-Base Wash): Combine the organic layers and wash with saturated NaHCO3 solution (2x).
-
Isolation: Separate the layers. Cool the basic aqueous layer in an ice bath and carefully acidify with concentrated HCl to pH 1-2.
-
Filtration: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold deionized water.
-
Drying: Dry the solid product under high vacuum to a constant weight. Characterize by NMR, IR, and melting point.
References
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Cyclization of lithiated pyridine and quinoline carboxamides: synthesis of partially saturated pyrrolopyridines and spirocyclic beta-lactams. PubMed.
- Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex... Semantic Scholar.
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Trifluoromethylpyridine: Its chemistry and applic
- Cyclization of lithiated pyridine and quinoline carboxamides: Synthesis of partially saturated pyrrolopyridines and spirocyclic β-lactams. Research Explorer - The University of Manchester.
- 2-chloro-4-iodo-5-(trifluoromethyl)pyridine. Synblock.
- Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews.
- Electrochemical reactor dictates site selectivity in N-heteroarene carboxyl
- Electrochemical carboxylation of pyridines a, Optimal conditions and...
- Preparing Carboxylic Acids. Chemistry LibreTexts.
- Preparing Carboxylic Acids. Chemistry LibreTexts.
- Employing an Electrochemical Strategy for the Direct Carboxyl
- Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis. ChemicalBook.
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. znaturforsch.com [znaturforsch.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CAS 505084-55-9 | 2-chloro-4-iodo-5-(trifluoromethyl)pyridine - Synblock [synblock.com]
- 10. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
- 13. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]
Technical Support Center: Purification of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid
Welcome to the technical support resource for 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid (CAS 505084-58-2). This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the purification of this important synthetic intermediate. As your application support partners, we've structured this guide in a practical, question-and-answer format to help you troubleshoot issues and optimize your purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of for purification?
A1: Understanding the molecule's structure is paramount. You are working with a molecule that has three key features influencing its behavior:
-
A Carboxylic Acid Group (-COOH): This is an acidic functional group, which will be deprotonated to a carboxylate (-COO⁻) at basic pH. This dramatically increases its water solubility.
-
A Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic. It can be protonated to form a pyridinium salt at a sufficiently low pH.
-
A Zwitterionic Potential: The presence of both an acidic and a basic site means the molecule can exist as a zwitterion (a neutral molecule with both a positive and negative charge). This can sometimes complicate purification, as the zwitterionic form may have minimal solubility in both aqueous and common organic solvents.[1]
These properties make its solubility highly dependent on pH. Leveraging this pH-dependent solubility is the most powerful tool for its purification.
Q2: What are the most likely impurities I will encounter in my crude sample?
A2: Impurities are typically by-products or unreacted materials from the synthesis. The synthesis of trifluoromethylpyridines can be complex, often starting from precursors like 3-methylpyridine and involving multiple chlorination and fluorination steps.[2][3] Therefore, common impurities may include:
-
Starting Materials: Such as 2-chloro-5-(trichloromethyl)pyridine if the fluorination step is incomplete.[4][5]
-
Isomeric By-products: Synthesis of substituted pyridines can sometimes yield isomers that are difficult to separate.[4]
-
Related Precursors: Depending on the synthetic route, you might see precursors like 2-chloro-5-methylpyridine.[3]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., dichloromethane, toluene).
Q3: How should I properly store the purified this compound?
A3: Like many pyridine derivatives, this compound can be hygroscopic.[6] To maintain its purity and integrity, it should be stored in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment. Storing it in a cool, dark place will prevent potential degradation from light or heat.
Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during your experiments.
Issue 1: My compound precipitates as an oil or fails to crystallize during recrystallization.
-
Underlying Cause: This common issue, known as "oiling out," occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This is often exacerbated by the presence of impurities, which depress the melting point of the solid.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil and add more of the primary solvent until the solution is slightly less saturated.
-
Slow Down Cooling: Do not immediately place the flask in an ice bath. Allow it to cool slowly to room temperature on the benchtop. This gives the molecules more time to arrange into a crystal lattice. Once at room temperature, you can proceed with further cooling.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny seed crystal from a previous successful batch.
-
Change Solvent System: If the problem persists, your solvent choice may be suboptimal. Consider a solvent system where the compound is less soluble, such as switching from a pure alcohol to an alcohol/water mixture or from ethyl acetate to an ethyl acetate/hexane mixture.
-
Issue 2: During an acid-base extraction, I'm getting a persistent emulsion at the solvent interface.
-
Underlying Cause: Emulsions are colloidal suspensions of one liquid in another, often stabilized by impurities. They are frequently caused by shaking the separatory funnel too vigorously.
-
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for a longer period. Often, the layers will separate on their own.
-
Break the Emulsion: Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help disrupt the emulsion and force the layers to separate.
-
Filtration: For stubborn emulsions, you can sometimes filter the entire mixture through a pad of Celite or glass wool.
-
Prevention: In subsequent extractions, use gentle, repeated inversions of the separatory funnel rather than vigorous shaking.
-
Issue 3: After acidifying the basic aqueous extract, my product does not precipitate.
-
Underlying Cause: This indicates that your compound has a higher than expected solubility in the acidic aqueous solution. This can be due to insufficient acidification or the inherent properties of the molecule.[1][7]
-
Troubleshooting Steps:
-
Verify pH: Use a pH meter or pH paper to confirm that the solution is strongly acidic (pH 1-2). The carboxylic acid will not be fully protonated and thus less likely to precipitate until the pH is at least 2 units below its pKa.
-
Increase Concentration: If possible, partially evaporate the water under reduced pressure to concentrate the solution, which may force precipitation.
-
"Salting Out": Add solid NaCl to the aqueous solution until it is saturated. This decreases the solubility of the organic compound in the aqueous layer, often promoting precipitation or enabling extraction.
-
Back-Extraction: If precipitation fails, re-extract the acidified aqueous solution multiple times with an organic solvent like ethyl acetate or dichloromethane. The protonated, neutral acid should now be soluble in the organic phase. Combine the organic extracts, dry with a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.
-
Issue 4: My final product is still contaminated with a neutral impurity after acid-base extraction.
-
Underlying Cause: The neutral impurity was likely trapped (occluded) within the precipitated solid product.
-
Troubleshooting Steps:
-
Wash the Aqueous Layer: Before acidifying, ensure you thoroughly wash the basic aqueous layer containing your deprotonated product with a clean organic solvent (e.g., ethyl acetate, ether). This step is crucial for removing co-extracted neutral or basic impurities.
-
Perform a Recrystallization: The most effective next step is to recrystallize the impure solid obtained after precipitation. This orthogonal purification technique is excellent for removing occluded impurities.
-
Detailed Purification Protocols
Protocol 1: Purification via Acid-Base Extraction
This method is the primary choice for separating carboxylic acids from neutral or basic impurities.[8] It exploits the acidic nature of the -COOH group.
Experimental Workflow Diagram
Caption: Workflow for purifying the target acid via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). Use gentle inversions to mix the layers.
-
Expertise Note: Using a weak base like NaHCO₃ is often preferred as it is selective for deprotonating the carboxylic acid without reacting with less acidic protons.
-
-
Separation: Combine the aqueous layers. This layer now contains the water-soluble sodium salt of your target compound. The organic layer contains neutral and basic impurities and can be discarded.
-
Back-Wash: Wash the combined aqueous layer once with fresh EtOAc or DCM to remove any lingering organic-soluble impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add 2M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2 (verify with pH paper). A white or off-white precipitate of the pure carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purification via Recrystallization
This technique is ideal for removing impurities that have different solubility profiles from the target compound.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent pair. Good starting points for a polar, acidic molecule like this include ethanol, isopropanol, toluene, or mixed solvent systems like ethanol/water or ethyl acetate/hexanes. The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of solvent required to dissolve it completely at the solvent's boiling point.
-
Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary
| Parameter | Acid-Base Extraction | Recrystallization |
| Typical Recovery | > 85% | 70-90% (highly dependent on solvent) |
| Expected Purity | > 98% (effective for neutral/basic impurities) | > 99% (effective for impurities with different solubility) |
| Key Advantage | High capacity and excellent for removing non-acidic impurities. | Can achieve very high purity if a suitable solvent is found. |
| Key Disadvantage | May not remove acidic impurities. | Lower recovery; can be difficult to find an ideal solvent. |
By utilizing this guide, you should be well-equipped to purify this compound efficiently and address any challenges that arise during your work.
References
-
2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Huimeng Bio-tech. Available at: [Link]
-
How to purify a water soluble compound? ResearchGate. Available at: [Link]
-
Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. ResearchGate. Available at: [Link]
-
Pyridine, 2-chloro-5-(trifluoromethyl)-. SIELC Technologies. Available at: [Link]
-
2-(Trifluoromethyl)pyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals. Fisher Scientific. Available at: [Link]
-
How can I purify carboxylic acid? ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. ResearchGate. Available at: [Link]
-
This compound. Chem-Space. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central (PMC). Available at: [Link]
- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents.
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents.
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
-
General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed Central (PMC). Available at: [Link]
-
2 - chloro -5 - (trifluoromethyl) pyridine research. Dissertation. Available at: [Link]
- CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine. Google Patents.
-
2-Chloro-5-(trifluoromethyl)pyridine. Oakwood Chemical. Available at: [Link]
-
n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2 - chloro -5 - (trifluoromethyl) pyridine research - Master's thesis - Dissertation [dissertationtopic.net]
- 4. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-(Trifluoromethyl)pyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
side reactions in the synthesis of trifluoromethylpyridine derivatives
Welcome to the technical support center for the synthesis of trifluoromethylpyridine (TFMP) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this critical area of synthetic chemistry. The unique electronic properties of the trifluoromethyl group and the pyridine ring make their combination a powerful motif in modern pharmaceuticals and agrochemicals, but their synthesis is not without its pitfalls.[1][2][3]
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. Our goal is to empower you to diagnose and solve common side reactions, leading to higher yields, cleaner reaction profiles, and more predictable outcomes.
Section 1: The Core Challenge: Regioselectivity
One of the most frequent and complex issues in the trifluoromethylation of pyridines is controlling where the -CF₃ group attaches to the ring. The inherent electron-deficient nature of the pyridine nucleus complicates direct C-H functionalization, often leading to mixtures of isomers.
Frequently Asked Questions (FAQs) on Regioselectivity
Q1: My reaction is producing a mixture of 2-, 3-, and 4-trifluoromethylpyridine isomers. What is causing this and how can I fix it?
A1: This is a classic sign of a reaction proceeding via a high-energy, unselective trifluoromethyl radical (•CF₃).[4] Such radical reactions are common when using methods that involve single-electron transfer (SET) under harsh conditions. The •CF₃ radical is highly reactive and will attack the pyridine ring at multiple positions, leading to poor regioselectivity.
Troubleshooting Steps:
-
Analyze Your Method: Are you using a known radical-generating system, such as certain photoredox or high-temperature protocols with reagents like triflyl chloride or Langlois' reagent (CF₃SO₂Na) without careful optimization?[5][6][7] If so, the lack of selectivity is inherent to the mechanism.
-
Switch to a Mechanistically Different Approach: To achieve regioselectivity, you must use a method that differentiates the electronic or steric environment of the C-H bonds.
-
For 2- or 4-Position Selectivity: These positions are electronically activated towards nucleophilic attack. Consider methods that involve a nucleophilic trifluoromethyl source or activate the pyridine ring accordingly.
-
For 3-Position Selectivity: This is the most challenging position to functionalize directly. It typically requires a more sophisticated strategy, such as activating the pyridine ring via hydrosilylation to form an enamine-like intermediate, which then directs an electrophilic trifluoromethylating reagent (like a Togni reagent) to the 3-position.[8][9][10]
-
Q2: I need to install the CF₃ group specifically at the C-3 position, but my attempts have failed. What strategies are available?
A2: Directing functionalization to the C-3 position of pyridine is a known challenge due to its electronic properties. A successful strategy involves temporarily altering the electronics of the pyridine ring to favor C-3 attack. A highly effective, published method involves a two-step, one-pot sequence:
-
Nucleophilic Activation via Hydrosilylation: The pyridine derivative is first treated with a silane (e.g., methylphenylsilane) and a borane catalyst (e.g., tris(pentafluorophenyl)borane). This forms an N-silyl enamine intermediate.[4][9][10]
-
Electrophilic Trifluoromethylation: The activated enamine intermediate is then reacted with an electrophilic CF₃ source, such as Togni Reagent I.[8] This directs the trifluoromethylation specifically to the 3-position. The reaction is then quenched with an oxidant like DDQ to restore the aromaticity of the pyridine ring.[8]
This method has proven effective for a variety of substituted pyridines and quinolines, offering high regioselectivity where radical methods fail.[8][9]
Troubleshooting Workflow: Poor Regioselectivity
Use the following decision tree to diagnose and solve regioselectivity issues in your trifluoromethylation reaction.
Caption: Decision tree for troubleshooting poor regioselectivity.
Section 2: The Stability Challenge: Defluorination & Byproduct Formation
The C-F bond is strong, but the CF₃ group is not invincible. Under certain conditions, it can undergo reactions that lead to undesired byproducts through the loss of one or more fluorine atoms.
Frequently Asked Questions (FAQs) on Defluorination
Q3: My mass spec analysis shows peaks corresponding to -CHF₂ or -CH₂F byproducts instead of my desired -CF₃ product. What is happening?
A3: You are observing hydrodefluorination, where a C-F bond is replaced by a C-H bond. This is often caused by:
-
Excessive Reducing Agents or Hydrogen Atom Sources: Some reaction conditions, particularly those involving radical initiators or certain catalysts, can generate species that act as hydrogen atom donors.
-
Strong Bases: Strong bases can, in some cases, promote elimination pathways or other decomposition mechanisms that lead to defluorination.[11]
-
Transition Metal-Mediated Pathways: Certain transition metals can mediate C-F bond activation, leading to defluorinated products.[12]
Troubleshooting Steps:
-
Scrutinize Reagents: Are any of your reagents known to be strong reducing agents or H-atom donors? Is your base too strong for the substrate? Ensure all reagents are pure and anhydrous, as water can sometimes be a proton source.
-
Modify Reaction Conditions: Lowering the reaction temperature can often suppress these side reactions.
-
Radical Traps: If you suspect a radical hydrodefluorination pathway, adding a radical trap like TEMPO can help diagnose the issue, though it will also inhibit your main reaction if it is also radical-based.[13]
Q4: I am using a copper-catalyzed reaction to trifluoromethylate a halopyridine, but I am getting significant protodehalogenation (replacement of the halide with -H) and low conversion. What's the cause?
A4: This is a common side reaction in copper-catalyzed cross-coupling reactions, including trifluoromethylations.[14] The primary cause is often the presence of trace amounts of water or other protic sources in the reaction mixture, which can protonate the organocopper intermediate before the trifluoromethyl group can be transferred.
Protocol: Minimizing Protodehalogenation in Copper-Catalyzed Trifluoromethylation
This protocol is adapted from established methods for the trifluoromethylation of aryl iodides.[15]
Objective: To minimize the protodehalogenation side reaction and improve the yield of the desired trifluoromethylpyridine.
Materials:
-
Iodo- or Bromo-pyridine substrate
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Potassium fluoride (KF), spray-dried
-
Trimethylsilyl-trifluoromethane (CF₃SiMe₃, Ruppert-Prakash reagent)
-
Anhydrous, degassed solvent (e.g., DMSO or DMF)
Procedure:
-
Rigorous Drying: Flame-dry the reaction flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. All reagents, especially KF, should be scrupulously dried.
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the setup and reaction.
-
Reagent Addition: Under the inert atmosphere, add the iodo-pyridine substrate, CuI (10-20 mol%), 1,10-phenanthroline (10-20 mol%), and KF (3 equivalents) to the flask.
-
Solvent and Reagent Injection: Add the anhydrous, degassed solvent via cannula or syringe. Then, add the CF₃SiMe₃ (2-3 equivalents).
-
Reaction Execution: Heat the reaction to the desired temperature (typically 60-100 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, quench carefully, and proceed with standard aqueous work-up and extraction.
Rationale: The use of an inert atmosphere and anhydrous reagents is critical to prevent the formation of protic species that lead to the undesired side product.[16] The phenanthroline ligand helps to stabilize the copper catalyst and facilitate the desired trifluoromethylation pathway.[15]
Section 3: General Troubleshooting & Reagent-Specific Issues
This section covers broader issues like incomplete reactions and side reactions specific to popular trifluoromethylating reagents.
Troubleshooting Incomplete Conversion or No Reaction
Even with a validated procedure, reactions can fail. This checklist provides a systematic way to diagnose the problem.
| Troubleshooting Checkpoint | Potential Cause & Explanation | Recommended Action |
| 1. Reagent Integrity | Degraded Reagents: Trifluoromethylating agents can be sensitive to moisture and air. Bases like NaOtBu can degrade over time. | Use freshly opened or purified reagents. Check the purity of your starting material. For sensitive reactions like Buchwald-Hartwig, use a fresh, high-quality base.[16] |
| 2. Catalyst Activity | Inactive Catalyst: Palladium or copper catalysts can be poisoned or oxidized. Pre-catalysts may fail to activate. | Use a pre-formed catalyst (e.g., Pd G3/G4 precatalysts) for more reliable initiation.[16] Ensure ligands are not oxidized. |
| 3. Atmosphere Control | Oxygen/Moisture Contamination: Many catalytic cycles are sensitive to oxygen and water, which can deactivate the catalyst or cause side reactions. | Ensure the reaction vessel is properly flame-dried and purged with an inert gas (Ar or N₂). Use degassed solvents.[16] |
| 4. Temperature & Time | Insufficient Energy/Time: The reaction may have a high activation energy or be sluggish. | Gently increase the temperature (e.g., to 40-60 °C), monitoring for decomposition.[16] Allow the reaction to run for a longer period, monitoring progress. |
| 5. Substrate Reactivity | Electron-Deficient Substrate: The pyridine ring itself is electron-deficient. Additional electron-withdrawing groups can make it highly unreactive. | A more forceful method may be needed. For couplings, switch to more electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) which can accelerate the reaction.[16] |
Reagent-Specific FAQs
Q5: I am using a Togni reagent. Are there any specific side reactions or safety concerns I should be aware of?
A5: Yes. While Togni reagents are exceptionally useful electrophilic trifluoromethylating agents, they have two key considerations:
-
Safety: Togni reagents are hypervalent iodine compounds and can be explosive under certain conditions, particularly upon impact or heating. Always handle them with appropriate personal protective equipment and behind a blast shield.[17]
-
Side Reactions: In the presence of certain nucleophiles or catalysts, Togni reagents can participate in reactions other than trifluoromethylation. For example, in copper-catalyzed reactions with enamines, they can form β-trifluoromethylated enamine intermediates which can be further functionalized.[18] Always consider the full reactivity profile of your substrate.
Q6: My reaction with Langlois' reagent (CF₃SO₂Na) is giving a complex mixture, including some products where an alkyl group seems to have been added along with the CF₃ group. What could cause this?
A6: This side reaction can occur when using an oxidant like tert-butyl hydroperoxide (tBuOOH) with Langlois' reagent. The tBuOOH can decompose to generate isobutene. The trifluoromethyl radical can react with this isobutene, and the resulting radical can then react with your pyridine substrate, leading to alkyltrifluoromethylated byproducts.[6] To avoid this, consider using a different oxidant or a different trifluoromethylation method altogether if this pathway is problematic.
Mechanism Diagram: A Common Side Reaction Pathway
Caption: Competing pathways in copper-catalyzed trifluoromethylation.
References
-
ResearchGate. (n.d.). Regioselective Direct C–H Trifluoromethylation of Pyridine | Request PDF. Retrieved from [Link]
-
ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. Retrieved from [Link]
-
Mondal, S., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications. Retrieved from [Link]
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Wang, X., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Royal Society of Chemistry. Retrieved from [Link]
-
Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS. Retrieved from [Link]
-
Yang, X., et al. (2020). Regioselective Direct C-H Trifluoromethylation of Pyridine. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Retrieved from [Link]
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Mondal, S., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. National Institutes of Health. Retrieved from [Link]
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Muta, R., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Request PDF. Retrieved from [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. National Institutes of Health. Retrieved from [Link]
-
Tsukamoto, M., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Research Outreach. Retrieved from [Link]
-
An, G., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journals. Retrieved from [Link]
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Alfa Chemical. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]
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Zhang, P., et al. (2022). Asymmetric Defluoroallylation of 4-Trifluoromethylpyridines Enabled by Umpolung C-F Bond Activation. ChemRxiv. Retrieved from [Link]
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Tsukamoto, M., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]
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Matouš, P., et al. (2020). Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. National Institutes of Health. Retrieved from [Link]
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Chem-Station. (n.d.). Notification about the Explosive Properties of Togni’s Reagent II and One of Its Precursors. Retrieved from [Link]
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Prakash, G. K. S., et al. (2012). Protolytic defluorination of trifluoromethyl-substituted arenes. National Institutes of Health. Retrieved from [Link]
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Tsukamoto, M., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Retrieved from [Link]
-
Chen, C., et al. (2020). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. National Institutes of Health. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for Pyridine Carboxylic Acids
Welcome to the Technical Support Center for optimizing reactions involving pyridine carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and modifying these versatile heterocyclic compounds. Pyridine carboxylic acids and their derivatives are crucial building blocks in pharmaceuticals and advanced materials, yet their unique electronic and structural properties often present significant synthetic challenges.[1]
This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. The information presented here is grounded in established chemical principles and supported by authoritative literature to ensure you can overcome hurdles, optimize your reaction conditions, and achieve your synthetic goals efficiently and reliably.
I. Common Challenges in Pyridine Carboxylic Acid Chemistry
The reactivity of pyridine carboxylic acids is heavily influenced by the interplay between the electron-withdrawing carboxylic acid group and the basic nitrogen atom within the aromatic ring. The position of the carboxylic acid group (2-, 3-, or 4-position) also dramatically alters the molecule's properties and reactivity.[2] Understanding these fundamental characteristics is the first step in troubleshooting and optimization.
Key Factors Influencing Reactivity:
-
Electronic Effects: The pyridine nitrogen is a deactivating group, making the ring electron-deficient and less susceptible to electrophilic aromatic substitution. Conversely, it activates the ring toward nucleophilic aromatic substitution, particularly at the 2- and 4-positions.
-
Acidity and Basicity: Pyridine carboxylic acids are amphoteric, possessing both an acidic carboxylic acid group and a basic pyridine nitrogen. This can lead to zwitterion formation and solubility issues in various solvents.[3]
-
Chelation: The nitrogen atom and the carboxyl group can chelate to metal catalysts, which can either be a desired feature in some reactions or a source of catalyst inhibition in others.[4] This is particularly prominent with picolinic acid (2-pyridinecarboxylic acid).
-
Decarboxylation: Pyridine carboxylic acids, especially picolinic acid and its derivatives, can be prone to decarboxylation under certain conditions, particularly at elevated temperatures.[5][6]
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered in the laboratory.
Amide Coupling Reactions
Amide bond formation is one of the most common transformations involving pyridine carboxylic acids. However, the relatively low nucleophilicity of the pyridine nitrogen and potential side reactions can complicate these couplings.
Q1: My amide coupling reaction with a pyridine carboxylic acid is sluggish or failing. What are the likely causes and how can I improve the yield?
A1: Several factors can contribute to low yields in amide coupling reactions involving pyridine carboxylic acids.
-
Insufficient Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species (e.g., an active ester, acyl chloride, or acyl phosphonium) for the amine to attack effectively. Standard coupling reagents like HATU, HBTU, or PyBOP are generally effective. However, for particularly challenging couplings, you may need to consider more reactive systems or a two-step procedure involving the formation of an acyl chloride.
-
Choice of Coupling Reagent and Base: The selection of the coupling reagent and base is critical. For instance, using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often preferred to triethylamine (TEA) to avoid unwanted side reactions.[7] The combination of T3P (n-propanephosphonic acid anhydride) and pyridine has been shown to be effective for amide bond formation with substrates prone to epimerization.[8]
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and solubility of the starting materials and reagents. Aprotic polar solvents like DMF, DMAc, or NMP are generally good choices.
-
Reaction Temperature: While many amide couplings proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes be necessary to drive the reaction to completion, especially with less nucleophilic amines.
Q2: I am observing significant epimerization of an adjacent stereocenter during the amide coupling of my pyridine carboxylic acid derivative. How can I minimize this?
A2: Epimerization at the α-carbon of a carboxylic acid is a common problem, especially with substrates that can stabilize the resulting carbanion.[8]
-
Use Low-Epimerization Coupling Reagents: Reagents like COMU or methods that avoid the formation of highly activated, long-lived intermediates are preferable.
-
Control the Base: The choice and amount of base are crucial. Use the minimum necessary amount of a hindered, non-nucleophilic base like DIPEA.
-
Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly reduce the rate of epimerization.
-
Consider a Two-Step Protocol: Converting the carboxylic acid to an acid chloride using a mild reagent like oxalyl chloride or thionyl chloride at low temperature, followed by the addition of the amine, can sometimes suppress epimerization.[7][9]
Esterification Reactions
Esterification of pyridine carboxylic acids is another fundamental transformation, often employed as a protecting group strategy or to modify the compound's properties.
Q3: My Fischer esterification of a pyridine carboxylic acid is giving low yields. What are the alternative methods and how can I optimize the conditions?
A3: Fischer esterification, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst, can be slow and reversible.[10][11]
-
Catalyst Choice: While sulfuric acid is commonly used, alkane sulfonic acids can be particularly effective for the esterification of pyridine carboxylic acids, as they form an acid salt with the pyridine nitrogen, which can lead to quantitative yields.[12]
-
Water Removal: Since Fischer esterification is an equilibrium reaction, removing the water byproduct is essential to drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[12]
-
Alternative Esterification Methods:
-
Reaction with Alkyl Halides: Deprotonating the carboxylic acid with a suitable base (e.g., K₂CO₃, Cs₂CO₃) followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a polar aprotic solvent like DMF or acetone is a common and effective method.
-
Using Coupling Reagents: Standard amide coupling reagents can also be used for esterification by reacting the activated carboxylic acid with an alcohol in the presence of a base.
-
Suzuki Cross-Coupling Reactions
Suzuki cross-coupling is a powerful tool for C-C bond formation. However, using pyridine carboxylic acids as coupling partners can be challenging.
Q4: I am attempting a Suzuki cross-coupling with a bromo-pyridine carboxylic acid, but I'm getting low yields and observing significant side products. What are the key parameters to optimize?
A4: Low yields in Suzuki couplings with bromo-pyridine carboxylic acids can be attributed to several factors.[4]
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, hindering its activity. Additionally, the carboxylate formed under basic conditions can also bind to the palladium center, leading to catalyst deactivation.[4]
-
Choice of Catalyst and Ligand: For challenging substrates like 2-bromopyridines, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often required to facilitate the oxidative addition step.[4] Pre-catalysts can also be beneficial.
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used. The ratio of the solvents should be optimized to ensure adequate solubility of all components.
-
Side Reactions:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source. To minimize this, ensure the reaction is thoroughly degassed and consider using more stable boronic esters (e.g., pinacol esters).[4]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. Optimizing the catalyst and ligand system can often reduce homocoupling.[4]
-
Q5: Can I use a pyridine carboxylic acid directly in a decarbonylative Suzuki cross-coupling reaction?
A5: Yes, recent advancements have enabled the direct use of heterocyclic carboxylic acids, including pyridine carboxylic acids, as electrophilic coupling partners in palladium-catalyzed decarbonylative Suzuki cross-coupling reactions. This method forges a C(heteroaryl)-C(aryl/heteroaryl) bond and offers a valuable alternative to using halo-pyridines.[13][14] Optimization of the palladium catalyst, ligand, and reaction conditions is crucial for the success of this transformation.[13]
Decarboxylation Reactions
Unwanted decarboxylation can be a significant side reaction, particularly with picolinic acid (2-pyridinecarboxylic acid) and its derivatives.
Q6: My reaction is resulting in the unintended loss of the carboxylic acid group. How can I prevent decarboxylation?
A6: Decarboxylation of pyridine carboxylic acids is often thermally induced and can be facilitated by certain reaction conditions.
-
Reaction Temperature: The most critical factor is temperature. If possible, run the reaction at a lower temperature.
-
Mechanism of Decarboxylation: Picolinic acid is thought to decarboxylate via a zwitterionic intermediate.[6] The stability of this intermediate influences the rate of decarboxylation.
-
pH Control: In aqueous solutions, the rate of decarboxylation can be pH-dependent. The zwitterion, anion, and protonated forms of the acid may have different stabilities towards decarboxylation.[5]
-
Protecting Groups: If decarboxylation is unavoidable under the required reaction conditions, consider protecting the carboxylic acid as an ester, which is generally more stable.
Solubility Issues
The zwitterionic nature of pyridine carboxylic acids can lead to poor solubility in many common organic solvents.
Q7: I'm having trouble dissolving my pyridine carboxylic acid in the reaction solvent. What strategies can I use to improve solubility?
A7: Improving the solubility of pyridine carboxylic acids is often a prerequisite for a successful reaction.
-
Solvent Selection: Highly polar aprotic solvents like DMF, DMAc, NMP, or DMSO are often the best choices. In some cases, protic solvents like alcohols or even water (if compatible with the reaction chemistry) may be necessary.
-
Salt Formation:
-
Acidic Conditions: Adding a strong acid can protonate the pyridine nitrogen, forming a salt that may have different solubility properties.
-
Basic Conditions: Adding a base to deprotonate the carboxylic acid will form a carboxylate salt, which is often more soluble in polar solvents.
-
-
Esterification: Converting the carboxylic acid to an ester can dramatically increase its solubility in a wider range of organic solvents. This is a common strategy when the carboxylic acid functionality is not directly involved in the desired transformation.
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol provides a general guideline for the amide coupling of a pyridine carboxylic acid with an amine using HATU as the coupling reagent.
-
To a solution of the pyridine carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, 0.1-0.5 M), add the amine (1.1 eq.).
-
Add HATU (1.1 eq.) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as DIPEA (2.5 eq.), dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Suzuki Coupling of a Bromo-Pyridine Carboxylic Acid
This protocol is a starting point for optimizing the Suzuki cross-coupling of a bromo-pyridine carboxylic acid derivative.
-
In a reaction vessel, combine the bromo-pyridine carboxylic acid (1.0 eq.), the boronic acid or boronic ester (1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, a ligand.
-
Add a degassed solvent system, such as a 4:1 mixture of toluene:ethanol.[15]
-
Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere. Microwave irradiation can also be beneficial in reducing reaction times.[15]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off any solids.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
IV. Visualization of Key Concepts
Troubleshooting Workflow for Low-Yield Amide Coupling
Caption: A decision-making workflow for troubleshooting low-yielding amide coupling reactions.
Factors Influencing Suzuki Cross-Coupling Reactions
Caption: Key parameters to consider when optimizing Suzuki cross-coupling reactions.
V. Summary of Key Optimization Parameters
| Reaction Type | Key Parameters to Optimize | Common Issues | Potential Solutions |
| Amide Coupling | Coupling reagent, base, solvent, temperature | Low yield, epimerization | Use more active coupling reagents (HATU, COMU), non-nucleophilic bases (DIPEA), polar aprotic solvents (DMF, NMP), and control temperature.[7] |
| Esterification | Catalyst, water removal method, temperature | Low conversion (Fischer), side reactions | Use alkane sulfonic acid catalysts, a Dean-Stark trap for water removal, or switch to alternative methods like reaction with alkyl halides.[12] |
| Suzuki Coupling | Catalyst/ligand system, base, solvent, temperature | Catalyst inhibition, protodeboronation, homocoupling | Use bulky, electron-rich phosphine ligands, carefully select base and solvent, ensure thorough degassing, and consider using boronic esters.[4] |
| General Reactions | Temperature, solvent, pH | Decarboxylation, poor solubility | Lower reaction temperature to prevent decarboxylation, use polar aprotic solvents (DMSO, NMP) to improve solubility, or temporarily convert to an ester. |
VI. Conclusion
Optimizing reactions with pyridine carboxylic acids requires a systematic approach that considers the unique electronic and physical properties of these molecules. By understanding the potential pitfalls—such as catalyst inhibition, unwanted decarboxylation, and solubility issues—and by methodically adjusting key reaction parameters, researchers can significantly improve reaction outcomes. This guide provides a foundation of field-tested insights and established protocols to help you navigate these challenges and successfully incorporate pyridine carboxylic acid scaffolds into your synthetic targets.
References
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Kovalenko, S. M., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(15), 4994. Available at: [Link]
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Cervantes-Reyes, A., et al. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 24(9), 1662–1667. Available at: [Link]
- Process for the isolation of pyridine carboxylic acids. Google Patents.
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Hyster, T. K., & Rovis, T. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. Journal of the American Chemical Society, 136(14), 5344–5347. Available at: [Link]
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Misale, A., et al. (2018). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 57(42), 13734–13745. Available at: [Link]
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Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2635–2643. Available at: [Link]
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Pyridine–borane complex-catalysed thioesterification: the direct conversion of carboxylic acids to thioesters. Royal Society of Chemistry. Available at: [Link]
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Tellis, J. C., et al. (2016). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society, 138(28), 8823–8830. Available at: [Link]
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Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
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Sharma, P., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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An Application of Borane As a Protecting Group for Pyridine. ACS Publications. Available at: [Link]
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Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027. Available at: [Link]
-
Sović, I., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(18), 3349. Available at: [Link]
-
Optimization of the conditions for the Suzuki–Miyaura coupling reaction.... ResearchGate. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(11), 3293. Available at: [Link]
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Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. Available at: [Link]
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Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
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Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Available at: [Link]
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Stryker, J. M., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5268–5271. Available at: [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. ResearchGate. Available at: [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available at: [Link]
-
Canotilho, J., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2198. Available at: [Link]
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Decarboxylative cross-coupling. Wikipedia. Available at: [Link]
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esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]
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Reaction of Pyridine Bases with Carboxylic Acids in Benzene. ResearchGate. Available at: [Link]
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Process for producing pyridine carboxylic acids. European Patent Office. Available at: [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27–50. Available at: [Link]
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Mechanism of the Decarboxylation of α-Pyridylacetic Acid. ACS Publications. Available at: [Link]
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Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. Available at: [Link]
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Pyridinecarboxylic acid. Wikipedia. Available at: [Link]
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Coupling Reagents. Aapptec Peptides. Available at: [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]
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Smith, C. R., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14310–14315. Available at: [Link]
-
Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. ResearchGate. Available at: [Link]
-
What coupling agent will work best for carboxylic acid to aromatic amine?. ResearchGate. Available at: [Link]
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Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(20), 3737-3749. Available at: [Link]
-
Protecting Groups for Carboxylic acid. YouTube. Available at: [Link]
-
Picolinic acid. PubChem. Available at: [Link]
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Technical Support Center: Navigating the Challenges of Scaling Up 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis and scale-up of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the common challenges encountered during the synthesis of this critical pharmaceutical intermediate. Here, we dissect the intricacies of the reaction, offering not just solutions but also the fundamental principles behind them to empower you in your experimental design and execution.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process, often commencing from precursors such as 3-picoline. The journey to the final product is fraught with potential pitfalls, from managing regioselectivity during chlorination to ensuring the stability of the final carboxylic acid. Below is a generalized workflow that highlights the key transformations.
Caption: Troubleshooting workflow for excessive decarboxylation during hydrolysis.
Stage 3: Scale-Up and Purification
Transitioning from the lab bench to a pilot or production scale introduces a new set of challenges.
Question 5: What are the primary safety concerns when scaling up the synthesis of this compound?
Answer: Scaling up this synthesis requires a thorough safety assessment. Key hazards include:
-
Corrosive Reagents: The use of reagents like thionyl chloride, phosphorus oxychloride, and hydrogen fluoride necessitates robust engineering controls and appropriate personal protective equipment.
-
Exothermic Reactions: Many of the reaction steps, particularly chlorination and fluorination, can be highly exothermic. A comprehensive understanding of the reaction calorimetry is essential to ensure adequate heat removal and prevent thermal runaway.
-
Pressure Build-up: Reactions involving gaseous reagents or by-products can lead to pressure build-up. Reactors must be appropriately rated and equipped with pressure relief systems.
-
Toxicity of Intermediates and Reagents: Many of the intermediates and reagents are toxic and require careful handling in well-ventilated areas.
Question 6: We are facing difficulties in purifying the final product to the required specification. What purification strategies are recommended?
Answer: The purification of this compound can be challenging due to the presence of structurally similar impurities. A multi-step purification approach is often necessary:
-
Crystallization: This is often the most effective method for removing impurities. A systematic solvent screening should be performed to identify a solvent system that provides good recovery and high purity.
-
pH-Mediated Extraction: The acidic nature of the product allows for its separation from non-acidic impurities through pH-swing extractions. The product can be extracted into an aqueous base, washed with an organic solvent to remove neutral impurities, and then precipitated by acidification.
-
Chromatography: While less common for large-scale production due to cost, preparative chromatography can be used for high-purity requirements or to remove particularly stubborn impurities.
Quantitative Data Summary
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale (Considerations) |
| Reaction Volume | 100 mL - 5 L | > 50 L |
| Heat Transfer | Surface area to volume ratio is high; efficient heat dissipation. | Surface area to volume ratio is low; requires careful thermal management. |
| Mixing | Generally efficient with standard stir bars/overhead stirrers. | Requires optimized impeller design and agitation speed to ensure homogeneity. |
| Reagent Addition | Can be done manually or with a syringe pump. | Requires automated dosing systems for controlled addition and safety. |
| Work-up | Separatory funnel extractions are common. | Requires larger extraction vessels and phase separation monitoring. |
Experimental Protocols
Protocol 1: Hydrolysis of 2-Chloro-4-cyano-5-(trifluoromethyl)pyridine
! WARNING: This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a solution of 2-chloro-4-cyano-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture), add a solution of sodium hydroxide (2.5 eq) in water.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Isolate the solid product by filtration and wash with cold water.
-
Dry the product under vacuum to a constant weight.
References
- Dunn, G. E., & Lee, K. C. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 49(1), 103-110.
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 55(1), 1342-1347.
- Moser, R. J., & Brown, E. V. (1972). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry, 37(24), 3941-3943.
- Wang, X., et al. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative.
-
Wikipedia. (n.d.). Hammick reaction. Retrieved from [Link]
- Tsukamoto, Y., & Nakamura, S. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 158-173.
- CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine - Google Patents. (n.d.).
- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents. (n.d.).
- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents. (n.d.).
Technical Support Center: Catalyst Deactivation in Pyridine Functionalization
Welcome, researchers, scientists, and drug development professionals. This guide is your dedicated resource for troubleshooting catalyst deactivation during pyridine functionalization reactions. Pyridine moieties are central to countless pharmaceuticals and functional materials, yet their synthesis via catalytic C-H functionalization or cross-coupling is often plagued by catalyst instability.[1][2] The inherent Lewis basicity of the pyridine nitrogen can lead to strong coordination with the metal center, effectively poisoning the catalyst and halting your reaction.[3][4]
This technical support center provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, resolve, and prevent common issues related to catalyst deactivation.
Troubleshooting Guides: Diagnosing and Solving Catalyst Deactivation
This section addresses specific experimental observations and provides a logical workflow to identify the root cause of the problem and implement effective solutions.
Issue 1: My reaction is sluggish, or the yield is drastically low.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a pyridine substrate has stalled or is giving a very low yield. What are the primary suspects?
A1: Low or no conversion in palladium-catalyzed reactions involving pyridines is a frequent challenge, often pointing directly to catalyst deactivation.[5] The primary culprits are the pyridine nitrogen itself, oxygen, or impurities. A systematic investigation is key.
Underlying Causes & Immediate Actions:
-
Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine's nitrogen atom can coordinate strongly with the palladium catalyst, forming inactive complexes and inhibiting catalytic turnover.[3][4][5] This is the most common deactivation pathway.
-
Oxidation of the Active Catalyst: The active Pd(0) species is highly sensitive to oxygen.[5] Trace amounts of air can oxidize it to inactive Pd(II) species, effectively killing the catalytic cycle.
-
Solution: Ensure a rigorously inert atmosphere. This is non-negotiable. Solvents must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes).[6] All glassware should be oven- or flame-dried and the reaction should be run under a positive pressure of an inert gas.
-
-
Impurity-Driven Deactivation: Impurities in your reagents or solvents (e.g., water, sulfur compounds) can act as potent catalyst poisons.[3]
-
Solution: Use high-purity reagents and anhydrous solvents. If necessary, purify your pyridine substrate or coupling partner before use.
-
Troubleshooting Workflow:
Caption: General workflow for catalyst reactivation.
Q5: Are there alternative catalysts to palladium that are less prone to deactivation by pyridines?
A5: Yes, research into alternative, more robust catalytic systems is ongoing.
-
Nickel Catalysts: Nickel, being more earth-abundant and less expensive, is an attractive alternative. Certain nickel-ligand systems have shown high activity for pyridine functionalization. However, they can also be susceptible to deactivation, and often require specific ligand designs to prevent it. [7][8]* Iron Catalysts: Iron-based catalysts are of great interest due to their low cost and low toxicity. However, they can have their own unique deactivation pathways, such as the formation of inactive "flyover" dimer complexes. [9]* Iridium and Rhodium Catalysts: These have been used for specific C-H functionalization reactions of pyridines, sometimes exhibiting different selectivity and stability profiles compared to palladium. [10] The choice of catalyst ultimately depends on the specific transformation you are trying to achieve. Each system will have its own set of optimal conditions and deactivation pathways to consider.
References
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines - Benchchem.
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
- Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
- Technical Support Center: Catalyst Deactivation in 2-Bromo-4-methylpyridine Reactions - Benchchem.
- Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Deriv
- Pyridine and related ligands in transition metal homogeneous catalysis - ResearchG
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH.
- Bypassing the Limitations of Directed C–H Functionaliz
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroarom
- A brief review on the palladium-catalyzed C–H activ
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Public
- C-H Functionalization of Pyridines - Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. researchgate.net [researchgate.net]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid in organic solvents
Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid (CAS 505084-58-2). As a senior application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Section 1: Understanding the Molecule - A Physicochemical Profile
Before troubleshooting, it is crucial to understand the structural features of the molecule that dictate its solubility behavior.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is a complex interplay of four key features:
-
Carboxylic Acid Group (-COOH): This is the most dominant feature. It is highly polar and can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the carbonyl oxygen). This group strongly favors interactions with polar, protic solvents.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, contributing to the molecule's overall polarity and its affinity for protic solvents.[1][2]
-
Electron-Withdrawing Substituents (-Cl and -CF₃): The chloro and trifluoromethyl groups are potent electron-withdrawing groups. They significantly lower the pKa of the carboxylic acid, making it more acidic than a typical benzoic acid. They also increase the molecule's overall molecular weight and surface area without adding significant hydrogen bonding capability, which can sometimes reduce solubility compared to simpler pyridine carboxylic acids.
-
Crystalline Solid Form: In its solid state, the molecule is organized in a crystal lattice, held together by intermolecular forces, likely strong hydrogen bonds between carboxylic acid groups (dimerization) and π-stacking of the pyridine rings. For dissolution to occur, the solvent-solute interactions must provide enough energy to overcome this lattice energy.
These features result in a molecule that is polar, acidic, and has a high potential for hydrogen bonding, making it poorly soluble in non-polar solvents and selectively soluble in specific polar organic solvents.
| Property | Value | Source |
| CAS Number | 505084-58-2 | [3][4] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [4] |
| Molecular Weight | 225.55 g/mol | |
| Physical Form | Solid | |
| Melting Point | 173-178 °C (for 3-carboxylic acid isomer) |
Note: Specific data for the 4-carboxylic acid isomer is limited; data for the closely related 3-carboxylic acid isomer is provided for reference.
Section 2: Frequently Asked Questions (FAQs) & Common Solubility Issues
Q2: Why is my compound completely insoluble in non-polar solvents like hexanes, toluene, or diethyl ether?
A2: This is expected behavior due to the principle of "like dissolves like".[5] Your compound is highly polar due to the carboxylic acid and pyridine nitrogen.[1][2] Non-polar solvents like hexanes and toluene only offer weak van der Waals forces. These interactions are not strong enough to break the powerful hydrogen bonds holding your compound together in its solid crystal lattice. Diethyl ether, while having a polar C-O bond, is aprotic and a poor hydrogen bond donor, making it an ineffective solvent for this solute.
Q3: I'm observing poor solubility in moderately polar aprotic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM). What's happening?
A3: While EtOAc and DCM are more polar than hexanes, they are still suboptimal choices. DCM has no hydrogen bonding capability. Ethyl acetate can act as a hydrogen bond acceptor, but not a donor. The primary obstacle remains the high lattice energy of your solid, which is best overcome by solvents that can both accept and donate hydrogen bonds, effectively solvating both ends of the carboxylic acid group.
Q4: Which organic solvents are the best starting points for solubilizing this compound?
A4: Based on its structure and data from related pyridine carboxylic acids, you should start with highly polar solvents, particularly those capable of hydrogen bonding.[6][7]
Recommended Starting Solvents:
-
Polar Protic Solvents: Methanol, Ethanol, Isopropanol. These alcohols can act as both hydrogen bond donors and acceptors.
-
Polar Aprotic Solvents (High Polarity): Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF). These are excellent hydrogen bond acceptors and are often used as solvents for poorly soluble compounds.
-
Other Possibilities: Acetone and Acetonitrile may show limited to moderate solubility. Studies on nicotinic acid show it is less soluble in these solvents compared to alcohols or DMSO.[6][7]
Q5: My compound dissolves with heating but crashes out of solution when cooled to room temperature. How can I manage this?
A5: This indicates that the dissolution process is endothermic and highly temperature-dependent, which is common for crystalline solids.[1] To manage this:
-
For Reactions: Run the reaction at the elevated temperature required to maintain solubility.
-
For Purification (Recrystallization): This property is ideal for recrystallization. Dissolve the compound in a minimal amount of a suitable hot solvent and allow it to cool slowly to obtain pure crystals.
-
To Maintain Solution at RT: If you need a stable room-temperature solution, the initial solvent choice is likely inadequate. You will need to either switch to a stronger solvent (e.g., from ethanol to DMSO) or develop a co-solvent system.
Section 3: Troubleshooting Guide: A Step-by-Step Workflow
When faced with a solubility challenge, a systematic approach is more effective than random solvent testing. The following workflow provides a logical progression for troubleshooting.
Caption: Troubleshooting workflow for solubility issues.
Section 4: Advanced Solubilization Strategies & Experimental Protocols
Q6: How can I quantitatively and systematically determine the solubility of this compound?
A6: The gravimetric method is a reliable, straightforward technique to determine equilibrium solubility.[7][8]
Protocol 4.1: Solubility Determination by the Gravimetric Method
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 2.0 mL) of the chosen solvent in a sealed vial. "Excess" means enough solid remains undissolved at the end of the experiment.
-
Equilibration: Stir the suspension vigorously at a constant, controlled temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (a minimum of 24 hours is recommended).
-
Sampling: Stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. Crucially, use a syringe fitted with a pre-warmed (to the experimental temperature) 0.45 µm filter to prevent transferring any solid particles.
-
Mass Determination: Dispense the filtered, saturated solution into a pre-weighed, dry container. Accurately record the weight of the container plus the solution.
-
Solvent Evaporation: Carefully evaporate the solvent. This can be done under a stream of nitrogen, in a vacuum oven at a temperature below the compound's decomposition point, or using a rotary evaporator.[8]
-
Final Weighing: Once the solvent is completely removed and the container has cooled to room temperature in a desiccator, weigh the container with the dry solute residue.
-
Calculation:
-
Mass of solute = (Weight of container + residue) - (Weight of empty container)
-
Mass of solvent = (Weight of container + solution) - (Weight of container + residue)
-
Solubility (e.g., in g/100 g solvent) = (Mass of solute / Mass of solvent) * 100
-
Q7: Can I use a co-solvent system to improve solubility, and how do I develop one?
A7: Yes, a co-solvent system is an excellent strategy. The goal is to combine a primary solvent, which may have desirable properties for your reaction (e.g., boiling point, reactivity), with a smaller amount of a stronger "helper" solvent.
Protocol 4.2: Developing a Co-Solvent System
-
Selection: Choose a primary solvent where the compound has low but non-zero solubility (e.g., ethanol). Select a strong, miscible solvent where the compound is highly soluble (e.g., DMSO or DMF).
-
Screening: In separate vials, attempt to dissolve a fixed amount of your compound in the primary solvent (e.g., 10 mg in 1 mL ethanol).
-
Titration: To the vials where the compound did not fully dissolve, add the strong co-solvent dropwise while stirring until complete dissolution is observed.
-
Optimization: Note the approximate percentage (v/v) of the co-solvent required. You can then prepare bulk solvent mixtures with this optimized ratio (e.g., 95:5 Ethanol:DMSO) for your experiment. This approach minimizes the use of high-boiling point solvents like DMSO, which can complicate product isolation.
Q8: Is salt formation a viable strategy to enhance solubility?
A8: Absolutely. As a carboxylic acid, your compound can be deprotonated with a base to form a carboxylate salt. This ionic salt will have drastically different solubility properties, often being much more soluble in polar protic solvents (including water) and insoluble in non-polar organic solvents.
When to Use This Strategy:
-
Aqueous Extractions: During a reaction workup, you can add an aqueous base (e.g., NaHCO₃, K₂CO₃) to deprotonate your compound and extract it from an organic layer into the aqueous layer, separating it from non-acidic impurities. You can then re-acidify the aqueous layer to precipitate your purified product.
-
Reaction in Polar Solvents: If your reaction can be performed with the salt form of the compound, pre-forming the salt with a non-nucleophilic organic base (e.g., triethylamine (Et₃N) or DBU) in a solvent like DMF can be an effective way to achieve a homogeneous reaction mixture.
Section 5: Safety Precautions
Q9: What are the primary safety hazards I should be aware of when handling this compound?
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[9][11]
-
Irritation: Causes serious eye, skin, and respiratory tract irritation.[9][12]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[10][12]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid generating dust.[9][11] Wash hands thoroughly after handling.
Always consult the supplier-specific SDS before use and follow all institutional safety protocols.
References
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. This compound | 505084-58-2 [sigmaaldrich.com]
- 5. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. aaronchem.com [aaronchem.com]
- 13. chembk.com [chembk.com]
- 14. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 15. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
- 20. youtube.com [youtube.com]
- 21. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
Technical Support Center: Managing Byproducts in the Chlorination of Pyridines
Welcome to the technical support center for the chlorination of pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
The chlorination of pyridine is a foundational reaction, yet it is often plagued by challenges related to byproduct formation, including over-chlorination and tar generation. This guide provides in-depth, field-proven insights in a question-and-answer format to address the specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the chlorination of pyridines, offering probable causes and actionable solutions.
Issue 1: Low Yield of the Desired Monochloropyridine and Significant Recovery of Starting Material
Question: I am attempting to synthesize 2-chloropyridine, but my reaction is resulting in a low yield of the product with a large amount of unreacted pyridine. What are the likely causes and how can I improve my conversion?
Answer:
Low conversion in pyridine chlorination can stem from several factors, primarily related to reaction conditions and the inherent stability of the pyridine ring. Pyridine is an electron-deficient heterocycle, making it less susceptible to electrophilic attack compared to benzene.[1]
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. For gas-phase reactions, temperatures are often elevated, sometimes exceeding 250°C.[2] | Higher temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate. However, be cautious as excessively high temperatures can lead to increased byproduct formation, such as tars.[2] |
| Inadequate Catalyst Activity or Loading | If using a catalyst (e.g., Lewis acids like FeCl₃), ensure it is fresh and anhydrous.[3] Consider increasing the catalyst loading incrementally. | Catalysts facilitate the chlorination by activating the chlorine molecule or the pyridine ring, thereby lowering the activation energy of the reaction. |
| Incorrect Molar Ratio of Reactants | Increase the molar ratio of the chlorinating agent to pyridine. An excess of the chlorinating agent can drive the reaction towards the product.[4] | According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products. However, an excessive amount can lead to over-chlorination. |
| Short Reaction Time | Extend the reaction time and monitor the progress using an appropriate analytical technique like Gas Chromatography (GC).[4] | Some reactions may require longer periods to reach completion. Monitoring the reaction progress will help determine the optimal reaction time. |
| Use of Pyridine N-Oxide | Consider an alternative route starting from pyridine N-oxide. The N-oxide activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions, and can lead to higher yields of the corresponding chloropyridines.[5][6][7] | The oxygen atom in pyridine N-oxide donates electron density to the ring, making it more susceptible to electrophilic attack. The N-oxide can be deoxygenated in a subsequent step.[8] |
Issue 2: High Levels of Di- and Polychlorinated Byproducts
Question: My reaction is producing a significant amount of 2,6-dichloropyridine and other polychlorinated species, reducing the yield of my target 2-chloropyridine. How can I improve the selectivity for monochlorination?
Answer:
The formation of di- and polychlorinated byproducts is a classic example of over-chlorination. Once the first chlorine atom is introduced, the resulting chloropyridine can undergo further chlorination.[5]
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Excessive Molar Ratio of Chlorinating Agent | Carefully control the stoichiometry. Use a molar ratio of chlorinating agent to pyridine that is close to 1:1. A slight excess of pyridine can also help to minimize over-chlorination. | Limiting the amount of the chlorinating agent ensures that there is not enough to react with the newly formed monochloropyridine. |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also decrease selectivity.[2] | At lower temperatures, the difference in activation energy between the first and second chlorination is more pronounced, allowing for better control. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it once the desired level of conversion of the starting material is achieved, before significant amounts of dichlorinated products are formed. | Over time, even under optimized conditions, the desired monochloropyridine can be consumed to form polychlorinated byproducts. |
| Inefficient Mixing | Ensure vigorous and efficient stirring of the reaction mixture. | Poor mixing can lead to localized high concentrations of the chlorinating agent, promoting over-chlorination in those areas. |
Below is a workflow to guide you through troubleshooting over-chlorination issues.
Caption: Troubleshooting workflow for over-chlorination.
Issue 3: Excessive Tar Formation
Question: My high-temperature, gas-phase chlorination of pyridine is producing a lot of tarry byproducts that are fouling my reactor. What causes this and how can I prevent it?
Answer:
Tar formation is a common issue in high-temperature gas-phase reactions, often resulting from polymerization and decomposition of reactants and products.[2][9]
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Excessively High Reaction Temperature | Optimize the reaction temperature. While high temperatures are necessary, finding the optimal range that promotes chlorination without significant decomposition is key.[2] | At very high temperatures, C-H and C-C bond cleavage can occur, leading to radical species that can polymerize into tars. |
| "Hot Spots" in the Reactor | Ensure uniform heating of the reactor. For packed-bed reactors, the choice of packing material can influence heat distribution.[10] | Localized "hot spots" can lead to thermal decomposition of the organic molecules. |
| Insufficient Flow of Inert Gas | Use an inert diluent gas such as nitrogen or argon.[11] The flow rate should be sufficient to reduce the partial pressure of the reactants and products. | The inert gas helps to dissipate heat and reduces the concentration of reactive species, thereby minimizing side reactions that lead to tar formation. |
| Reactor Design | Consider the design of your reactor. Some designs are more prone to fouling. A two-stage reaction system, with a controlled hot spot in the first stage followed by a lower temperature zone, has been shown to improve selectivity and reduce tar formation.[10] | A well-designed reactor can improve heat and mass transfer, leading to a more controlled reaction. |
Frequently Asked Questions (FAQs)
Q1: How can I control the regioselectivity of pyridine chlorination to obtain a specific isomer (e.g., 3-chloropyridine)?
Controlling regioselectivity is a significant challenge due to the electronic nature of the pyridine ring.
-
For 2- and 4-chloropyridines: Using pyridine N-oxide as a starting material is a highly effective strategy. The N-oxide activates the 2- and 4-positions towards electrophilic substitution.[6] Subsequent deoxygenation yields the desired chloropyridine.
-
For 3-chloropyridine: This is often more challenging to obtain selectively via direct electrophilic chlorination. Radical chlorination at high temperatures can favor the 3-position.[12] More modern methods, such as those involving Zincke imine intermediates, offer a synthetic route to 3-halopyridines under milder conditions.[1] Another approach involves the chlorination of 2,6-dichloropyridine to 2,3,6-trichloropyridine, followed by selective dechlorination.[3]
The following diagram illustrates the general reactivity of the pyridine ring towards electrophiles.
Caption: General regioselectivity of electrophilic attack on pyridine.
Q2: What are the best analytical techniques to monitor the progress of my pyridine chlorination reaction and analyze the byproduct profile?
-
Gas Chromatography (GC): This is an excellent technique for monitoring the disappearance of the starting material and the appearance of products and byproducts, especially for volatile compounds like chloropyridines.[4] A flame ionization detector (FID) is commonly used. For identification, GC coupled with a mass spectrometer (GC-MS) is invaluable.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile derivatives or for analyzing reaction mixtures that may contain non-volatile components.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final, purified product and can be used to analyze the composition of the crude reaction mixture.
Q3: What are the recommended purification methods to separate the desired chloropyridine from byproducts?
The choice of purification method depends on the physical properties of the products and byproducts.
-
Distillation: Fractional distillation is often effective for separating chloropyridines with different boiling points, such as separating 2-chloropyridine from 2,6-dichloropyridine.[3][14]
-
Recrystallization: If the desired product is a solid, recrystallization can be a powerful technique for achieving high purity.[13][14]
-
Acid-Base Extraction: Since pyridines are basic, an acidic wash can be used to extract the chlorinated pyridines into an aqueous layer, separating them from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[3][15]
-
Column Chromatography: This is a versatile method for separating isomers and closely related byproducts. However, the basic nature of pyridines can cause tailing on silica gel. This can often be mitigated by adding a small amount of a base, like triethylamine, to the eluent.[3][15]
References
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
- CN1245167A. (2000). Process for separating chloropyridine product. Google Patents.
-
Chemistry World. (2021). Re-evaluating pyridine's role in chlorination reaction. Retrieved from [Link]
- US4256894A. (1981). Preparation of chlorinated pyridines. Google Patents.
-
Oxidation with Chlorine /Pyridine Complexes. (n.d.). Wordpress. Retrieved from [Link]
-
Barton, J. C., et al. (2021). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
EP0684943B1. (1993). Chlorination process of pyridine derivatives. European Patent Office. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective chlorination of pyridine N-oxides under optimized... Retrieved from [Link]
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Boyd, M. J., et al. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Retrieved from [Link]
- CA1283413C. (1991). Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process. Google Patents.
- EP0239905A1. (1987). Vapor phase production of Chlorinated pyridines from alpha-picoline. Google Patents.
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Semantic Scholar. (2001). PREPARATION OF 2-CHLOROPYRIDINE. Retrieved from [Link]
- US5319088A. (1994). Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors. Google Patents.
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CABI Digital Library. (n.d.). Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. Retrieved from [Link]
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SWAYAM Prabha IIT Madras Channels. (2021, February 17). Pyridines – synthesis, reactions and applications [Video]. YouTube. [Link]
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European Publication Server. (n.d.). Selective gas phase chlorination of polychlorinated beta-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors. Retrieved from [Link]
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National Toxicology Program. (1996). 2-Chloropyridine. Retrieved from [Link]
- CN101830844A. (2010). Preparation method of 2-chloropyridine. Google Patents.
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ACS Publications. (2015). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from [Link]
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NIH. (2024). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. Retrieved from [Link]
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ResearchGate. (n.d.). Established strategies for controlling regioselectivity in C−H activation of pyridine. Retrieved from [Link]
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Filo. (2025). Question 4: Compare and contrast the mechanisms for chlorination of pyrid... Retrieved from [Link]
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RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Retrieved from [Link]
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ResearchGate. (2017). Chlorination of Pyridine at Position-6? Retrieved from [Link]
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MDPI. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Retrieved from [Link]
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ResearchGate. (n.d.). Chlorination and bromination of pyridine. Retrieved from [Link]
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ACS Publications. (n.d.). Pyridine complexes of chlorine atoms. Journal of the American Chemical Society. Retrieved from [Link]
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ACS Publications. (n.d.). Chlorination, bromination and oxygenation of the pyridine ring using acetyl hypofluorite made from fluorine. The Journal of Organic Chemistry. Retrieved from [Link]
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LabRulez LCMS. (n.d.). Analysis of Pyridine. Retrieved from [Link]
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TNO Publications. (n.d.). Tar formation in pyrolysis and gasification. Retrieved from [Link]
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PubMed. (2011). Volatile disinfection by-product analysis from chlorinated indoor swimming pools. Retrieved from [Link]
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Technical Support Center: 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid
Guide for Researchers, Scientists, and Drug Development Professionals
This guide serves as a dedicated technical resource for the handling, storage, and troubleshooting of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid (CAS: 505084-58-2). As a pivotal building block in pharmaceutical and agrochemical synthesis, its proper management is critical for experimental success, safety, and reproducibility.[1][2][3] This document, authored from the perspective of a Senior Application Scientist, combines established safety protocols with practical, field-proven insights to address common challenges encountered in the laboratory.
Section 1: Core Compound Specifications
A foundational understanding of the material's properties is the first step toward safe and effective utilization. Below is a summary of key specifications.
| Property | Value | Source(s) |
| CAS Number | 505084-58-2 | [4][5] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [6] |
| Molecular Weight | 225.55 g/mol | [5] |
| Synonyms | 2-chloro-5-(trifluoromethyl)isonicotinic acid | [6][7] |
| Typical Form | Solid / Crystalline Powder |
Section 2: Safe Handling & Personal Protection
Handling this compound requires adherence to strict safety protocols to mitigate risks associated with potent chemical reagents. The primary hazards associated with similar chemical structures include skin, eye, and respiratory irritation, as well as acute toxicity if swallowed or inhaled.[8][9] Always consult the specific Safety Data Sheet (SDS) provided by your supplier for definitive hazard information.[10][11]
Mandatory Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][10]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile or neoprene).[9]
-
Body Protection: Wear a standard laboratory coat. Ensure it is buttoned to protect against accidental splashes.[12]
-
Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[8][11] If engineering controls are inadequate, use a NIOSH/MSHA approved respirator.[10]
Safe Handling Workflow
The following workflow diagram outlines the critical steps from receiving the compound to its final use in an experiment, ensuring safety at each stage.
Caption: Workflow for safe handling of the compound.
Standard Operating Procedure (SOP) for Weighing and Dissolution
-
Preparation: Before retrieving the compound from storage, ensure your chemical fume hood is operational and your PPE is correctly worn. Prepare all necessary glassware and solvents.
-
Aliquot Transfer: Inside the fume hood, carefully transfer an estimated amount of the solid from the main container to a smaller, tared weigh boat or vial. This minimizes contamination of the stock container and reduces the time it is open to the atmosphere.
-
Weighing: Weigh the compound precisely. Handle the solid gently to avoid creating airborne dust.[9][11]
-
Dissolution: Add the selected solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing and dust formation. Use a vortex or magnetic stirrer to aid dissolution. If solubility is an issue, refer to the troubleshooting guide in Section 4.
-
Final Check: The resulting solution should be clear and free of particulates. If not, this may indicate a solubility or purity issue.
-
Cleanup: Immediately decontaminate the spatula and weighing vessel. All disposable materials contaminated with the compound must be discarded into a designated hazardous waste container.
Section 3: Storage & Stability
Proper storage is essential to maintain the chemical integrity and efficacy of this compound over time.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is often recommended. | Reduces the rate of potential degradation reactions.[11] |
| Atmosphere | Keep container tightly sealed. | Prevents absorption of atmospheric moisture, which can affect reactivity or lead to hydrolysis.[11][12] |
| Light | Store in an opaque or amber vial, protected from light. | Similar pyridine derivatives are known to be light-sensitive.[10][11] Exposure can lead to gradual degradation. |
| Incompatibilities | Store away from strong oxidizing agents and strong bases. | The carboxylic acid moiety will react exothermically with bases. Strong oxidizers can cause degradation of the pyridine ring.[12] |
Signs of Degradation: Visually inspect the material before use. Any significant change in color, texture (e.g., from a free-flowing powder to a sticky solid), or the presence of a strong odor may indicate degradation. If degradation is suspected, it is advisable to use a fresh batch or re-qualify the material using an analytical technique like NMR or LC-MS.
Section 4: Troubleshooting Guide & FAQs
This section addresses common issues encountered during experimental work.
Q1: My compound is not dissolving. What solvents and techniques should I try?
A1: Solubility can be a significant hurdle. This compound, being a carboxylic acid with a fluorinated pyridine ring, has moderate polarity. A systematic approach is best.
-
Common Solvents: Start with common polar aprotic solvents used in drug discovery, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For reactions, solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN) may be suitable. Protic solvents like methanol or ethanol can also be effective. It is slightly soluble in water.[13]
-
Gentle Heating: Gently warming the solution (e.g., to 40-50°C) can significantly increase the rate of dissolution and solubility. Always do this with caution, ensuring the solvent's boiling point is not exceeded and there are no incompatible reagents present.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates, increasing the surface area available for solvation. This is often more effective than simple vortexing.
-
pH Adjustment: As a carboxylic acid, its solubility in aqueous media is highly pH-dependent. Deprotonating the acid with a mild base (e.g., sodium bicarbonate or triethylamine) to form the carboxylate salt will dramatically increase its solubility in water or polar protic solvents. This is a critical technique for preparing solutions for biological assays.
Solubility Troubleshooting Flowchart
Caption: Decision tree for troubleshooting solubility.
Q2: My reaction yields are inconsistent. Could the starting material be the issue?
A2: Yes, inconsistent results often trace back to the starting material. Consider these factors:
-
Purity: The compound is typically supplied with >98% purity.[4] However, trace impurities can interfere with certain catalytic reactions. If you suspect an issue, obtain a Certificate of Analysis (CoA) for the specific lot number from the supplier.
-
Water Content: The carboxylic acid is hygroscopic and can absorb atmospheric moisture. Water can act as a nucleophile or a poison for many sensitive reagents (e.g., organometallics, acid chlorides). To mitigate this, store the compound in a desiccator and, if necessary, dry it under a high vacuum before use.
-
Degradation: As mentioned in Section 3, improper storage can lead to degradation. If the material is old or has been stored improperly, it may be the source of the inconsistency.
Q3: How should I dispose of waste containing this compound?
A3: All waste, including unused solid, solutions, and contaminated labware, must be treated as hazardous chemical waste.[9][12]
-
Collection: Collect all waste in a clearly labeled, sealed container. Do not mix it with incompatible waste streams (e.g., strong bases or oxidizers).
-
Disposal: The container should be disposed of through your institution's Environmental Health & Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[9][12] Never pour waste containing this compound down the drain.
Section 5: References
-
This compound. (n.d.). Abound. Retrieved January 3, 2026, from [Link]
-
Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. (n.d.). Cole-Parmer. Retrieved January 3, 2026, from [Link]
-
Safety Data Sheet: 3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID. (2015, May 6). Georganics. Retrieved January 3, 2026, from [Link]
-
2-(Trifluoromethyl)pyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific. Retrieved January 3, 2026, from [Link]
-
2-Chloro-5-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]
-
2 - chloro -5 - (trifluoromethyl) pyridine research. (n.d.). Dissertation. Retrieved January 3, 2026, from [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach. Retrieved January 3, 2026, from [Link]
-
Synthetic method of 2-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents. Retrieved January 3, 2026, from
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Technical Support Center: Ensuring the Stability of Trifluoromethyl-Containing Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical support and troubleshooting advice to prevent the decomposition of trifluoromethyl-containing compounds. The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] However, despite the inherent strength of the C-F bond, the -CF3 group is not invincible and can be susceptible to degradation under certain experimental conditions.[4] This guide provides a structured approach to understanding and mitigating these stability challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable protocols to resolve the problem.
Issue 1: Unexpected Hydrolysis of the Trifluoromethyl Group to a Carboxylic Acid
Symptoms:
-
Appearance of a new, more polar spot on TLC.
-
Mass spectrometry data shows a loss of 19 Da (F) and a gain of 17 Da (OH), or a net loss of 2 Da, followed by further transformation to the carboxylic acid.
-
¹⁹F NMR shows a diminishing signal for your compound's -CF3 group and the appearance of fluoride ions.
Root Cause Analysis: While generally robust, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid under strongly acidic or basic conditions.[5][6][7] The mechanism can be complex and is often facilitated by neighboring functional groups or specific reaction conditions. For instance, studies on trifluoromethylphenols have demonstrated their conversion to the corresponding hydroxybenzoic acids, particularly at alkaline pH.[7][8]
-
Under Basic Conditions: The hydrolysis can be initiated by the attack of a hydroxide ion. This is particularly relevant for aryl-CF3 compounds where the aromatic ring's electron-withdrawing or -donating substituents can influence the reaction rate.[8]
-
Under Acidic Conditions: Strong Brønsted or Lewis acids can promote hydrolysis.[4][9] For example, fuming sulfuric acid in the presence of boric acid has been used to intentionally hydrolyze trifluoromethyl groups on triarylphosphines to carboxylic acids.[5][10]
Mitigation Strategies & Protocols:
1. pH Control and Buffer Selection:
-
Recommendation: Maintain a pH range of 4-8 for your reactions and purifications whenever possible.
-
Protocol: Buffered Reaction Setup
-
Choose a buffer system that is compatible with your reaction and maintains the pH in the desired range (e.g., phosphate, acetate, or MES buffers).
-
Before adding your trifluoromethyl-containing compound, ensure the reaction mixture is pre-buffered to the target pH.
-
Monitor the pH throughout the reaction, especially if acidic or basic byproducts are expected, and adjust as necessary with a dilute acid or base.
-
2. Avoidance of Strong Acids and Bases:
-
Recommendation: If a strong acid or base is required for a synthetic step, consider using a milder reagent or protecting the trifluoromethyl group if it is in a particularly labile position.
-
Alternative Reagents:
-
Instead of strong mineral acids, consider using weaker organic acids like acetic acid or solid-supported acids that can be easily filtered off.
-
In place of strong bases like NaOH or KOH, explore the use of organic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or carbonates like K₂CO₃ or Cs₂CO₃.
-
3. Temperature Management:
-
Recommendation: Run reactions at the lowest effective temperature. Elevated temperatures can accelerate hydrolysis.
-
Protocol: Low-Temperature Reaction
-
Set up your reaction in a cooling bath (e.g., ice-water for 0 °C, or an acetone/dry ice bath for lower temperatures).
-
Add reagents slowly to control any exotherms.
-
Monitor the reaction progress closely by TLC or LC-MS to determine the minimum time required for completion.
-
Issue 2: Defluorination or Hydrodefluorination of the Trifluoromethyl Group
Symptoms:
-
Mass spectrometry data indicates the loss of one or more fluorine atoms (loss of 19 Da per fluorine).
-
You may observe the formation of -CHF₂ or -CH₂F groups in your ¹H and ¹⁹F NMR spectra.
-
Formation of complex mixtures of partially fluorinated byproducts.
Root Cause Analysis: Defluorination can occur through various mechanisms, including reactions with strong reducing agents, certain transition metals, or under photochemical conditions.[4][11]
-
Lewis Acid Catalysis: Strong Lewis acids can ionize a C-F bond, leading to the formation of a carbocation that can then undergo further reactions.[4][12]
-
Reductive Defluorination: Metal hydrides and some transition metal catalysts can promote the reduction of C-F bonds.[4]
-
Photochemical Decomposition: Exposure to UV light can induce the degradation of trifluoromethyl-containing compounds, sometimes leading to defluorination.[7] For example, 4-(trifluoromethyl)phenol has been shown to degrade to trifluoroacetic acid upon photolysis.[7]
Mitigation Strategies & Protocols:
1. Careful Selection of Catalysts and Reagents:
-
Recommendation: Be mindful of the potential for defluorination when using Lewis acids or transition metal catalysts.
-
Screening Protocol:
-
If a Lewis acid is necessary, screen a panel of milder options (e.g., ZnCl₂, Sc(OTf)₃) in small-scale test reactions.
-
When using transition metal catalysts, consider those with a lower propensity for C-F bond activation.
-
Analyze the crude reaction mixture by LC-MS or ¹⁹F NMR to detect any defluorinated byproducts.
-
2. Protection from Light:
-
Recommendation: Protect your reaction and stored samples from light, especially if your compound has a chromophore that absorbs in the UV-Vis range.
-
Protocol: Light-Protected Experimentation
-
Conduct your reaction in a flask wrapped in aluminum foil or in amber-colored glassware.
-
Store solutions and solid samples in amber vials or in a dark environment.
-
For photochemically sensitive compounds, consider working under red light.
-
3. Quenching and Work-up Procedures:
-
Recommendation: A rapid and effective quench of reactive reagents can prevent unwanted side reactions during work-up.
-
Protocol: Optimized Quenching
-
At the end of the reaction, cool the mixture to 0 °C.
-
Slowly add a quenching agent (e.g., water, saturated ammonium chloride) to neutralize any reactive species.
-
Proceed immediately with extraction and purification to minimize the time the compound is in a potentially destabilizing environment.
-
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl group generally considered stable?
A1: The stability of the trifluoromethyl group stems from the high bond dissociation energy of the carbon-fluorine bond.[1] This makes it resistant to many chemical transformations and metabolic degradation, which is a key reason for its widespread use in drug design.[1][2][3]
Q2: What are the best general storage conditions for trifluoromethyl-containing compounds?
A2: For active pharmaceutical ingredients (APIs) and research compounds, it is crucial to follow the supplier's recommendations.[13][14] In the absence of specific instructions, store compounds in a cool, dry, and dark place.[15][16] For long-term storage, consider refrigeration (2-8 °C) or freezing (-20 °C or lower), especially for sensitive compounds.[17] Always store them in tightly sealed containers to protect from moisture and air.[16]
Q3: How can I detect the decomposition of my trifluoromethyl-containing compound?
A3: A multi-pronged analytical approach is recommended:
-
Thin-Layer Chromatography (TLC): Look for the appearance of new spots, which may indicate degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for detecting and identifying degradation products by their mass-to-charge ratio.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is highly specific for fluorine-containing compounds. A decrease in the intensity of your starting material's signal and the appearance of new signals can indicate decomposition.
-
¹H NMR: Changes in the proton spectrum can also signal degradation.
-
Q4: Can purification methods cause decomposition of trifluoromethyl compounds?
A4: Yes, certain purification methods can be problematic.
-
Chromatography: Silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.[20] If you suspect this is an issue, you can use deactivated silica (e.g., by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina or reverse-phase silica.[20]
-
Distillation: High temperatures during distillation can lead to thermal decomposition. If your compound is thermally labile, consider purification by chromatography or recrystallization.
Q5: Are there any software tools that can help predict the stability of my compound?
A5: While no software can perfectly predict stability, Density Functional Theory (DFT) calculations can be used to investigate potential degradation pathways from a thermodynamic and kinetic perspective.[8] This can help in understanding the likelihood of certain decomposition reactions and in designing more stable analogues.
Data and Diagrams
Table 1: Common Decomposition Pathways and Mitigation Strategies
| Decomposition Pathway | Triggering Conditions | Primary Degradation Product | Recommended Mitigation Strategies |
| Hydrolysis | Strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), elevated temperatures.[5][6][8] | Carboxylic acid (-COOH) | Maintain pH between 4-8, use buffered solutions, avoid high temperatures. |
| Defluorination | Strong Lewis acids (e.g., AlCl₃), some transition metal catalysts, strong reducing agents.[4][12] | Difluoromethyl (-CHF₂) or monofluoromethyl (-CH₂F) analogues | Screen for milder catalysts, use stoichiometric amounts of reagents, control reaction temperature. |
| Photodecomposition | Exposure to UV or high-energy visible light.[7] | Varies, can include defluorination or fragmentation. | Protect reactions and samples from light using amber vials or aluminum foil. |
Diagrams
Below are diagrams illustrating key concepts related to the stability of trifluoromethyl-containing compounds.
Caption: Major decomposition pathways for trifluoromethyl compounds.
Caption: Troubleshooting workflow for stabilizing trifluoromethyl compounds.
References
- Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing.
- Protolytic defluorination of trifluoromethyl-substituted arenes. PMC - NIH.
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances.
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts (RSC Publishing).
- Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.
- Access to Alkylative/Hydrodefluorination of Trifluoromethyl Ketones Using Photoexcited Dihydropyridines. Organic Letters.
- Proposed reaction mechanism of the hydrolysis of the trifluoromethyl group in trifluoromethylated phosphines with sulfuric acid.
- Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution.
- Lability of the Trifluoromethyl Group of Trifluoromethoxybenzenes under HF/Lewis Acid Conditions.
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PMC.
- Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
- Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase.
- Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Detection and degradation technology of environmental persistent trifluoromethyl pollutants. Preprints.org.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Main-Group Lewis Acids for C−F Bond Activ
- Fluorine effects in organocatalysis – asymmetric Brønsted acid assisted Lewis base catalysis for the synthesis of trifluoromethylated heterocycles exploiting the negative hyperconjugation of the CF3-group.
- Air- and water-stable Lewis acids: synthesis and reactivity of P-trifluoromethyl electrophilic phosphonium cations.
- Energetics and Mechanism of the Decomposition of Trifluoromethanol.
- Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one. Benchchem.
- Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. PMC - NIH.
- Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules. PMC - NIH.
- Radical CH Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. Refubium - Freie Universität Berlin.
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethyl
- Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv | Cambridge Open Engage.
- Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds. Organic Chemistry Frontiers (RSC Publishing).
- Trifluoromethyl
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group - Princeton University.
- Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry. Reddit.
- The Storage Conditions For APIs And Medicines. Octagonchem.
- Analytical Method Summaries. Eurofins.
- N-Trifluoromethyl Compounds Demonstrate Enhanced Metabolic Stability: A Compar
- Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH.
- Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support.
- Proper Storage Conditions for Your APIs. GMP Trends.
- Storage temperature for pure powdered APIs : r/AskChemistry. Reddit.
- Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. NIH.
- SAFETY D
- General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed.
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Validation & Comparative
A Comparative Guide to 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid and Its Isomers for Advanced Research
This guide provides an in-depth comparison of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid and its key structural isomers. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document elucidates the nuanced differences in synthesis, reactivity, and potential biological applications that arise from subtle changes in molecular architecture. We will explore the causal relationships between structure and function, supported by experimental data and established chemical principles.
Introduction: The Strategic Value of Substituted Pyridine Carboxylic Acids
Pyridine and its derivatives are cornerstones of modern pharmacology and agrochemistry, with the pyridine ring being the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Pyridine carboxylic acid isomers—picolinic, nicotinic, and isonicotinic acids—serve as foundational scaffolds for a multitude of therapeutic agents targeting conditions from tuberculosis to cancer.[1][2][3]
The strategic introduction of substituents like halogens and trifluoromethyl (CF3) groups dramatically alters the physicochemical and biological properties of the parent scaffold. The CF3 group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. This guide focuses on this compound, a highly functionalized building block, and compares it with its isomers to provide a clear framework for rational design in chemical synthesis.
Molecular Overview: A Structural Comparison of Key Isomers
The specific arrangement of the chloro, trifluoromethyl, and carboxylic acid groups around the pyridine ring dictates the molecule's electronic landscape and steric profile. Below we compare the target molecule with representative isomers that highlight the impact of positional changes.
Target Molecule: this compound (Isonicotinic Acid derivative)
Key Isomeric Variations:
-
Isomer A (Nicotinic Acid Derivative): 4-(Trifluoromethyl)pyridine-3-carboxylic acid.[4] This isomer shifts the carboxylic acid to the 3-position, altering its proximity to the CF3 group and its electronic influence on the ring nitrogen.
-
Isomer B (Picolinic Acid Derivative): 5-(Trifluoromethyl)pyridine-2-carboxylic acid.[5] Here, the carboxylic acid is adjacent to the ring nitrogen, which significantly impacts its acidity and chelating properties.
-
Isomer C (Positional Isomer of Substituents): 2-Chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid. This hypothetical isomer moves the CF3 group, changing the steric and electronic environment around the reactive C2-chloro position.
Caption: Key structural isomers of substituted pyridine-4-carboxylic acid.
Synthesis Strategies: Navigating Pathways to Functionalized Pyridines
The synthesis of these complex pyridines is a multi-step process where the choice of starting material and reaction sequence is critical. The synthesis of 2-chloro-5-(trifluoromethyl)pyridine is a key convergent point for many of these molecules.
Synthesis of the Core Intermediate: 2-chloro-5-(trifluoromethyl)pyridine
A common and industrially significant route starts from 3-picoline (3-methylpyridine).[6] The process involves a simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) over a transition metal catalyst.[7] This method offers a direct, one-step path to the intermediate, although it can produce chlorinated by-products.[7]
An alternative, multi-step approach involves:
-
N-Oxidation: 3-picoline is oxidized to 3-picoline-N-oxide.
-
Chlorination: The N-oxide is chlorinated to yield a mixture of isomers, including 2-chloro-5-methylpyridine.
-
Side-Chain Chlorination: The methyl group is chlorinated to a trichloromethyl group (-CCl3).
-
Halogen Exchange (HALEX): The -CCl3 group is fluorinated to the final -CF3 group.
Caption: General synthetic workflow for the target molecule from 3-picoline.
Carboxylation: The Final Step
To obtain the target molecule, this compound, a carboxyl group must be introduced at the 4-position of the intermediate. This is typically achieved through a directed ortho-metalation approach, followed by quenching with carbon dioxide. The specific directing group and reaction conditions are crucial for achieving the desired regioselectivity.
Physicochemical Properties and Chemical Reactivity
The electronic properties of the substituents profoundly influence the reactivity of the pyridine ring, particularly for nucleophilic aromatic substitution (SNAr).
| Property | Target Molecule | Isomer A | Isomer B | Rationale for Difference |
| pKa (Carboxylic Acid) | Lower | Higher | Lowest | The electron-withdrawing Cl and CF3 groups lower the pKa. In Isomer B, the COOH is adjacent to the ring N, making it the most acidic. |
| Ring Basicity (pKa of N) | Very Low | Low | Low | All isomers have strongly electron-withdrawing groups, which significantly reduce the basicity of the pyridine nitrogen. |
| Reactivity towards SNAr | High | N/A | High | The C2-Cl is activated by the electron-deficient ring, further enhanced by the -CF3 and -COOH groups. Isomer A lacks the C2-Cl for this reaction. |
| Lipophilicity (calc. LogP) | Moderate | Lower | Moderate | The CF3 group significantly increases lipophilicity. The presence and position of the polar COOH group modulates the overall value. |
The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)
The most significant reaction for the target molecule and its C2-chloro isomers is Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is amplified by the potent electron-withdrawing capabilities of the trifluoromethyl and carboxylic acid groups. This makes the C2 position, bearing the chloro leaving group, highly electrophilic and susceptible to attack by nucleophiles.[8][9][10]
The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.
Caption: The addition-elimination mechanism of SNAr on an activated chloropyridine.
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Objective: To synthesize a 2-amino-5-(trifluoromethyl)pyridine-4-carboxylic acid derivative.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., benzylamine) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dimethyl sulfoxide (DMSO)
-
Stir plate, condenser, nitrogen inlet, reaction vessel
Procedure:
-
Vessel Preparation: To a dry reaction vessel under a nitrogen atmosphere, add this compound.
-
Solvent Addition: Add DMSO to dissolve the starting material.
-
Reagent Addition: Add the primary amine followed by the dropwise addition of DIPEA.
-
Causality Insight: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cationic species without interfering with the nucleophile.
-
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry under vacuum. Recrystallize or purify by column chromatography if necessary.
Self-Validation: The progress of the reaction can be unequivocally monitored by LC-MS, observing the disappearance of the starting material mass peak and the appearance of the expected product mass peak. The final product structure should be confirmed by ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy.
Biological Activity and Structure-Activity Relationships (SAR)
The isomeric position of substituents has a profound impact on biological activity, primarily by influencing how the molecule fits into a target protein's binding pocket and its overall pharmacokinetic profile.
-
Enzyme Inhibition: Pyridine carboxylic acids are well-documented as enzyme inhibitors.[2] A study on trifluoromethyl-pyridine carboxylic acid Zn(II) complexes demonstrated that isomeric ligands lead to different coordination modes (chelated vs. monodentate), which in turn affects their binding affinity to biomolecules like DNA and bovine serum albumin.[5] The picolinic acid derivative (Isomer B) formed a more stable N,O-chelated complex, suggesting it may have a stronger interaction with metal-containing active sites in metalloenzymes.[5]
-
Agrochemicals: Many successful agrochemicals, such as the fungicide fluopyram and the herbicide fluazifop, contain a trifluoromethyl-pyridine core.[7] The specific substitution pattern is critical for both target efficacy and crop selectivity. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is a key intermediate for several crop-protection products.[7]
-
Drug Design: The replacement of a phenyl ring with a pyridine ring can significantly improve pharmacological parameters like potency and selectivity.[1] The nitrogen atom's ability to act as a hydrogen bond acceptor is a key feature. The target molecule offers multiple points for interaction: the nitrogen acceptor, the carboxylic acid donor/acceptor, and the lipophilic CF3 group, making it a versatile scaffold for library synthesis.
| Isomer Type | Key Structural Feature | Potential Biological Implication | Example Application Area |
| Target Molecule | 4-COOH, 5-CF3, 2-Cl | Versatile scaffold for SNAr, good balance of H-bonding and lipophilicity. | Kinase Inhibitors, GPCR Modulators |
| Isomer A (Nicotinic) | 3-COOH, 4-CF3 | Altered vector for H-bonding interactions compared to the target. | Metabolic Disease, CNS agents |
| Isomer B (Picolinic) | 2-COOH, 5-CF3 | Strong metal-chelating ability due to N and COOH proximity. | Metalloenzyme Inhibitors, Anti-inflammatory agents |
Conclusion
While structurally similar, this compound and its isomers offer distinct advantages and present unique challenges in chemical synthesis and application.
-
This compound stands out as a superior building block for combinatorial chemistry and lead optimization. Its C2-chloro group is highly activated for SNAr, providing a reliable handle for introducing diverse functionalities, while the 4-carboxylic acid and 5-trifluoromethyl groups offer key interaction points for modulating potency and pharmacokinetic properties.
-
Picolinic acid isomers (e.g., Isomer B) should be considered when metal chelation is a desired mechanism of action, such as in targeting metalloenzymes.
-
Nicotinic acid isomers (e.g., Isomer A) provide a different spatial arrangement of functional groups, which can be crucial for optimizing binding to specific protein active sites where the 4-substituted scaffold may not fit.
The choice of isomer is therefore a strategic decision based on the synthetic pathway, the desired reactivity, and the ultimate biological target. This guide serves as a foundational resource for making that informed decision.
References
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem.
-
Yaqoob, S., Khan, F. A., Tanveer, N., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]
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PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
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Wikipedia. (n.d.). Pyridinecarboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Isomeric variants of pyridine carboxylic acid; (b) Representative...[Link]
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Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]
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Kim, H., et al. (2025). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. [Link]
-
YouTube. (2019). Nucleophilic aromatic substitutions. [Link]
- Google Patents. (n.d.). Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
Wang, R., et al. (2025). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry. [Link]
- Google Patents. (n.d.). Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
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Journal of the American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]
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A Comparative Guide to the Biological Activity of Trifluoromethylpyridine Isomers
Introduction: The Strategic Importance of the Trifluoromethyl Group in Pyridine Scaffolds
In the landscape of modern agrochemical and pharmaceutical research, the strategic incorporation of fluorine-containing moieties has been a transformative approach to enhancing molecular properties. Among these, the trifluoromethyl (CF₃) group stands out for its profound impact on the biological activity of parent molecules. When appended to a pyridine ring, the resulting trifluoromethylpyridine (TFMP) isomers become valuable building blocks for a diverse array of bioactive compounds.[1] The unique physicochemical properties conferred by the CF₃ group—such as high electronegativity, metabolic stability, and increased lipophilicity—can dramatically alter a molecule's interaction with biological targets, ultimately defining its efficacy as a herbicide, insecticide, fungicide, or therapeutic agent.[2]
This guide provides an in-depth comparison of the biological activities of the three positional isomers of trifluoromethylpyridine: 2-trifluoromethylpyridine (α-TFMP), 3-trifluoromethylpyridine (β-TFMP), and 4-trifluoromethylpyridine (γ-TFMP). We will explore how the seemingly subtle shift in the position of the CF₃ group around the pyridine ring dictates the utility of these isomers in different life science applications, supported by experimental data and insights into their structure-activity relationships (SAR).
Physicochemical Properties Influencing Bioactivity
The position of the electron-withdrawing trifluoromethyl group on the pyridine ring significantly influences the electronic distribution, dipole moment, and steric hindrance of the molecule. These differences, in turn, affect the binding affinity of TFMP-containing compounds to their target proteins, their metabolic pathways, and their pharmacokinetic profiles.
| Property | 2-Trifluoromethylpyridine | 3-Trifluoromethylpyridine | 4-Trifluoromethylpyridine |
| Electron Density | The CF₃ group at the 2-position strongly withdraws electron density from the nitrogen atom, reducing its basicity. | The CF₃ group at the 3-position has a moderate electron-withdrawing effect on the ring nitrogen. | The CF₃ group at the 4-position has a significant electron-withdrawing effect, though generally less than the 2-position, influencing the overall polarity. |
| Steric Hindrance | The proximity of the CF₃ group to the nitrogen atom can create steric hindrance, potentially influencing interactions with biological targets. | The CF₃ group is more remote from the nitrogen, offering less steric hindrance around the core of the pyridine. | The CF₃ group is also distal to the nitrogen, but its position can influence the overall shape and binding orientation of the molecule. |
| Lipophilicity | The trifluoromethyl group generally increases the lipophilicity of the pyridine ring, which can enhance membrane permeability.[3] | The increased lipophilicity is a common feature across all isomers, aiding in the transport of the molecule to its site of action.[3] | The position of the CF₃ group can subtly alter the overall lipophilicity and how the molecule partitions between aqueous and lipid environments. |
Herbicidal Activity: A Tale of Two Isomers
The development of herbicides has greatly benefited from the inclusion of the trifluoromethylpyridine scaffold. Notably, derivatives of 3-trifluoromethylpyridine and 2-trifluoromethylpyridine have demonstrated significant herbicidal activity, primarily by inhibiting key enzymes in plant metabolic pathways.
Dominance of 3-Trifluoromethylpyridine Derivatives
A significant number of commercial herbicides are derived from 3-trifluoromethylpyridine. A prime example is Fluazifop-butyl , one of the first herbicides to incorporate a TFMP moiety. It acts as an acetyl-CoA carboxylase (ACCase) inhibitor, a critical enzyme in fatty acid synthesis in grasses.[4] The 5-trifluoromethylpyridin-2-yloxy moiety is crucial for its potent and selective herbicidal action against grass weeds.
Another important class of herbicides derived from 3-trifluoromethylpyridine are the acetolactate synthase (ALS) inhibitors. For instance, Flazasulfuron is a sulfonylurea herbicide used for broadleaf weed control in various crops.[1]
The Role of 2-Trifluoromethylpyridine Derivatives
Derivatives of 2-trifluoromethylpyridine have also been successfully developed as herbicides. Flupyrsulfuron-methyl-sodium , another ALS inhibitor, is effective for the control of black-grass and other weeds in cereal crops. The 6-(trifluoromethyl)pyridine moiety is a key feature of this herbicide.
Comparative Efficacy:
While direct comparative studies of the simple isomers are scarce, the prevalence of commercial products suggests that the 3-TFMP scaffold is particularly well-suited for targeting ACCase and certain ALS enzymes in weeds. The electronic and steric properties endowed by the 3-CF₃ group likely contribute to a more favorable binding interaction with these enzymes compared to the other isomers.
Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of trifluoromethylpyridine derivatives against the ALS enzyme, a common target for herbicides.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against ALS.
Materials:
-
Partially purified ALS enzyme from a susceptible plant species (e.g., Arabidopsis thaliana).
-
Assay buffer: 50 mM potassium phosphate buffer (pH 7.5) containing 100 mM NaCl, 1 mM MgCl₂, 1 mM thiamine pyrophosphate, and 10 µM FAD.
-
Substrate: 100 mM sodium pyruvate.
-
Test compounds (TFMP derivatives) dissolved in DMSO.
-
Creatine and α-naphthol solutions for colorimetric detection of acetoin.
-
96-well microplate and plate reader.
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer and the partially purified ALS enzyme.
-
Add the test compounds at various concentrations (typically in a serial dilution). Include a control with DMSO only.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the sodium pyruvate substrate.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding sulfuric acid.
-
Add creatine and α-naphthol solutions and incubate at 60°C for 15 minutes to allow for the colorimetric development of acetoin.
-
Measure the absorbance at 530 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Causality behind Experimental Choices: The use of a partially purified enzyme allows for a direct assessment of the compound's effect on the target without the confounding factors of cellular uptake and metabolism. The colorimetric detection of acetoin, a product of the ALS reaction, provides a quantitative measure of enzyme activity.
Insecticidal Activity: Positional Isomerism Dictates Target Specificity
Trifluoromethylpyridine derivatives have emerged as a significant class of insecticides, with the position of the CF₃ group playing a crucial role in determining their mode of action and target pest spectrum.
2-Trifluoromethylpyridine Derivatives: Targeting Nicotinic Acetylcholine Receptors
Derivatives of 2-trifluoromethylpyridine are prominent in modern insecticides. A key example is Sulfoxaflor , which belongs to the sulfoximine class of insecticides. It acts as a potent agonist of the nicotinic acetylcholine receptor (nAChR), leading to the paralysis and death of sap-feeding insects. The 6-(trifluoromethyl)pyridine moiety is critical for its high insecticidal activity.[1]
4-Trifluoromethylpyridine Derivatives: A Unique Mode of Action
While less common, derivatives of 4-trifluoromethylpyridine have led to the development of insecticides with novel modes of action. Flonicamid is a selective insecticide against sucking insects like aphids. It acts as a chordotonal organ modulator, disrupting the function of these sensory organs and leading to the cessation of feeding. The 4-trifluoromethylnicotinamide structure is central to its unique biological activity.[1]
3-Trifluoromethylpyridine Derivatives in Insecticides
Derivatives of 3-trifluoromethylpyridine are also utilized in insecticides, often as insect growth regulators. Chlorfluazuron , a benzoylurea insecticide, inhibits chitin biosynthesis in insect larvae, preventing them from molting and leading to their death. The 3,5-dichloro-3-(trifluoromethyl)pyridin-2-yloxy group is a key component of its structure.
Comparative Efficacy:
The diverse modes of action of these commercial insecticides highlight the profound influence of the CF₃ group's position. The 2-TFMP isomer appears to be particularly effective in scaffolds targeting the insect nervous system (nAChRs), while the 4-TFMP isomer has been successfully incorporated into a molecule with a unique sensory disruption mechanism. The 3-TFMP isomer has found utility in compounds that interfere with insect development.
Experimental Protocol: Aphid Feeding Cessation Bioassay
This protocol is designed to evaluate the anti-feedant activity of test compounds, such as Flonicamid derivatives, on aphids.
Objective: To determine the concentration at which a test compound causes 50% of aphids to cease feeding (EC₅₀).
Materials:
-
Cabbage leaf discs.
-
Aphids (e.g., Myzus persicae).
-
Test compounds dissolved in an appropriate solvent (e.g., acetone with a surfactant).
-
Petri dishes with moist filter paper.
-
Honeydew detection method (e.g., filter paper treated with ninhydrin).
Procedure:
-
Prepare a series of dilutions of the test compound.
-
Dip cabbage leaf discs into the respective test solutions for a few seconds and allow them to air dry. Use a solvent-only treated disc as a control.
-
Place each treated leaf disc in a petri dish lined with moist filter paper.
-
Introduce a set number of aphids (e.g., 10-20) onto each leaf disc.
-
Place a piece of ninhydrin-treated filter paper above the aphids to collect honeydew.
-
Incubate the petri dishes under controlled conditions (e.g., 25°C, 16:8 light:dark photoperiod) for 24-48 hours.
-
After the incubation period, observe the ninhydrin-treated filter paper for the presence of purple spots, which indicate honeydew excretion (feeding).
-
Count the number of aphids that have produced honeydew in each treatment group.
-
Calculate the percentage of feeding inhibition for each concentration compared to the control.
-
Determine the EC₅₀ value for feeding cessation.
Causality behind Experimental Choices: This bioassay provides a direct measure of the compound's effect on the feeding behavior of the target pest. The use of leaf discs provides a natural food source, and the honeydew detection method is a reliable indicator of feeding activity.
Fungicidal Activity: The Prominence of the 3-Trifluoromethylpyridine Scaffold
In the realm of fungicides, derivatives of 3-trifluoromethylpyridine have proven to be particularly effective. The electronic properties and steric profile of this isomer appear to be highly conducive to disrupting fungal cellular processes.
A leading example is Fluazinam , a broad-spectrum fungicide used to control a variety of plant diseases. It acts by uncoupling mitochondrial oxidative phosphorylation, depriving the fungal cells of energy. The 2,6-dinitro-4-(trifluoromethyl)aniline moiety attached to a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group is essential for its potent fungicidal activity.
Another important fungicide derived from 3-trifluoromethylpyridine is Fluopicolide . It has a unique mode of action, targeting spectrin-like proteins and causing delocalization of these proteins from the cell membrane, which disrupts the fungal cell structure.
Comparative Efficacy:
The commercial success and broad-spectrum activity of fungicides like Fluazinam and Fluopicolide underscore the importance of the 3-TFMP scaffold in antifungal drug design. While derivatives of other isomers may possess some fungicidal activity, the 3-TFMP isomer has been more extensively and successfully utilized in commercial fungicides.
Pharmaceutical Applications: An Emerging Frontier
The application of trifluoromethylpyridine isomers in pharmaceuticals is a growing field of research. The ability of the CF₃ group to enhance metabolic stability and binding affinity makes TFMP derivatives attractive candidates for drug development.
While there are fewer approved drugs containing the TFMP moiety compared to agrochemicals, several are in clinical trials.[4] For example, derivatives of 2-Amino-4-(trifluoromethyl)pyridine are used as intermediates in the synthesis of kinase inhibitors for cancer therapy.
The specific advantages of each isomer in pharmaceutical applications are still being explored, and it is likely that the optimal isomer will be highly dependent on the specific biological target and the overall molecular scaffold of the drug candidate.
Structure-Activity Relationship (SAR) Summary
The biological activity of trifluoromethylpyridine derivatives is intricately linked to the position of the trifluoromethyl group. The following diagram illustrates the general trends observed in the application of the different isomers.
Caption: Isomer-Specific Biological Activities.
Conclusion
The positional isomerism of the trifluoromethyl group on the pyridine ring is a critical determinant of biological activity. While all three isomers can be found in bioactive molecules, there are clear trends in their application. Derivatives of 3-trifluoromethylpyridine are particularly prevalent in herbicides and fungicides, suggesting a favorable interaction with key metabolic enzymes in plants and fungi. 2-Trifluoromethylpyridine derivatives are more commonly found in insecticides that target the insect nervous system. 4-Trifluoromethylpyridine , while less utilized, has given rise to insecticides with unique modes of action.
This comparative guide highlights the importance of considering isomeric effects in the design of new agrochemicals and pharmaceuticals. A thorough understanding of the structure-activity relationships of trifluoromethylpyridine isomers will continue to be a valuable tool for researchers and scientists in the development of next-generation bioactive compounds.
References
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The commercial insecticide containing trifluoromethyl pyridine. (n.d.). ResearchGate. Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Retrieved from [Link]
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Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). MDPI. Retrieved from [Link]
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Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach. Retrieved from [Link]
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(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate. Retrieved from [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from [Link]
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(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. Retrieved from [Link]
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Synthesis and Herbicidal Activity of Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrids as Protoporphyrinogen Oxidase Inhibitors. (2017). PubMed. Retrieved from [Link]
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The importance of trifluoromethyl pyridines in crop protection | Request PDF. (2018). ResearchGate. Retrieved from [Link]
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Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Request PDF. (2022). ResearchGate. Retrieved from [Link]
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Increased Efficiency of a Functional SOD Mimic Achieved with Pyridine Modification on a Pyclen-Based Copper(II) Complex. (2021). PubMed Central. Retrieved from [Link]
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Trifluoromethyl derivatives of canonical nucleosides: Synthesis and bioactivity studies. (2017). ResearchGate. Retrieved from [Link]
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3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Request PDF. (2021). ResearchGate. Retrieved from [Link]
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Novel 1,2,4-Oxadiazoles and Trifluoromethylpyridines Related to Natural Products: Synthesis, Structural Analysis and Investigation of their Antitumor Activity | Request PDF. (2021). ResearchGate. Retrieved from [Link]
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Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). PubMed Central. Retrieved from [Link]
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Synthesis of CF3-Substituted 1,6-Dihydropyridazines by Copper-Promoted Cascade Oxidation/Cyclization of Trifluoromethylated Homoallylic N-Acylhydrazines | Request PDF. (2021). ResearchGate. Retrieved from [Link]
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Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. (2022). ResearchGate. Retrieved from [Link]
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Synthesis of New 4-Methyl-2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines as Potent Antifungal Compounds. (2007). ResearchGate. Retrieved from [Link]
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Sources
A Researcher's Guide to the ¹H NMR Spectral Interpretation of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid
In the landscape of modern drug discovery and materials science, halogenated pyridine derivatives are indispensable building blocks. Among these, 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid stands out for its utility in constructing complex molecular architectures. A precise understanding of its structure and electronic properties is paramount, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offering a comparative framework with structurally related analogs to facilitate unambiguous spectral assignment.
The Structural and Electronic Landscape
The ¹H NMR spectrum of an aromatic compound is a sensitive reporter of the electron distribution within the ring. In the case of this compound, the interplay of three distinct substituents—a chloro group, a trifluoromethyl group, and a carboxylic acid group—creates a unique electronic environment that profoundly influences the chemical shifts of the two remaining aromatic protons.
-
The Chloro Group (at C2): As an electronegative halogen, the chloro group withdraws electron density from the pyridine ring through an inductive effect. It also possesses lone pairs that can participate in resonance, donating electron density back to the ring. For pyridine, the inductive effect is generally dominant.
-
The Trifluoromethyl Group (at C5): The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect significantly deshields nearby protons.
-
The Carboxylic Acid Group (at C4): The -COOH group is also electron-withdrawing, both inductively and through resonance. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift, though its visibility can be solvent-dependent.
Comparative ¹H NMR Data Analysis
| Compound | H3 (ppm) | H6 (ppm) | Solvent |
| Predicted: this compound | ~8.1-8.3 | ~8.8-9.0 | CDCl₃ |
| 2-chloro-5-(trifluoromethyl)pyridine[1] | 7.90 (dd) | 8.69 (d) | CDCl₃ |
| Pyridine[2] | 7.28 (ddd) | 8.61 (ddd) | CDCl₃ |
| Pyridine-4-carboxylic acid N-oxide[3] | ~8.3 (d) | ~8.3 (d) | D₂O |
Note: Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference. The predicted values for the target compound are estimations based on substituent effects.
Interpreting the Spectral Data: A Causality-Driven Approach
The ¹H NMR spectrum of this compound is expected to exhibit two signals in the aromatic region, corresponding to the protons at the C3 and C6 positions.
Predicted Spectrum of this compound:
-
H6 Proton: This proton is situated between the nitrogen atom and the strongly electron-withdrawing trifluoromethyl group. The proximity to the electronegative nitrogen and the deshielding effect of the -CF₃ group will cause this proton to resonate at a significantly downfield chemical shift, likely in the range of 8.8-9.0 ppm . It is expected to appear as a singlet, or a very finely split doublet due to a small four-bond coupling (⁴J) to the H3 proton.
-
H3 Proton: This proton is adjacent to the chloro and carboxylic acid groups. Both of these groups are electron-withdrawing, leading to a downfield shift compared to unsubstituted pyridine. We can predict its chemical shift to be in the region of 8.1-8.3 ppm . This signal should also appear as a singlet or a finely split doublet due to the ⁴J coupling with the H6 proton.
Comparative Analysis:
-
2-chloro-5-(trifluoromethyl)pyridine: The reported spectrum of this precursor shows the H6 proton at 8.69 ppm and the H3 proton at 7.90 ppm[1]. The introduction of the electron-withdrawing carboxylic acid group at the 4-position in our target molecule is expected to further deshield both protons, shifting them to higher ppm values as predicted.
-
Pyridine: In the parent pyridine molecule, the α-protons (C2/C6) resonate at approximately 8.61 ppm, and the β-protons (C3/C5) are found around 7.28 ppm[2]. The significant downfield shifts observed in the substituted analogs clearly demonstrate the cumulative electron-withdrawing nature of the chloro, trifluoromethyl, and carboxylic acid groups.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid compound.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice, but for carboxylic acids, dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred to ensure dissolution and to clearly observe the acidic proton.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (≥400 MHz) to achieve good signal dispersion.
- Tune and match the probe for the ¹H frequency.
- Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
3. Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment is sufficient.
- Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-12 ppm).
- Acquisition Time: An acquisition time of 2-4 seconds is typically adequate.
- Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.
- Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption lineshapes.
- Perform baseline correction to ensure a flat baseline.
- Integrate the signals to determine the relative number of protons.
- Reference the chemical shift scale to the internal standard (TMS at 0 ppm) or the residual solvent peak.
Visualizing Structure-Spectrum Relationships
The following diagram illustrates the key structural features of this compound and their influence on the ¹H NMR chemical shifts.
Caption: Influence of substituents on ¹H NMR shifts.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. By understanding the electronic contributions of the chloro, trifluoromethyl, and carboxylic acid substituents, researchers can confidently assign the aromatic proton signals. This guide provides a robust framework for this interpretation, grounded in comparative data and established spectroscopic principles. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality data, enabling researchers to proceed with their synthetic and developmental endeavors with a high degree of confidence in their molecular starting point.
References
Sources
A Comparative Guide to the Mass Spectrometry of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid
For researchers, medicinal chemists, and drug development professionals, the precise structural characterization and quantification of novel chemical entities are paramount. 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid, a substituted pyridine derivative, presents a unique analytical challenge due to its combination of a halogen, a trifluoromethyl group, and a carboxylic acid moiety. This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of this compound, focusing on Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure robust and reliable analytical outcomes.
Introduction: The Analytical Challenge
This compound is a moderately polar, thermally labile compound. The electron-withdrawing nature of the chlorine and trifluoromethyl groups influences the acidity of the carboxylic acid and the overall electron density of the pyridine ring. These structural features dictate the optimal choice of ionization technique and inform the interpretation of fragmentation patterns. This guide will compare two primary mass spectrometric workflows: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS), with a discussion on the necessity of derivatization for the latter.
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS): The Preferred Method for Polar, Labile Compounds
LC-ESI-MS is ideally suited for the analysis of polar and thermally sensitive molecules like our target compound. ESI is a soft ionization technique that typically generates protonated or deprotonated molecules with minimal in-source fragmentation, preserving the molecular weight information.[1]
Ionization Strategy: Negative vs. Positive Mode
The presence of a carboxylic acid group makes this compound readily amenable to negative ion mode ESI through deprotonation to form the [M-H]⁻ ion. This is generally the preferred approach for acidic compounds as it is highly efficient and leads to a strong signal.
While the pyridine nitrogen can be protonated to form an [M+H]⁺ ion in positive mode, the efficiency of this process can be suppressed by the electron-withdrawing substituents. Therefore, negative mode ESI is the recommended starting point for achieving optimal sensitivity.
Proposed ESI-MS/MS Fragmentation Pathway
Tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion (m/z 224.0) provides structural confirmation through collision-induced dissociation (CID). The fragmentation is expected to proceed through characteristic losses of small molecules.
A key fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide (CO₂), a neutral loss of 44 Da.[2] Another potential fragmentation involves the loss of HCl, facilitated by the ortho-position of the chlorine atom relative to the carboxylic acid.
Below is a proposed fragmentation pathway for the [M-H]⁻ ion of this compound.
Caption: Proposed ESI-MS/MS fragmentation of [M-H]⁻.
Table 1: Proposed ESI-MS/MS Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 224.0 | 180.0 | CO₂ |
| 224.0 | 188.0 | HCl |
| 180.0 | 160.0 | HF |
Experimental Protocol: LC-ESI-MS/MS
This protocol provides a robust starting point for method development.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).
2. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining this moderately polar compound.
-
Mobile Phase A: Water with 0.1% Formic Acid (for positive mode) or 0.1% Ammonium Hydroxide (for negative mode).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (for positive mode) or 0.1% Ammonium Hydroxide (for negative mode).
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions (Negative ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: -3.0 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MS/MS Analysis: Select the [M-H]⁻ ion at m/z 224.0 for collision-induced dissociation (CID) and monitor for the expected product ions. Optimize collision energy for each transition.
Caption: Workflow for LC-ESI-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Requiring Derivatization
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] The carboxylic acid group in our target molecule makes it non-volatile and prone to thermal degradation in the hot GC inlet. Therefore, derivatization is necessary to convert the carboxylic acid into a more volatile and stable ester.
Derivatization Strategy: Methylation
A common and effective derivatization strategy for carboxylic acids is methylation to form the corresponding methyl ester.[4] This can be achieved using various reagents, such as diazomethane (use with extreme caution due to its toxicity and explosive nature) or by heating with methanolic HCl. The resulting methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate is significantly more volatile and suitable for GC-MS analysis.
Proposed GC-EI-MS Fragmentation Pathway
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation.[5] The resulting mass spectrum is a fingerprint that can be used for library matching and structural elucidation.
For the methyl ester derivative, fragmentation is expected to be initiated by the loss of the methoxy group (-OCH₃) from the ester, a common fragmentation pathway for methyl esters.[2] Other likely fragmentations include the loss of the entire ester group, cleavage of the C-Cl bond, and fragmentation of the trifluoromethyl group.
Caption: Proposed EI fragmentation of the methyl ester.
Table 2: Proposed Major Fragments in the EI Mass Spectrum of Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate
| m/z | Proposed Fragment | Proposed Neutral Loss |
| 239.0 | [M]⁺˙ | - |
| 208.0 | [M-OCH₃]⁺ | ˙OCH₃ |
| 180.0 | [M-COOCH₃]⁺ | ˙COOCH₃ |
| 204.0 | [M-Cl]⁺ | ˙Cl |
| 170.0 | [M-CF₃]⁺ | ˙CF₃ |
Experimental Protocol: GC-EI-MS
1. Derivatization (Methylation with Methanolic HCl):
-
Dissolve approximately 1 mg of this compound in 1 mL of 2M methanolic HCl.
-
Heat the mixture in a sealed vial at 60 °C for 1 hour.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the methyl ester into a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate for GC-MS analysis.
2. Gas Chromatography Conditions:
-
Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is appropriate.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless).
3. Mass Spectrometry Conditions (EI Mode):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-350.
Caption: Workflow for GC-EI-MS analysis with derivatization.
Performance Comparison and Recommendations
| Feature | LC-ESI-MS/MS | GC-EI-MS |
| Sample Preparation | Simple dilution | Requires derivatization |
| Compound Suitability | Ideal for polar, non-volatile, and thermally labile compounds | Requires volatile and thermally stable compounds (or derivatives) |
| Ionization | Soft (preserves molecular ion) | Hard (extensive, reproducible fragmentation) |
| Sensitivity | Generally very high, especially in negative mode for acids | High, but can be compound-dependent |
| Structural Information | MS/MS provides targeted fragmentation for confirmation | EI provides a detailed fingerprint for library matching |
| Throughput | High, with fast LC gradients | Can be lower due to derivatization step |
Expert Recommendation:
For both qualitative and quantitative analysis of this compound, LC-ESI-MS/MS in negative ion mode is the superior technique. It offers high sensitivity, requires minimal sample preparation, and avoids the potential complications and time associated with derivatization. The targeted nature of MS/MS provides excellent specificity for quantification in complex matrices.
GC-EI-MS serves as a valuable alternative, particularly for structural confirmation through its reproducible fragmentation patterns and the potential for library matching of the derivatized compound. However, the necessity of derivatization makes it a more laborious and potentially less accurate method for quantification due to the introduction of an extra chemical step.
Conclusion
The choice of mass spectrometric technique for the analysis of this compound is dictated by its inherent chemical properties. The polarity and thermal lability of the molecule strongly favor the use of LC-ESI-MS/MS. This guide has provided a comprehensive comparison, including detailed experimental protocols and predicted fragmentation pathways, to enable researchers to make informed decisions and develop robust analytical methods for this and structurally related compounds. By understanding the principles behind the analytical choices, scientists can ensure the integrity and accuracy of their data in the demanding landscape of modern research and development.
References
- Kirchhoefer, R. G. (1994). Gas Chromatographic/Mass Spectrometric Identification of a Pyridinedicarboxylic Acid Impurity in Niacin as the Trimethylsilyl Ester.
- Fluorine notes, 5(120), 2021. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
- Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(36), 11019–11030.
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Dagan, S. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4181–4192.
-
NIST. (n.d.). Pyridine, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
- Kertesz, V., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Current Organic Chemistry, 23(2), 134-153.
-
Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
- D'Agostino, P. A., et al. (2002). Comparison of LC-ESI-MS and GC-MS for the Analysis of a Synthetic Tabun Sample. Defence Research Establishment Suffield.
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- The Chemistry Concept. (2022, December 23). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage [Video]. YouTube.
- Shibahara, A., et al. (2002). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
- Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(36), 11019-11030.
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
- Gujar, A., et al. (2019). Comparative analysis of mass spectral matching for confident compound identification using the Advanced Electron Ionization source for GC-MS. Thermo Fisher Scientific.
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
- BenchChem. (2023). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
- Rubino, F. M., & Zecca, L. (1992). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols.
- Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(36), 11019–11030.
- Dagan, S. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4181–4192.
- McMahon, D., & O'Connor, R. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis.
- Patsnap. (2023). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.12. Whitman College.
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A Senior Application Scientist's Guide to Purity Analysis of Pyridine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Pyridine carboxylic acids, such as nicotinic acid (Niacin, Vitamin B3), isonicotinic acid, and picolinic acid, are fundamental building blocks in the synthesis of numerous drugs. Consequently, the rigorous determination of their purity is a critical step in ensuring the final product's quality and compliance with regulatory standards.
This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of pyridine carboxylic acids. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to select and implement the most appropriate analytical strategy for your specific needs.
The Analytical Imperative: Why Purity Matters
Impurities in pyridine carboxylic acid samples can originate from various sources, including residual starting materials, byproducts of the synthetic route, and degradation products. These impurities, even in trace amounts, can have significant consequences:
-
Pharmacological and Toxicological Effects: Impurities may exhibit their own biological activity, leading to unintended side effects or toxicity.
-
Reduced Efficacy: A lower concentration of the desired pyridine carboxylic acid directly translates to reduced potency of the final drug product.
-
Impact on Physicochemical Properties: Impurities can alter crucial properties such as solubility, stability, and crystal form, affecting drug formulation and bioavailability.
-
Regulatory Scrutiny: Regulatory bodies like the FDA and EMA have stringent requirements for the identification, quantification, and control of impurities in pharmaceutical products.[1]
Therefore, the choice of an analytical method for purity determination is a critical decision, guided by the specific requirements of the analysis, including the nature of the potential impurities, the required level of sensitivity, and the intended use of the material.
A Comparative Overview of Analytical Techniques
The following table summarizes the key performance characteristics of the most common analytical methods for pyridine carboxylic acid purity analysis. This provides a high-level comparison to guide your initial selection process.
| Analytical Method | Principle | Primary Application | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative analysis of the main component and its organic impurities. | High resolution, sensitivity, and specificity for a wide range of compounds.[2] | Requires reference standards for impurity identification and quantification. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Analysis of volatile organic impurities and residual solvents. | Excellent for volatile and thermally stable compounds; high sensitivity with MS detection.[2] | Often requires derivatization for non-volatile carboxylic acids, which can be tedious.[3] |
| Titrimetry (Acid-Base) | Neutralization reaction between the acidic carboxylic group and a standardized base. | Assay of the total acidic content (overall purity). | Cost-effective, simple, and provides high accuracy and precision for the main component.[4] | Lacks specificity; cannot distinguish between the main acid and acidic impurities.[5] |
| Capillary Electrophoresis (CE) | Separation of charged molecules in an electric field based on their electrophoretic mobility. | High-resolution separation of isomers and closely related impurities. | Excellent separation efficiency for isomers; requires minimal sample and solvent.[6] | Can have lower concentration sensitivity compared to HPLC for some applications. |
| Quantitative NMR (qNMR) | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | Absolute purity determination without the need for a specific reference standard for the analyte. | A primary ratio method; can quantify impurities without identical standards.[7][8] | Lower sensitivity than chromatographic methods; requires specialized expertise and instrumentation. |
| UPLC-MS | High-resolution liquid chromatography coupled with mass spectrometry. | Impurity profiling, identification of unknown impurities, and trace-level quantification. | Very high sensitivity and specificity; provides structural information about impurities.[9] | Higher cost and complexity of instrumentation and data analysis. |
In-Depth Analysis of Key Methodologies
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Testing
HPLC is the most widely used technique for the purity analysis of pyridine carboxylic acids in the pharmaceutical industry due to its versatility, robustness, and high resolving power.[10]
The choice of HPLC parameters is a deliberate process aimed at achieving optimal separation of the main pyridine carboxylic acid from its potential impurities.
-
Stationary Phase Selection (The Column): A reversed-phase C18 column is the most common choice for pyridine carboxylic acids. This is because the nonpolar C18 stationary phase effectively retains the moderately polar pyridine carboxylic acid and its likely impurities through hydrophobic interactions. The separation is then achieved by eluting with a polar mobile phase. For separating isomers, which can be challenging with standard C18 columns, mixed-mode chromatography that combines reversed-phase and ion-exchange characteristics can provide enhanced resolution.[11]
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which is crucial for controlling the ionization state of the carboxylic acid and any basic nitrogen atoms in the pyridine ring. By adjusting the pH, the retention and peak shape can be optimized. The organic solvent composition is varied to control the elution strength and achieve the desired separation.
-
Detection: UV detection is the most common and cost-effective method for pyridine carboxylic acids, as the pyridine ring is a strong chromophore. The detection wavelength is typically set at the absorbance maximum of the analyte to ensure high sensitivity.[10]
This protocol provides a general framework for the purity analysis of a pyridine carboxylic acid. Method validation in accordance with ICH guidelines is essential to ensure the reliability of the results.[12][13]
Instrumentation: A standard HPLC system equipped with a UV detector.
Experimental Workflow:
Caption: General workflow for HPLC purity analysis.
Detailed Protocol:
-
Mobile Phase Preparation: Prepare a buffered mobile phase (e.g., phosphate buffer, pH 3.0) and an organic mobile phase (e.g., acetonitrile). Filter and degas both.
-
Standard Preparation: Accurately weigh a known amount of the pyridine carboxylic acid reference standard and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).[14]
-
Sample Preparation: Accurately weigh the sample to be tested and dissolve it in the mobile phase to the same concentration as the standard. Filter the sample through a 0.45 µm syringe filter.[10]
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at the wavelength of maximum absorbance (e.g., 262 nm for nicotinic acid).[15]
-
Elution: A gradient elution may be necessary to separate impurities with a wide range of polarities.
-
-
Analysis: Inject the standard and sample solutions. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Validation Parameters for HPLC Purity Methods:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.[16] | Peak purity analysis, resolution between adjacent peaks > 1.5. |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration.[12] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method is precise, accurate, and linear.[12] | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] | Relative Standard Deviation (RSD) ≤ 2%.[17] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
Titrimetry: A Classic Approach to Assay
Acid-base titration is a straightforward and cost-effective method for determining the overall purity of a pyridine carboxylic acid by quantifying its acidic content.[18] Pharmacopoeial monographs often include a titration method for the assay of the bulk drug substance.[19][20]
The principle of acid-base titration is based on the stoichiometric neutralization of the carboxylic acid group with a standardized strong base, typically sodium hydroxide. The endpoint of the titration, where all the acid has been neutralized, can be detected using a colorimetric indicator (e.g., phenolphthalein) or potentiometrically.[21]
This method provides a highly accurate and precise measure of the total acidic content, which is a direct indicator of the purity of the main component, assuming that the impurities are not acidic or are present in negligible amounts.
Instrumentation: Calibrated burette, pH meter (for potentiometric titration), magnetic stirrer.
Experimental Workflow:
Caption: General workflow for titrimetric purity analysis.
Detailed Protocol:
-
Standardization of Titrant: Prepare and standardize a 0.1 M sodium hydroxide solution against a primary standard (e.g., potassium hydrogen phthalate).
-
Sample Preparation: Accurately weigh about 0.25 g of the pyridine carboxylic acid, previously dried, and dissolve it in approximately 50 mL of water.[20]
-
Titration: Add a few drops of phenolphthalein indicator and titrate with the standardized 0.1 M sodium hydroxide solution until a persistent pink color is observed.[20]
-
Calculation: Calculate the purity of the pyridine carboxylic acid based on the volume of NaOH consumed, its molarity, and the weight of the sample taken.
Self-Validation in Titrimetry:
The reliability of titration is ensured by:
-
Use of a Primary Standard: Standardization of the titrant against a highly pure and stable primary standard ensures the accuracy of the titrant concentration.
-
Blank Titration: Performing a blank titration helps to correct for any titrant consumed by the solvent or impurities in the reagents.[20]
-
Reproducibility: Performing multiple titrations and ensuring the results are within a narrow range (e.g., RSD < 0.3%) demonstrates the precision of the method.[22]
Gas Chromatography (GC): For Volatile Impurities
While HPLC is generally preferred for non-volatile pyridine carboxylic acids, GC is a powerful technique for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain synthetic byproducts.[23]
Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and high polarity, which can lead to poor peak shape and adsorption on the column. Therefore, derivatization is often employed to convert the carboxylic acid into a more volatile and less polar ester derivative.[24] This allows for efficient separation and detection by GC.
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Experimental Workflow:
Caption: General workflow for GC analysis with derivatization.
Detailed Protocol:
-
Derivatization: Dissolve a known amount of the sample in a suitable solvent. Add a derivatizing agent (e.g., BSTFA for silylation or an alcohol with an acid catalyst for esterification) and heat the mixture to complete the reaction.[24]
-
GC Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is used to elute compounds with different boiling points.
-
Detector: FID for general organic compounds or MS for identification and higher sensitivity.
-
-
Analysis: Inject the derivatized sample and quantify impurities based on their peak areas relative to an internal standard or by area percent.
Emerging and Specialized Techniques
Capillary Electrophoresis (CE) for Isomer Separation
CE offers exceptionally high separation efficiency and is particularly well-suited for the separation of isomers of pyridine carboxylic acids, which can be difficult to resolve by HPLC.[6] The separation in CE is based on the differential migration of charged analytes in an electric field. By controlling the pH of the buffer, the charge of the pyridine carboxylic acids can be manipulated to achieve optimal separation.
Quantitative NMR (qNMR) for Absolute Purity
qNMR is a powerful technique for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[7] The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration.[8][25] This makes qNMR a valuable tool for certifying reference materials and for situations where a specific impurity standard is not available.
Conclusion: Selecting the Right Tool for the Job
The choice of the most appropriate analytical method for determining the purity of pyridine carboxylic acids is a strategic decision that depends on the specific goals of the analysis.
-
For routine quality control and quantitative analysis of the main component and known impurities, HPLC is the undisputed workhorse, offering a balance of speed, sensitivity, and reliability.
-
For a cost-effective and highly accurate determination of the overall acidic content, titrimetry remains a valuable and often required method.
-
When volatile impurities or residual solvents are a concern, GC is the preferred technique, often requiring a derivatization step.
-
For challenging separations, particularly of isomers, Capillary Electrophoresis provides superior resolving power.
-
For the absolute determination of purity without a specific reference standard, qNMR offers a powerful and direct approach.
-
For comprehensive impurity profiling and the identification of unknown impurities at trace levels, UPLC-MS is the state-of-the-art solution.
By understanding the principles, strengths, and limitations of each of these techniques, researchers, scientists, and drug development professionals can confidently select and implement the most effective analytical strategy to ensure the quality, safety, and efficacy of their products.
References
- Japanese Pharmacopoeia, 14th Edition. Nicotinic Acid / Official Monographs for Part I.
- AAPS. (2022, October 21).
- USP Monographs: Isoniazid. USP29-NF24.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
- Janini, G. M., Chan, K. C., Barnes, J. A., Muschik, G. M., & Issaq, H. J. (1993). Separation of pyridinecarboxylic acid isomers and related compounds by capillary zone electrophoresis. Effect of cetyltrimethylammonium bromide on electroosmotic flow and resolution.
- USP-NF. Isonicotinic Acid - ABSTRACT.
- Pharmaguideline. (2024, December 11).
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- LGC Standards. Nicotinic acid CRS | CAS 59-67-6.
- European Pharmacopoeia 6.0. (2012, May 2). Nicotinic acid.
- LCGC.
- TGA. (2012). Guidance for the validation of pharmaceutical quality control analytical methods.
- EDQM. (2022, July 18). INFORMATION LEAFLET Ph. Eur.
- Merck. NICOTINIC ACID EUROPEAN PHARMA | N0700000.
- Zienty, M. F. (1962). U.S. Patent No. 3,037,987. U.S.
- Sigma-Aldrich. Nicotinic acid EP Reference Standard CAS 59-67-6.
- BenchChem. (2025).
- Journal of Medicinal Chemistry. Purity by absolute qNMR Instructions.
- USP Monographs: Niacin. USP29-NF24.
- University of California, Irvine.
- Mueller, A. (1951). Determination of nicotinic acid in pharmaceutical products. Journal of Pharmaceutical Sciences, 40(10), 512-514.
- University of Oxford.
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- Jham, G. N., et al. (2002). Comparison of GC and HPLC for the Quantification of Organic Acids in Coffee. Journal of the Brazilian Chemical Society, 13(2), 199-203.
- Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D.
- Lab Manager. (2025, July 24).
- Mettler Toledo.
- da Silva, F. L., et al. (2007). Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. Food Chemistry, 105(1), 348-354.
- Solubility of Things.
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- ResearchGate. (1951). Determination of Nicotinic Acid in Pharmaceutical Products.
- ResearchGate. (2017). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(21), 9220–9231.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231.
- ATSDR. (1992). Toxicological Profile for Pyridine. Chapter 6: Analytical Methods.
- LMA. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
- Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
- HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
- Quora. (2022, September 2). How accurate is classic titration?
- Garg, S., et al. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 199, 114035.
- Quora. (2022, September 2). How accurate is classic titration?
- MDPI. (2022). Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides.
- ResearchGate. (2018). Capillary Zone Electrophoresis with Diode-Array Detection as a Tool to Monitor Variations in the Concentration of Organic Acids from the Tricarboxylic Acid Cycle in Human Urine.
- Waters.
- ResearchGate. (2017).
- El-Kimary, E. I., et al. (2022). Impurity-profiling UPLC methods for quantitative analysis of some antiemetics formulated with pyridoxine.
- IAEA. (2000). Separation and determination of some carboxylic acids by capillary electrophoresis.
- MDPI. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
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A Technical Guide to Alternatives for 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount to achieving efficient and robust synthetic routes. 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid is a valuable reagent, prized for its unique electronic properties and versatile reactivity. The trifluoromethyl group enhances metabolic stability and binding affinity, while the chloro and carboxylic acid functionalities serve as handles for a variety of chemical transformations. However, reliance on a single building block can be limiting. This guide provides a comprehensive comparison of viable alternatives to this compound, offering experimental insights to inform rational substrate selection and reaction optimization.
Core Compound Profile: this compound
The reactivity of this molecule is primarily dictated by the interplay of its three key functional groups: the pyridine ring, the chloro substituent at the 2-position, the trifluoromethyl group at the 5-position, and the carboxylic acid at the 4-position. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom significantly influences the reactivity of the chloro substituent, making it a suitable leaving group in nucleophilic aromatic substitution and a reactive partner in cross-coupling reactions. The carboxylic acid provides a handle for amide bond formation, esterification, or decarboxylative couplings.
Strategic Alternatives and Comparative Reactivity
The choice of an alternative to this compound is driven by the desired transformation and the specific requirements of the synthetic target. Key considerations include reaction efficiency, cost, availability, and the potential for downstream functionalization. This guide will focus on three classes of alternatives: other 2-halo-pyridines, 2-alkoxy-pyridines, and bioisosteres.
Halogen Analogs: Modulating Reactivity in Cross-Coupling Reactions
The identity of the halogen at the 2-position of the pyridine ring plays a crucial role in its reactivity, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The generally accepted order of reactivity for halogens in these transformations is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.
Comparative Performance in Suzuki-Miyaura Coupling:
While direct side-by-side comparative data for the full series of 2-halo-5-(trifluoromethyl)pyridine-4-carboxylic acids is scarce in the literature, the established trends in halopyridine reactivity provide a strong basis for prediction.
| Alternative | Relative Reactivity | Typical Reaction Conditions | Advantages | Disadvantages |
| 2-Bromo-5-(trifluoromethyl)pyridine-4-carboxylic acid | Higher than chloro analog | Lower catalyst loading, milder temperatures | Faster reaction rates, higher yields | Higher cost and lower availability |
| 2-Fluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid | Lower than chloro analog | Higher catalyst loading, harsher conditions | Potential for unique reactivity, late-stage functionalization via C-H activation | Generally poor leaving group in Pd-catalyzed cross-couplings |
Experimental Insight:
Studies on the Suzuki-Miyaura coupling of various halopyridines consistently demonstrate that bromo derivatives are more reactive than their chloro counterparts, often leading to higher yields under milder conditions. For instance, a study on the Suzuki coupling of a broad range of N- and S-heterocyclic substrates showed that chloropyridines could be coupled effectively, but often required slightly higher catalyst loadings or longer reaction times compared to analogous bromides[1]. In the context of Sonogashira coupling, 2-bromopyridines generally give better yields than the corresponding 3-bromo isomers, highlighting the influence of the halogen's position relative to the nitrogen atom[2].
The following workflow illustrates the decision-making process for selecting a halogenated pyridine in a Suzuki-Miyaura coupling.
Caption: Decision workflow for selecting a 2-halogenated pyridine in Suzuki-Miyaura coupling.
2-Alkoxy Analogs: Alternatives for Nucleophilic Aromatic Substitution and C-H Functionalization
2-Alkoxy-5-(trifluoromethyl)pyridine-4-carboxylic acids, such as the 2-methoxy derivative, offer a different reactivity profile. The methoxy group is a poorer leaving group than chlorine in traditional SNAr reactions but can be advantageous in other contexts.
Comparative Reactivity:
| Alternative | Key Reactions | Advantages | Disadvantages |
| 2-Methoxy-5-(trifluoromethyl)pyridine-4-carboxylic acid | C-H activation, directed metallation | Enables functionalization at other positions of the pyridine ring | Not suitable for standard nucleophilic aromatic substitution at the 2-position |
Experimental Insight:
The synthesis of 2-methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid has been reported, highlighting the utility of alkoxy-substituted heterocycles in building complex molecules[3][4]. While not a direct pyridine analog, the synthetic strategies are often translatable. The presence of an alkoxy group can direct metallation to adjacent positions, enabling subsequent functionalization.
Bioisosteric Replacements: Modifying Physicochemical Properties
In drug discovery, it is often necessary to replace certain functional groups with others that have similar physical or chemical properties (bioisosteres) to improve a compound's pharmacokinetic or pharmacodynamic profile.
Carboxylic Acid Bioisosteres:
The carboxylic acid moiety can be replaced with other acidic groups to modulate pKa, lipophilicity, and metabolic stability.
| Bioisostere | Key Properties | Advantages |
| Tetrazole | pKa similar to carboxylic acid | Increased lipophilicity |
| Acyl Sulfonamide | More acidic than simple sulfonamides | Can mimic the acidity of carboxylic acids |
| Hydroxamic Acid | Metal-chelating properties | Can introduce new binding interactions |
Experimental Insight:
A study on fluorinated carboxylic acid surrogates highlighted the use of various bioisosteres to control acidity, lipophilicity, and permeability[5]. The replacement of a carboxylic acid with a tetrazole is a common strategy in medicinal chemistry to improve metabolic stability and cell permeability[6].
The following diagram illustrates the concept of bioisosteric replacement for the carboxylic acid group.
Caption: Bioisosteric replacements for the carboxylic acid functionality.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine-4-carboxylic Acid:
-
To a dry reaction vessel under an inert atmosphere, add the 2-halopyridine-4-carboxylic acid (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Add a suitable solvent (e.g., dioxane, toluene, or a mixture with water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Note: The optimal catalyst, ligand, base, and solvent system will depend on the specific substrates and should be determined empirically.
Conclusion
The selection of an appropriate building block in organic synthesis is a critical decision that can significantly impact the efficiency and success of a synthetic campaign. While this compound is a versatile and valuable reagent, a thorough understanding of its alternatives is essential for the modern synthetic chemist. Halogen analogs offer a means to tune reactivity in cross-coupling reactions, with bromo derivatives generally providing higher reactivity at an increased cost. Alkoxy analogs open up possibilities for alternative functionalization strategies, such as directed C-H activation. Finally, bioisosteric replacements of the carboxylic acid moiety provide a powerful tool for modulating the physicochemical properties of the final molecule, a crucial consideration in drug discovery. By carefully considering the comparative data and experimental insights presented in this guide, researchers can make more informed decisions in the design and execution of their synthetic routes.
References
- Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry (Weinheim an der Bergstrasse, Germany), 14(14), 4267–4279.
- Gao, F., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(60), 36569–36575.
- Li, J. H., et al. (2006). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 11(12), 1016–1030.
- Patel, H. H., et al. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ACS Medicinal Chemistry Letters.
- Sato, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 146–163.
- Wuts, P. G. M. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
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A Comparative Guide to the Stability of Pyyridine Carboxylic Acid Derivatives: Principles and Praxis
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of pyridine carboxylic acid derivatives is paramount. These heterocyclic compounds are foundational scaffolds in a multitude of pharmaceuticals and agrochemicals. Their stability profile dictates not only the shelf-life and efficacy of the final product but also informs formulation strategies, manufacturing processes, and regulatory compliance. This guide provides an in-depth comparison of the stability of key pyridine carboxylic acid isomers, explores the influence of substituents, and details the experimental protocols necessary for a robust assessment.
The Crucial Role of Isomerism in Intrinsic Stability
The position of the carboxylic acid group on the pyridine ring is the single most critical determinant of the molecule's inherent stability. The three primary isomers—picolinic acid (2-), nicotinic acid (3-), and isonicotinic acid (4-)—exhibit markedly different behaviors, particularly concerning decarboxylation.
-
Picolinic Acid (2-Pyridinecarboxylic Acid): This isomer is the most susceptible to decarboxylation. The proximity of the carboxylic acid to the ring nitrogen facilitates the formation of a zwitterionic intermediate.[1] This intermediate is stabilized by the electrostatic interaction between the negatively charged carboxylate and the positively charged pyridinium nitrogen, significantly lowering the activation energy for the loss of CO2.[1] Furthermore, picolinic acid can form a strong intramolecular hydrogen bond between the carboxylic acid proton and the lone pair of the nitrogen atom, which influences its conformational stability.[2][3]
-
Nicotinic Acid (3-Pyridinecarboxylic Acid): Also known as niacin or Vitamin B3, this isomer is considerably more stable than picolinic acid.[1][4] The meta-position of the carboxylic group prevents the formation of the stabilized zwitterionic intermediate that promotes decarboxylation in the ortho-isomer.
-
Isonicotinic Acid (4-Pyridinecarboxylic Acid): The para-isomer demonstrates high stability, comparable to or even exceeding that of nicotinic acid.[1] Like the 3-isomer, it cannot form the intramolecularly stabilized zwitterion that facilitates rapid decarboxylation.[1]
The rate of decarboxylation generally follows the order: Picolinic Acid >> Isonicotinic Acid ≈ Nicotinic Acid .[1][5] In one study, a competitive reaction in a basic solution showed that picolinic acid decarboxylated more than 100 times faster than isonicotinic acid, which was largely recovered unchanged after 20 days.[1]
The Influence of Ring Substituents
While the carboxyl group's position is primary, other substituents on the pyridine ring introduce electronic and steric effects that can further modulate stability.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH2) and hydroxyl (-OH) groups increase the electron density of the pyridine ring. This enhances the basicity of the ring nitrogen, which can influence reaction kinetics and potential degradation pathways.[6]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) and halogens (-Cl, -Br, -I) decrease the electron density of the ring.[6] This reduced basicity can impact the molecule's interaction with acidic or basic media. Halogen substituents can also participate in halogen bonding, creating additional intermolecular interactions that may influence crystal packing and solid-state stability.[7]
The effect of a substituent is position-dependent. For instance, a substituent at the 4-position can exert a resonance effect, whereas a substituent at the 3-position primarily has an inductive effect.[6] This interplay of electronic effects dictates the overall reactivity and stability of the substituted pyridine carboxylic acid.
Experimental Assessment of Stability: A Framework for Trustworthiness
A robust evaluation of stability requires a systematic approach using forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[8][9] These studies intentionally stress the molecule to identify likely degradation products and pathways, which is essential for developing stability-indicating analytical methods.[9][10][11]
The following diagram outlines a typical workflow for assessing the stability of a pyridine carboxylic acid derivative.
Caption: Workflow for Forced Degradation Stability Assessment.
The causality behind these choices is to create stress conditions that are harsh enough to produce detectable degradation (ideally 5-20%) without completely destroying the molecule, thereby revealing its primary vulnerabilities.[9]
A. Acid and Base Hydrolysis
-
Objective: To assess susceptibility to pH-dependent degradation.
-
Protocol:
-
Prepare a 1 mg/mL solution of the test compound in a suitable co-solvent if necessary (e.g., methanol, acetonitrile).
-
For acid hydrolysis, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.[10]
-
For base hydrolysis, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate samples at an elevated temperature (e.g., 60-80°C) and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis (base for the acid sample, acid for the base sample).
-
Analyze by a stability-indicating HPLC method.
-
B. Oxidative Degradation
-
Objective: To determine susceptibility to oxidation.
-
Protocol:
-
Prepare a 1 mg/mL solution of the test compound.
-
Add an appropriate volume of hydrogen peroxide (e.g., to a final concentration of 3%).
-
Store the solution at room temperature, protected from light.
-
Collect aliquots at various time points.
-
Analyze by HPLC.
-
C. Thermal Degradation
-
Objective: To evaluate the effect of heat on the compound in both solid and solution states.
-
Protocol:
-
For solid-state analysis, place a known quantity of the compound in a vial and expose it to dry heat (e.g., 80°C).
-
For solution-state analysis, prepare a 1 mg/mL solution and incubate at the same temperature.
-
Sample at various time points, dissolving the solid sample in a suitable solvent before analysis by HPLC.
-
D. Photostability
-
Objective: To assess degradation upon exposure to light.
-
Protocol:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[8]
-
Keep control samples protected from light.
-
Analyze both exposed and control samples by HPLC.
-
Data Presentation and Comparison
Quantitative data from forced degradation studies should be summarized to allow for direct comparison. The table below provides a template for presenting such data.
| Derivative | Stress Condition | Time (hrs) | % Assay of Parent Compound | % Total Degradation | Major Degradants (Retention Time) |
| Picolinic Acid | 0.1 M HCl @ 60°C | 24 | 85.2 | 14.8 | Decarboxylated Product |
| Nicotinic Acid | 0.1 M HCl @ 60°C | 24 | 99.1 | 0.9 | N/A |
| Isonicotinic Acid | 0.1 M HCl @ 60°C | 24 | 98.8 | 1.2 | N/A |
| Picolinic Acid | 3% H₂O₂ @ RT | 24 | 92.5 | 7.5 | N-oxide |
| Nicotinic Acid | 3% H₂O₂ @ RT | 24 | 95.3 | 4.7 | N-oxide |
| Isonicotinic Acid | 3% H₂O₂ @ RT | 24 | 94.8 | 5.2 | N-oxide |
Note: Data in this table is illustrative and should be replaced with actual experimental results.
Logical Relationships and Mechanistic Insights
Understanding the relationship between molecular structure and stability is key. The following diagram illustrates the logical flow from structure to degradation propensity.
Caption: Structure-Stability Relationship in Pyridine Carboxylic Acids.
Conclusion
The stability of pyridine carboxylic acid derivatives is a complex but predictable function of their isomeric form and substitution pattern. Picolinic acid is inherently less stable due to its propensity for decarboxylation, a factor that must be carefully considered during drug development. In contrast, nicotinic and isonicotinic acids offer a more robust scaffold. A systematic experimental approach, grounded in ICH-compliant forced degradation studies, is essential for quantifying these stability differences, identifying potential degradants, and ensuring the development of safe and effective products. This guide provides the foundational knowledge and practical framework for researchers to confidently navigate the stability assessment of this vital class of compounds.
References
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Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
-
ICH. (2003). Stability testing of new drug substances and products Q1A (R2). International Conference on Harmonisation. [Link]
-
ICH. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation. [Link]
-
Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(3). [Link]
-
Sharma, G., & Kumar, S. (2020). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 10(7), 133-146. [Link]
-
Peña, I., et al. (2014). Picolinic and isonicotinic acids: a Fourier transform microwave spectroscopy study. The Journal of Physical Chemistry A, 118(48), 11373-11379. [Link]
-
Vedantu. (n.d.). Identify the rate of decarboxylation of isomeric pyridine class 11 chemistry CBSE. Vedantu. [Link]
-
Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid, a compound frequently utilized in pharmaceutical and agrochemical research. Adherence to these procedures is critical for minimizing environmental impact and ensuring the safety of all laboratory personnel. This document is designed to provide value beyond the product itself, building a foundation of trust through a commitment to comprehensive safety information.
Hazard Assessment and Waste Identification
This compound and its derivatives present several hazards that necessitate their classification as hazardous waste. The presence of a chlorinated pyridine ring suggests potential for environmental persistence and toxicity to aquatic life.[1][2] The trifluoromethyl group can also contribute to the compound's reactivity and toxicity. Therefore, all materials contaminated with this compound, including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be handled and disposed of as hazardous chemical waste.[3][4]
Key Hazards:
-
Harmful if swallowed.[6]
-
During a fire, it may emit toxic fumes, including hydrogen chloride, nitrogen oxides, and hydrogen fluoride.[4][7]
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritant | GHS07 | Warning | H315: Causes skin irritation[4][5] |
| Eye Irritant | GHS07 | Warning | H319: Causes serious eye irritation[4][5] |
| Respiratory Tract Irritant | GHS07 | Warning | H335: May cause respiratory irritation[4][5] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to be outfitted with the correct Personal Protective Equipment (PPE). Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][8]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[9] |
| Hand Protection | Nitrile rubber gloves.[9] |
| Body Protection | A fully-buttoned lab coat.[9] |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood.[8][9] |
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[4][6]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with institutional, local, state, and federal regulations.[10] The primary method of disposal for this type of compound is incineration by a licensed hazardous waste disposal facility.[6][10]
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first critical step to ensure safe and compliant disposal.
-
Solid Waste: Collect any solid this compound, along with contaminated items such as spatulas, weigh boats, and disposable labware, in a dedicated and clearly labeled hazardous waste container.[3] This container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix this waste stream with other incompatible materials.[3]
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and any other contaminated PPE in a designated hazardous waste bag that is clearly labeled.[3]
Step 2: Labeling
All waste containers must be clearly and accurately labeled.
-
Use a "Hazardous Waste" label.
-
Write the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Note the date when the waste was first added to the container.[8]
Step 3: Storage
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[3] This area should be away from incompatible materials such as strong oxidizing agents and strong bases.[8]
Step 4: Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.[6]
-
Wear Appropriate PPE: Before cleaning the spill, don the recommended PPE, including respiratory protection if necessary.[6]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[3]
-
Collect Absorbed Material: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[3][6]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water.[3]
-
Dispose of Cleaning Materials: All materials used for cleaning the spill should be collected and disposed of as hazardous waste.[3]
Step 5: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4]
-
Never dispose of this compound down the drain or in the regular trash.[11] This compound should not be released into the environment.[4]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. epa.gov [epa.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. georganics.sk [georganics.sk]
- 6. anichemllc.com [anichemllc.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid: A Comprehensive Safety Protocol
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule, the innovative synthesis, or the biological outcome. However, the foundation of groundbreaking science is built upon a bedrock of safety and meticulous laboratory practice. This guide provides an in-depth, experience-driven protocol for the safe handling of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid, a compound that, while valuable, requires our utmost respect and caution. Our goal is to move beyond a simple checklist and cultivate a deep understanding of why each safety measure is critical.
Understanding the Hazard Profile
Before we even consider opening a container of this compound, it is imperative to understand its inherent risks. According to safety data sheets, this compound is classified as a hazardous chemical.[1] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Some related compounds are also harmful if swallowed.[3][4]
The primary routes of exposure are inhalation, skin contact, and eye contact.[5] The trifluoromethyl group and the chlorinated pyridine ring are common moieties in pharmacologically active compounds, and their reactivity can also pose risks to laboratory personnel if not handled with the appropriate precautions.
Hazard Summary Table
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Irritation | Causes skin irritation upon contact.[1][4] | Dermal (skin) |
| Eye Irritation | Can cause serious eye irritation or damage.[1][4] | Ocular (eyes) |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled.[1][4] | Inhalation |
| Acute Oral Toxicity | May be harmful if swallowed.[3][4] | Ingestion |
The Core of Protection: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is your first line of defense against accidental exposure. The following is a detailed breakdown of the required PPE, along with the rationale for each.
Eye and Face Protection: A Non-Negotiable
-
What to Wear: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[4][6] For procedures with a higher risk of splashing, such as transfers of large quantities or reactions under pressure, a full-face shield should be worn in addition to safety goggles.[4]
-
The Rationale: this compound is a solid, but fine powders can easily become airborne and come into contact with the eyes. Its classification as a serious eye irritant means that even minor contact can lead to significant discomfort or injury.[1][4] Standard safety glasses with side shields do not offer sufficient protection from airborne particulates or splashes.[7]
Skin and Body Protection: Your Chemical Barrier
-
What to Wear:
-
Gloves: Chemical-resistant gloves are essential.[1][6] Nitrile or neoprene gloves are generally recommended for handling pyridine derivatives. Always check the glove manufacturer's compatibility chart for the specific chemical you are handling. Double-gloving is a prudent practice, especially during transfers or when working with larger quantities.
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is required.[6]
-
Apron: For procedures involving larger volumes or a significant risk of splashing, a chemical-resistant apron over the lab coat is advised.[6]
-
Footwear: Closed-toe shoes are a baseline requirement in any laboratory setting.
-
-
The Rationale: This compound is a known skin irritant.[1][4] Direct contact can cause redness, itching, and inflammation. Contaminated clothing should be removed immediately and washed before reuse.[3] The use of appropriate gloves and a lab coat provides a physical barrier to prevent skin contact.
Respiratory Protection: Safeguarding Your Airways
-
When to Use: A NIOSH-approved respirator is necessary when engineering controls (like a fume hood) are not available or are insufficient to maintain exposure below acceptable limits, or when handling large quantities of the powder outside of a contained system.[1][8]
-
What to Use: For fine dusts, a particulate respirator (e.g., N95) may be sufficient.[6] In situations with the potential for vapor generation or when dealing with spills, a respirator with an organic vapor cartridge is recommended.
-
The Rationale: Inhalation of the dust can cause respiratory tract irritation.[1][4] Working within a certified chemical fume hood is the primary method to control airborne contaminants. Respiratory protection should be seen as a secondary, but crucial, line of defense.
Procedural Guidance: A Step-by-Step Approach to Safety
Meticulous planning and execution of your experimental workflow are as critical as the PPE you wear.
Workflow for Safe Handling
Sources
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. pppmag.com [pppmag.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
